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  • Product: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
  • CAS: 916814-29-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. It delves into its fundamental properties,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. It delves into its fundamental properties, synthesis, characterization, and applications, with a focus on practical utility and scientific integrity.

Introduction: A Versatile Scaffold in Modern Chemistry

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a heterocyclic organic compound that has garnered significant attention as a versatile building block in synthetic and medicinal chemistry. Its rigid pyrrolidinone core, functionalized with both a ketone and an ester moiety, presents multiple reaction sites for chemical modification. This structural arrangement makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and other fine chemicals.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred choice in various laboratory and industrial settings.

Core Molecular & Physical Characteristics

A precise understanding of the compound's properties is the foundation of its effective application. The identity and purity of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride are confirmed by its unique identifiers and physicochemical data.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
CAS Number 916814-29-4[3][4][5][6]
Molecular Formula C₇H₁₂ClNO₃[3][4][5]
Molecular Weight 193.63 g/mol [3][4][5]
Synonyms Ethyl 4-oxo-3-pyrrolidinecarboxylate hydrochloride; 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride[3][5]
PubChem CID 70700952[3][5]
MDL Number MFCD17012780[3][4]
SMILES CCOC(=O)C1CNCC1=O.Cl[3]

Quality Control & Spectroscopic Verification

Ensuring the identity and purity of the starting material is a critical, self-validating step in any synthetic workflow. The structure of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR spectroscopy is used to identify the proton environments. Expected signals would include a triplet and quartet for the ethyl group, and distinct signals for the three methylene groups of the pyrrolidine ring, with chemical shifts influenced by the adjacent ketone, amine, and ester functionalities.

  • ¹³C NMR spectroscopy complements this by identifying the carbon skeleton, with characteristic peaks for the carbonyl carbons (ketone and ester), the ester ethoxy carbons, and the three distinct carbons of the pyrrolidine ring.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum of this compound will be dominated by:

  • A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Another strong C=O stretching band for the ketone, typically around 1720 cm⁻¹.

  • A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H stretch of the ammonium hydrochloride salt.

  • C-O and C-N stretching vibrations at lower frequencies.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing definitive proof of the molecular formula.

The logical flow for material verification is outlined in the diagram below.

G cluster_verification Material Verification Workflow Start Receive Starting Material (CAS: 916814-29-4) NMR ¹H and ¹³C NMR Analysis Start->NMR Characterization IR FT-IR Spectroscopy Start->IR Characterization MS Mass Spectrometry (HRMS) Start->MS Characterization Compare Compare Data to Reference Spectra NMR->Compare IR->Compare MS->Compare Pass Material Verified (Proceed to Synthesis) Compare->Pass Data Match Fail Material Fails QC (Reject Batch) Compare->Fail Data Mismatch

Caption: Workflow for the spectroscopic verification of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Synthesis and Chemical Reactivity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Understanding the synthesis of this key intermediate provides insight into its reactivity and potential for derivatization. A common synthetic approach involves multi-step sequences starting from readily available materials like glycine ethyl ester.[8]

The core reactivity of this molecule is dictated by its three main functional components:

  • The Secondary Amine (as Hydrochloride): The amine is the most versatile handle. Before reaction, it must be liberated to its free base form using a non-nucleophilic base (e.g., triethylamine, DIPEA). Once free, it can undergo N-alkylation, N-acylation, or reductive amination.

  • The Ketone: The C4-keto group is an electrophilic center, ideal for reactions such as reductive amination to install substituents at the 4-position, or Wittig-type reactions to form exocyclic double bonds.

  • The β-Ketoester Moiety: The protons on the C3 carbon are acidic and can be removed by a suitable base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C3 position.

The interplay between these groups allows for a structured and regioselective approach to building molecular complexity.

G cluster_reactivity Key Reactivity Pathways Start Ethyl 4-oxopyrrolidine- 3-carboxylate HCl FreeBase Free Base (via Et₃N) Start->FreeBase Deprotonation Enolate C3-Enolate (via Base) Start->Enolate Enolate Formation N_Alkylation N-Alkylation / Acylation FreeBase->N_Alkylation Reductive_Amination_N Reductive Amination (on N-H) FreeBase->Reductive_Amination_N Reductive_Amination_C4 Reductive Amination (on C4=O) FreeBase->Reductive_Amination_C4 C3_Alkylation C3-Alkylation Enolate->C3_Alkylation

Caption: Major reaction pathways for derivatizing the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[1] The pyrrolidinone core is a common feature in a wide range of pharmaceutical agents, valued for its metabolic stability and ability to engage in hydrogen bonding.

  • Scaffold for API Synthesis: It serves as a foundational scaffold for creating active pharmaceutical ingredients (APIs).[1] Its functional handles allow for the systematic exploration of chemical space around the pyrrolidine core, which is crucial for structure-activity relationship (SAR) studies.

  • Access to Substituted Pyrrolidines: Through reactions like reductive amination and N-alkylation, a diverse library of substituted pyrrolidines can be generated. These derivatives are precursors to compounds targeting a wide array of diseases.

  • Chiral Synthesis: The molecule can be a starting point for synthesizing stereochemically pure compounds, which is often a requirement for modern therapeutics.[8]

Experimental Protocol: N-Benzylation

This protocol details a standard procedure for the N-alkylation of the title compound, a fundamental transformation that adds a common protecting group or a core substituent.

Objective: To synthesize Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate from its hydrochloride salt.

Materials:

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride and dichloromethane. Stir to form a suspension.

  • Liberation of Free Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine dropwise. The purpose of the triethylamine is twofold: first, to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine; second, to act as an acid scavenger for the HBr generated during the subsequent alkylation. Stir for 15-20 minutes.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The bicarbonate wash removes any remaining acidic species, including excess triethylammonium hydrobromide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure product.

Storage and Handling

Proper storage and handling are paramount to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Recommended storage is under an inert atmosphere at 2-8°C.[4] This minimizes degradation from moisture and atmospheric contaminants.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (beyond its own salt nature).[11]

  • Handling Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid creating dust. Standard safe handling procedures for chemical reagents should be followed.[9]

References

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4 . American Elements. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis . Medium. Available at: [Link]

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.
  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . ResearchGate. Available at: [Link]

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride . 3ASenrise. Available at: [Link]

  • Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Material Safety Data Sheet - Pyrrolidine . Cole-Parmer. Available at: [Link]

  • PYRROLIDINE FOR SYNTHESIS . Loba Chemie. Available at: [Link]

  • The Investigation of Spectroscopic and Electronic Properties of 3-Ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4- . DergiPark. Available at: [Link]

Sources

Exploratory

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications Introduction Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a heterocyclic organic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications

Introduction

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a heterocyclic organic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its rigid, five-membered pyrrolidine core, functionalized with both a ketone and an ester moiety, offers a unique and versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, robust methods for its synthesis and characterization, critical applications in medicinal chemistry, and essential safety protocols. As a key intermediate, a thorough understanding of this molecule is paramount for its effective utilization in the development of novel chemical entities and active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a stable, solid material under standard laboratory conditions. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 193.63 g/mol [1][2]
Chemical Formula C₇H₁₂ClNO₃[1][2]
CAS Number 916814-29-4[1][3]
Appearance Solid
Typical Purity ≥95%[1]
SMILES CCOC(=O)C1CNCC1=O.Cl[2]
InChI Key PLMQCNXOPWRJPP-UHFFFAOYSA-N[2]
Storage Conditions Inert atmosphere, 2-8°C

Synthesis and Purification

A reliable and scalable synthetic route is essential for the practical application of a building block in research and development. The synthesis of cyclic β-keto esters like Ethyl 4-oxopyrrolidine-3-carboxylate is classically achieved via an intramolecular Dieckmann condensation. This approach offers a high-yielding and straightforward pathway from readily available acyclic precursors.

Proposed Synthetic Workflow

The causality behind this workflow lies in building a linear precursor containing the necessary carbon and nitrogen atoms, which can then be induced to cyclize. The use of protecting groups is a standard strategy to prevent unwanted side reactions, ensuring the desired cyclization occurs selectively.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization & Finalization A Glycine Ethyl Ester C Acyclic Diester Precursor A->C Michael Addition B Itaconic Acid Derivative B->C D Dieckmann Condensation (Base-mediated) C->D E Ethyl 4-oxopyrrolidine-3-carboxylate (Free Base) D->E F Acidification with HCl E->F G Final Product: Hydrochloride Salt F->G

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Dieckmann Condensation and Salt Formation

This protocol is a self-validating system; successful cyclization is confirmed by the subsequent characterization, and the formation of the hydrochloride salt confirms the presence of the basic nitrogen, which is a key structural feature.

Materials:

  • Acyclic diester precursor

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask with a solution of sodium ethoxide in anhydrous ethanol. The inert atmosphere is critical to prevent moisture from quenching the strong base.

  • Precursor Addition: Add the acyclic diester precursor dropwise to the stirred base solution at 0°C. Maintaining a low temperature controls the exothermic reaction and minimizes side products.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. The elevated temperature provides the activation energy needed for the intramolecular cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and quench the reaction by pouring it over ice-cold dilute aqueous acid. This neutralizes the excess base and protonates the enolate intermediate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic solvent isolates the free base of the product from the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ethanol or ether dropwise with stirring. The hydrochloride salt, being less soluble in nonpolar solvents, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether to remove any non-salt impurities, and dry under vacuum to yield the final Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Purification via Column Chromatography

For applications requiring very high purity (>98%), the free base can be purified by silica gel chromatography before salt formation.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to first elute nonpolar impurities, followed by the product. The separation is based on the differential adsorption of compounds to the silica stationary phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base, which can then be converted to the hydrochloride salt as described previously.

Analytical Characterization

Verifying the identity, structure, and purity of the final compound is a non-negotiable step in chemical synthesis, underpinning the reliability of all subsequent research. A multi-technique approach ensures comprehensive validation.

G A Synthesized Product B HPLC Analysis A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Mass Spectrometry (LC-MS) A->D E Purity Assessment (e.g., >95%) B->E F Structural Confirmation C->F G Molecular Weight Verification D->G

Caption: Standard analytical workflow for compound validation.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the electronic environment and connectivity of protons. Expected signals would include a triplet and quartet for the ethyl ester group, and a series of multiplets for the protons on the pyrrolidine ring.

    • ¹³C NMR: Confirms the carbon skeleton. Key signals would include resonances for the ketone carbonyl (~200 ppm), the ester carbonyl (~170 ppm), and the aliphatic carbons of the ring and the ethyl group.

  • Mass Spectrometry (MS): Typically performed using Electrospray Ionization (ESI), this technique confirms the molecular weight. The analysis would be expected to show a prominent ion corresponding to the mass of the protonated free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) and UV detection would resolve the main product from any impurities. The purity is determined by the relative area of the product peak.[4]

Applications in Drug Discovery and Development

The true value of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride lies in its role as a versatile intermediate for creating structurally diverse molecules with potential therapeutic applications.[4][5] The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products.

Role as a Core Scaffold

The compound's structure is pre-functionalized for a variety of chemical transformations:

  • The ketone can undergo reductive amination, Wittig reactions, or aldol condensations to introduce substituents at the 4-position.

  • The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • The secondary amine (after deprotonation of the hydrochloride) can be alkylated or acylated to further modify the scaffold.

  • The α-carbon adjacent to the ester can be functionalized via enolate chemistry.

This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyrrolidine core, a process central to structure-activity relationship (SAR) studies in drug discovery.

G A Ethyl 4-oxopyrrolidine- 3-carboxylate HCl (Core Building Block) B Chemical Derivatization (e.g., Reductive Amination, Amide Coupling) A->B C Library of Novel Analog Compounds B->C D High-Throughput Biological Screening C->D E Identification of Lead Compounds D->E

Caption: Logical progression from building block to lead compound.

The pyrrolidine motif is found in molecules designed to target a wide array of biological pathways, including those implicated in neurological disorders and inflammatory conditions.[4] By using this starting material, research organizations can rapidly generate libraries of novel compounds for screening against various therapeutic targets.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, guidelines can be established based on similar chemical structures and general laboratory best practices.[2][6]

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[7]

  • Skin and Body Protection: Wear a standard laboratory coat.

5.2. Handling and Engineering Controls

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6]

  • Avoid dust generation and accumulation.[6]

  • Wash hands thoroughly after handling.

  • Facilities should be equipped with an eyewash station and a safety shower.[6]

5.3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

5.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is more than just a chemical with a specific molecular weight; it is an enabling tool for chemical innovation. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. By providing multiple reaction handles on a privileged heterocyclic scaffold, it facilitates the efficient construction of complex molecular architectures, thereby accelerating the discovery and development of new therapeutics. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for leveraging its full scientific potential.

References

  • Vertex AI Search. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.
  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.
  • Leading Chemical Supplier. (2026, January 26). Key Applications of Ethyl N-Boc-4-Oxopyrrolidine-3-carboxylate in Chemical Synthesis.
  • Sigma-Aldrich. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride.
  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.
  • Gao, J., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health.
  • Gao, J. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate.
  • Google Patents. (n.d.). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • 3ASenrise. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.
  • TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Ethyl isonipecotate.
  • BLD Pharm. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.
  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.

Sources

Foundational

A Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Architect of Complex Therapeutics In the landscape of medicinal chemistry, the strategic value of a synthetic building block is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Therapeutics

In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, efficiency in generating molecular complexity, and its role in the architecture of bioactive compounds. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a seemingly unassuming heterocyclic compound, has emerged as a pivotal intermediate, particularly in the synthesis of a new generation of targeted therapies. Its rigid, five-membered ring structure, adorned with strategically placed functional groups—a ketone, an ester, and a secondary amine—provides a trifecta of reactive sites for intricate molecular elaboration.

This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview. It delves into the fundamental chemical principles governing the synthesis and reactivity of this key intermediate. We will explore not just the "how" but the "why" behind its synthetic routes, providing a rationale for the experimental choices that ensure high yield and purity. Furthermore, this document will illuminate its critical role as a precursor to sophisticated pharmaceutical agents, most notably in the rapidly evolving field of Janus kinase (JAK) inhibitors.

Physicochemical Properties and Structural Elucidation

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a white to off-white solid, a characteristic stemming from the protonation of the pyrrolidine nitrogen by hydrochloric acid, which enhances its stability and modulates its solubility. The hydrochloride salt form is particularly advantageous for handling and storage, ensuring the amine functionality remains protected and the compound is less prone to degradation.

PropertyValueSource(s)
Chemical Formula C₇H₁₂ClNO₃[1]
Molecular Weight 193.63 g/mol [1]
CAS Number 916814-29-4[1]
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C[2]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), particularly with heating.[3]

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available experimental sources and are often predicted for related, non-salt forms.

The structure of Ethyl 4-oxopyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. The carbonyl group at the 4-position and the ethyl carboxylate group at the 3-position are key to its reactivity. The molecule exists as a racemic mixture unless a stereospecific synthesis is employed.

Synthesis of the Pyrrolidine Core: A Mechanistic Perspective

The construction of the 4-oxopyrrolidine-3-carboxylate scaffold is a classic example of strategic bond formation in heterocyclic chemistry. The most prevalent and elegant approach is the intramolecular Dieckmann condensation . This reaction provides a powerful method for the formation of five- and six-membered rings, which are ubiquitous in natural products and pharmaceuticals.[4]

The causality behind choosing this pathway lies in its efficiency and the ready availability of the starting materials. The reaction proceeds via the base-catalyzed intramolecular cyclization of a diester.[4]

Dieckmann_Condensation Start N-protected Amino Diester Enolate Enolate Intermediate Base Strong Base (e.g., NaOEt) Start->Base Cyclic_Intermediate Cyclic β-Keto Ester Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Acyl Substitution Product_Free Ethyl N-protected-4-oxopyrrolidine-3-carboxylate Cyclic_Intermediate->Product_Free Protonation Acid_Workup Acidic Workup (H₃O⁺) Cyclic_Intermediate->Acid_Workup Deprotection Deprotection & HCl treatment Product_Free->Deprotection Final_Product Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride Base->Enolate Deprotonation at α-carbon Deprotection->Final_Product Removal of N-protecting group & Salt Formation

Caption: Generalized workflow for the synthesis of the 4-oxopyrrolidine core via Dieckmann condensation.

Experimental Protocol: A Representative Synthesis

While numerous variations exist, a common synthetic strategy commences with readily available starting materials like glycine ethyl ester. The following protocol is a conceptual illustration based on established chemical principles and patent literature.

  • N-Protection and Chain Extension: Glycine ethyl ester is first protected, for example, as an N-acyl derivative. This is followed by a Michael addition to an acrylate, such as ethyl acrylate, to form a diester precursor. The N-protecting group is crucial to prevent unwanted side reactions involving the amine.

  • Dieckmann Cyclization: The resulting N-protected diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. The base selectively deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to the formation of the five-membered ring. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.

  • Hydrolysis and Decarboxylation (if necessary): Depending on the desired final product, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated. However, for the title compound, the ester is retained.

  • Deprotection and Salt Formation: The N-protecting group is removed under appropriate conditions (e.g., acid hydrolysis for an acyl group). The final step involves the treatment with hydrochloric acid to afford the stable hydrochloride salt.

Analytical Characterization: Confirming the Structure

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the pyrrolidine ring. The presence of the hydrochloride salt will influence the chemical shift of the N-H proton, which would likely appear as a broad singlet at a downfield position.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, typically in the region of 1650-1750 cm⁻¹. The N-H stretching of the secondary ammonium salt will also be observable, usually as a broad band in the 3200-2500 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For the free base form of the compound (after neutralization of the hydrochloride salt), the expected [M+H]⁺ ion would be observed at approximately m/z 158.08.[7]

Applications in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors

The true significance of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride lies in its application as a versatile building block for complex, biologically active molecules. Its most notable role is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[8]

The JAK family of enzymes plays a crucial role in the signaling pathways of numerous cytokines that are pivotal in the inflammatory process. By inhibiting these enzymes, JAK inhibitors can effectively modulate the immune response.

Case Study: Synthesis of Upadacitinib (Rinvoq®)

Upadacitinib is a selective JAK1 inhibitor developed by AbbVie for the treatment of several inflammatory conditions.[8] The synthesis of Upadacitinib showcases the strategic importance of the 4-oxopyrrolidine core. While the full, multi-step industrial synthesis is proprietary, the following conceptual pathway illustrates how Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride can serve as a key starting material.

Upadacitinib_Synthesis Start Ethyl 4-oxopyrrolidine- 3-carboxylate HCl Step1 N-Protection & Chiral Resolution Start->Step1 Intermediate1 Enantiomerically Pure N-Protected Pyrrolidinone Step1->Intermediate1 Step2 Functional Group Manipulations Intermediate1->Step2 Intermediate2 Key Pyrrolidine Intermediate Step2->Intermediate2 Step3 Coupling with Heterocyclic Core Intermediate2->Step3 Upadacitinib_Precursor Upadacitinib Precursor Step3->Upadacitinib_Precursor Step4 Final Elaboration & Deprotection Upadacitinib_Precursor->Step4 Upadacitinib Upadacitinib Step4->Upadacitinib

Caption: Conceptual synthetic pathway from the pyrrolidine building block to Upadacitinib.

The synthesis would involve a series of carefully orchestrated steps:

  • N-Protection and Stereochemical Control: The secondary amine of the starting material is protected with a suitable group (e.g., a benzyl or Boc group). If a specific stereoisomer is required, as is the case for most pharmaceuticals, a chiral resolution or an asymmetric synthesis would be employed at an early stage.

  • Modification of the Ketone and Ester: The ketone and ester functionalities are then transformed through a series of reactions to introduce the desired substituents. This could involve reductive amination of the ketone and conversion of the ester to an amide or another functional group.

  • Coupling to the Heterocyclic Core: The modified pyrrolidine fragment is then coupled to the core heterocyclic scaffold of the JAK inhibitor (in the case of Upadacitinib, a pyrrolo[2,3-d]pyrimidine derivative).

  • Final Transformations and Deprotection: The final steps would involve any remaining functional group interconversions and the removal of the N-protecting group to yield the final active pharmaceutical ingredient.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. It is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent functionality and the robustness of the synthetic methods used to create it have positioned it as a valuable asset in the synthetic chemist's toolbox. As the quest for more selective and potent therapeutics continues, the demand for such versatile and well-characterized building blocks will undoubtedly grow. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage its potential in the creation of next-generation medicines.

References

  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available from: [Link]

  • Mohammat, M. F., et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. IUCrData, 9(1). Available from: [Link]

  • PubChemLite. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

  • AbbVie Inc. (2018). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof for disease treatment.
  • Di Martino, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(16), 4927. Available from: [Link]

  • PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. Available from: [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB INTERMEDIATE. WO2022044037A1.
  • Google Patents. Process and intermediates for the preparation of upadacitinib. WO2021123288A1.
  • ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: [Link]

  • 3ASenrise. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

  • Google Patents. Upadacitinib crystal form and preparation method therefor and use thereof. US20210380596A1.
  • Technical Disclosure Commons. IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDIATES. Available from: [Link]

  • ResearchGate. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
  • Wikipedia. Dieckmann condensation. Available from: [Link]

Sources

Exploratory

Technical Monograph: Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers A Strategic Guide to Handling, Stability, and Synthetic Utility Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

A Strategic Guide to Handling, Stability, and Synthetic Utility

Executive Summary & Core Identity

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS: 916814-29-4) represents a critical scaffold in modern medicinal chemistry. As a functionalized pyrrolidine derivative featuring both a beta-keto functionality and an ester motif, it serves as a high-value building block for the synthesis of conformationally restricted amino acids, enzyme inhibitors, and GPCR ligands.

However, its utility is counterbalanced by specific stability challenges. As a hydrochloride salt of a beta-keto ester amine, it possesses inherent hygroscopicity and thermodynamic instability if mishandled (risk of decarboxylation). This guide provides a rigorous framework for the safe management and effective utilization of this compound.[1][2][3]

Table 1: Physicochemical Identity Matrix

PropertyData Specification
IUPAC Name Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
CAS Number 916814-29-4
Molecular Formula C₇H₁₁NO₃[4] · HCl
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Purity Standard typically >95% (NMR/HPLC)
Storage Class Hygroscopic; Temperature Sensitive (2-8°C)
Hazard Profiling & Safety Engineering

Expert Insight: The safety profile of this compound is dominated by its acidic nature (HCl salt) and its potential as a mucous membrane irritant. Unlike simple salts, the beta-keto amine structure suggests potential for sensitization if dust is inhaled chronically.

2.1 GHS Classification & Risk Logic

The compound is classified under GHS as Warning .

  • H315: Causes skin irritation. Mechanism:[2][5] Acidic hydrolysis on moist skin surfaces disrupts the stratum corneum.

  • H319: Causes serious eye irritation. Mechanism:[2][5] Direct protonation of corneal proteins leading to acute inflammation.

  • H335: May cause respiratory irritation. Mechanism:[1][2] Inhalation of dust particles triggers localized pH drops in the upper respiratory tract.

2.2 Emergency Response Logic (Visualized)

The following decision tree outlines the immediate response protocols for exposure events.

EmergencyResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Acidic Irritation) Type->Skin Eye EYE CONTACT (Corneal Risk) Type->Eye Inhal INHALATION (Respiratory Distress) Type->Inhal Act_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Monitor for Erythema Skin->Act_Skin Act_Eye 1. DO NOT RUB 2. Flush with Water/Saline (15 min) 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if Breathing Difficult 3. Medical Evaluation Inhal->Act_Inhal End Incident Report & Root Cause Analysis Act_Skin->End Act_Eye->End Act_Inhal->End

Figure 1: Critical Decision Tree for Emergency Response. This workflow prioritizes rapid decontamination to neutralize acidic injury.

Strategic Handling & Storage Protocols

Trustworthiness Pillar: A protocol is only as good as its reproducibility. The handling of Ethyl 4-oxopyrrolidine-3-carboxylate HCl requires a "Self-Validating System" to prevent degradation.

3.1 The Degradation Mechanism

This compound is a beta-keto ester . In the presence of moisture and heat, it is prone to:

  • Hydrolysis: Conversion of the ethyl ester to the carboxylic acid.

  • Decarboxylation: Spontaneous loss of CO₂ from the beta-keto acid, destroying the scaffold.

  • Hygroscopic Clumping: The HCl salt absorbs atmospheric water, accelerating the above reactions.

3.2 Storage Standard Operating Procedure (SOP)
  • Primary Containment: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.

  • Temperature: Strictly 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-value stocks.

  • Desiccation: Store secondary containers within a desiccator containing active silica gel or Drierite.

3.3 Handling Workflow (Visualized)

This diagram illustrates the "Chain of Custody" for maintaining chemical integrity from storage to reaction.

HandlingWorkflow Storage Cold Storage (-20°C / Inert Gas) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Open Open in Controlled Env (Fume Hood / Glovebox) Equilibrate->Open Weigh Rapid Weighing (< 40% Humidity) Open->Weigh Reseal Purge Headspace & Parafilm Seal Weigh->Reseal Excess Material Use Immediate Solubilization (Anhydrous Solvent) Weigh->Use Active Experiment Reseal->Storage

Figure 2: Integrity Maintenance Workflow. Note the critical equilibration step to prevent condensation on the hygroscopic salt.

Synthetic Utility & Application Architecture

Expertise & Experience: Why use this specific intermediate? The 4-oxopyrrolidine-3-carboxylate scaffold is unique because it offers orthogonal reactivity. The ketone (C4), the ester (C3), and the amine (N1) can be modified independently.

4.1 Key Reaction Pathways
  • Reductive Amination (C4 Ketone):

    • Utility: Introduction of diverse amine substituents to create 4-aminopyrrolidine derivatives (common in kinase inhibitors).

    • Protocol Note: Requires careful pH control. The HCl salt must be neutralized in situ (e.g., with DIPEA) or used in buffered conditions to prevent imine hydrolysis.

  • Heterocycle Formation (C3/C4):

    • Utility: Condensation with hydrazines or amidines to fuse pyrazole or pyrimidine rings onto the pyrrolidine core.

  • N-Functionalization:

    • Utility: The secondary amine is available for alkylation, acylation, or arylation (S_NAr) to tune lipophilicity.

4.2 Synthetic Logic Map

SynthesisPath Precursor N-Protected Glycine Ester + Acrylate Dieckmann Dieckmann Condensation Precursor->Dieckmann Base (NaOEt) Core Ethyl 4-oxopyrrolidine-3-carboxylate (The Core Scaffold) Dieckmann->Core Deprotection/HCl Path1 Reductive Amination (C4 Modification) Core->Path1 Path2 Fischer Indole / Heterocycle Fusion (C3-C4 Cyclization) Core->Path2 Path3 N-Alkylation / Acylation (N1 Modification) Core->Path3 Drug Bioactive Drug Candidate (Kinase Inhibitors / GPCR Ligands) Path1->Drug Path2->Drug Path3->Drug

Figure 3: Synthetic Divergence. The compound acts as a "linchpin" intermediate allowing multidimensional structural expansion.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70700952. Retrieved from

  • American Elements. (2024). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Properties and Applications. Retrieved from

  • Fisher Scientific. (2024).[2] Material Safety Data Sheet: Pyrrolidine Derivatives. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride: A Cornerstone Heterocyclic Building Block

This guide provides an in-depth exploration of 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride, a pivotal intermediate in modern synthetic and medicinal chemistry. We will dissect its fundamental properties,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride, a pivotal intermediate in modern synthetic and medicinal chemistry. We will dissect its fundamental properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is not merely on protocols but on the underlying chemical principles that drive experimental choices, ensuring a robust and reproducible application of this versatile building block.

Core Molecular Profile and Physicochemical Properties

4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride is a heterocyclic compound valued for its unique structural features: a secondary amine, a ketone, and an ester, all organized around a five-membered pyrrolidine ring. This arrangement provides a rich platform for a variety of chemical transformations. The hydrochloride salt form enhances its stability and improves its handling characteristics, making it a reliable reagent in multi-step syntheses.[1]

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name ethyl 4-oxopyrrolidine-3-carboxylate;hydrochloride[2]
Synonyms Ethyl 4-Oxopyrrolidine-3-Carboxylate HCl[2][3]
CAS Number 916814-29-4[2][3][4]
Molecular Formula C₇H₁₂ClNO₃[2][3]
Molecular Weight 193.63 g/mol [2][3]
Appearance White to light yellow crystalline powder[1][5]
Purity Typically ≥95%[3]
Storage 2 - 8 °C, under inert atmosphere[1][5]
SMILES CCOC(=O)C1CNCC1=O.Cl[2]
PubChem CID 70700952[2][3]

Structural Analysis and Chemical Reactivity

The synthetic utility of this molecule stems from its multifunctional nature. The β-keto ester system is the dominant reactive site, existing in equilibrium with its enol tautomer. This tautomerism is critical, as it dictates the molecule's behavior in various reactions.

Caption: Keto-Enol Tautomerism of the core scaffold.

  • The β-Keto Ester Moiety : This is the primary center for nucleophilic additions and substitutions. The acidic α-proton at the C3 position can be readily deprotonated by a suitable base, generating a nucleophilic enolate. This enolate is a workhorse in C-C bond formation, enabling reactions like alkylations and condensations.

  • The Secondary Amine : As a hydrochloride salt, the amine is protonated and non-nucleophilic. However, upon neutralization with a base, it becomes a potent nucleophile. This allows for N-alkylation, N-acylation, or its use in reductive amination protocols, providing a straightforward handle to introduce diversity at the N1 position of the pyrrolidine ring.

  • The Ketone : The carbonyl group at C4 is susceptible to nucleophilic attack and can be transformed into a variety of other functional groups. For instance, it can be reduced to a hydroxyl group, which introduces a new stereocenter and hydrogen bonding capabilities, a feature often exploited in drug design to enhance target binding affinity.[6]

Verified Synthesis and Purification Protocol

The synthesis of 4-oxo-3-pyrrolidinecarboxylic acid ethyl ester is commonly achieved via a Dieckmann condensation, a robust intramolecular cyclization method for generating five-membered rings. The following protocol is a representative example adapted from established synthetic transformations of related compounds.[7]

Experimental Protocol: Synthesis via Dieckmann Condensation
  • Reaction Setup : A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation : Dry toluene (250 mL) is added to the flask, followed by sodium ethoxide (1.2 equivalents). The suspension is stirred to ensure homogeneity.

  • Substrate Addition : Ethyl N-(ethoxycarbonylmethyl)glycinate (1.0 equivalent) is dissolved in dry toluene (50 mL) and added dropwise to the stirred suspension of sodium ethoxide over 30 minutes. The choice of a strong base like sodium ethoxide is critical for deprotonating the α-carbon to initiate the intramolecular cyclization.

  • Reaction Execution : The reaction mixture is heated to reflux (approx. 110 °C) for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing provides the necessary activation energy for the cyclization to proceed efficiently.

  • Work-up and Neutralization : The mixture is cooled to 0 °C in an ice bath. Acetic acid is added cautiously to neutralize the excess base until the pH is approximately 7. This is followed by the addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL).

  • Isolation of Free Base : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 4-oxopyrrolidine-3-carboxylate free base.

  • Salt Formation : The crude product is dissolved in diethyl ether (150 mL) and cooled to 0 °C. A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Purification : The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven at 40 °C. This affords the title compound as a crystalline solid. Recrystallization from an ethanol/ether mixture can be performed for higher purity.

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization for Quality Assurance

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride should be confirmed using a suite of spectroscopic methods.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 1.25 (t, 3H, -CH₃), 4.20 (q, 2H, -OCH₂-), 3.5-3.8 (m, 4H, pyrrolidine CH₂), 10.5 (br s, 2H, NH₂⁺). The broad singlet for the amine protons is characteristic of the hydrochloride salt.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 14.5 (-CH₃), 61.0 (-OCH₂-), 45.0, 50.0 (pyrrolidine carbons), 168.0 (C=O, ester), 205.0 (C=O, ketone).
FT-IR (KBr, cm⁻¹)ν: ~3400 (N-H stretch), ~2900 (C-H stretch), 1745 (C=O stretch, ester), 1720 (C=O stretch, ketone).
Mass Spec. (ESI+)m/z: 158.08 [M+H]⁺ (for the free base).

Core Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous antiviral, antidiabetic, and anticancer agents.[6] 4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride serves as a critical starting material for several classes of therapeutic agents, most notably antibacterial agents.

Case Study: Precursor to Fluoroquinolone Antibiotics

Many potent fluoroquinolone antibiotics, such as ciprofloxacin and moxifloxacin, feature a substituted cyclic amine at the C-7 position. The pyrrolidine moiety, often functionalized with an amino group, is crucial for antibacterial potency and pharmacokinetic properties.[8] Our title compound is an ideal precursor for creating these C-7 side chains.

The general synthetic logic involves derivatizing the pyrrolidine ring (e.g., converting the ketone to a protected amine) and subsequently coupling it with the fluoroquinolone core via nucleophilic aromatic substitution.

G A 4-Oxo-3-pyrrolidine- carboxylic acid ethyl ester HCl B Step 1: Functional Group Transformation (e.g., Reductive Amination) A->B C Protected Aminopyrrolidine Intermediate B->C E Step 2: Nucleophilic Aromatic Substitution (SNAr) C->E D 7-Chloro-fluoroquinolone Core D->E F Step 3: Deprotection & Ester Hydrolysis E->F G Final Fluoroquinolone API F->G

Caption: Synthetic pathway from the title compound to a generic Fluoroquinolone API.

This modular approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new antibacterial agents with improved efficacy and resistance profiles.[9]

Safety, Handling, and Storage

As a responsible scientist, proper handling is paramount. The compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing.[10]
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side-shields or goggles.[11]
Respiratory Irrit. H335: May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[12]

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8 °C) to prevent degradation.[1][5] The hydrochloride salt is hygroscopic and should be handled under an inert atmosphere where possible.

Conclusion

4-Oxo-3-pyrrolidinecarboxylic acid ethyl ester hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, established synthetic routes, and proven utility as a precursor to high-value pharmaceutical agents make it an indispensable component of the modern medicinal chemist's toolbox. Understanding its properties and the rationale behind its application empowers researchers to design more efficient synthetic strategies and accelerate the development of next-generation therapeutics.

References

  • Google Patents.
  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4. [Link]

  • National Center for Biotechnology Information. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC. [Link]

  • National Center for Biotechnology Information. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. [Link]

  • ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • PubMed. Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. [Link]

  • Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • 3A Senrise. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]

  • ResearchGate. (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][13]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC. [Link]

  • Capot Chemical. MSDS of Ethyl 1-tert-butyloxycarbonyl-4-oxopyrrolidine-3-carboxylate. [Link]

  • MDPI. Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][13]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. [Link]

Sources

Exploratory

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride literature review

This technical guide details the chemical identity, synthesis, reactivity, and applications of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4). Executive Summary Ethyl 4-oxopyrrolidine-3-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, reactivity, and applications of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4).

Executive Summary

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a versatile heterocyclic building block characterized by a pyrrolidine ring bearing a ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-keto ester functionality. This bifunctional scaffold—containing both a ketone and an ester on a saturated nitrogen heterocycle—serves as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors, GPCR ligands, and antimicrobial agents. Its hydrochloride salt form ensures improved stability and solubility compared to the free base, which is prone to self-condensation and oxidation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDetail
Chemical Name Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
CAS Number 916814-29-4
Molecular Formula C

H

NO


HCl
Molecular Weight 193.63 g/mol
Structure Pyrrolidine core, C3-ethyl ester, C4-ketone
Appearance Off-white to pale yellow solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
pKa (Calculated) ~7.5 (amine), ~10.5 (

-proton of

-keto ester)
Storage Hygroscopic; store at -20°C under inert atmosphere (Ar/N

)
Structural Significance

The molecule features a


-keto ester  motif embedded within a pyrrolidine ring. This arrangement allows for:
  • High C3-Acidity: The proton at C3 is highly acidic due to the flanking carbonyls, enabling facile alkylation.

  • Keto-Enol Tautomerism: The compound exists in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding), which influences its reactivity in nucleophilic substitutions.

Synthesis & Manufacturing

The synthesis of ethyl 4-oxopyrrolidine-3-carboxylate typically follows a Dieckmann Condensation strategy. The protocol below describes the formation of the N-protected intermediate followed by deprotection to the hydrochloride salt.

Synthetic Pathway (Dieckmann Strategy)

SynthesisPath Glycine Glycine Ethyl Ester (Starting Material) Michael_Adduct Intermediate A: N-(2-ethoxycarbonylethyl)glycine Glycine->Michael_Adduct Michael Addition Acrylate Ethyl Acrylate Acrylate->Michael_Adduct Protection N-Protection (Boc/Cbz) Michael_Adduct->Protection Protected_Diester Intermediate B: N-PG-Diester Protection->Protected_Diester Dieckmann Dieckmann Cyclization (NaOEt/tBuOK) Protected_Diester->Dieckmann Cyclized_PG N-PG-4-oxopyrrolidine-3-carboxylate Dieckmann->Cyclized_PG Deprotection Deprotection (HCl/Dioxane) Cyclized_PG->Deprotection Final_Product Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride Deprotection->Final_Product

Figure 1: Step-wise synthesis via Dieckmann Condensation.

Detailed Protocol

Step 1: Michael Addition & Protection

  • Reagents: Glycine ethyl ester hydrochloride, Ethyl acrylate, Triethylamine (TEA), Di-tert-butyl dicarbonate (Boc

    
    O).
    
  • Procedure: Neutralize glycine ethyl ester with TEA in ethanol. Add ethyl acrylate dropwise at 0°C. Stir at room temperature (RT) for 16h.

  • Protection: Without isolation, add Boc

    
    O to the reaction mixture to protect the secondary amine.
    
  • Workup: Evaporate solvent, dissolve residue in EtOAc, wash with 1N HCl and brine. Dry over Na

    
    SO
    
    
    
    .

Step 2: Dieckmann Cyclization

  • Reagents: N-Boc-diester intermediate, Potassium tert-butoxide (tBuOK), Toluene/THF.

  • Procedure: Add tBuOK (1.1 eq) to a solution of the diester in dry Toluene at 0°C. The solution will thicken as the enolate forms. Stir for 2-4h.

  • Quench: Acidify with cold dilute acetic acid or HCl to pH 4-5.

  • Isolation: Extract with EtOAc. The product is the N-Boc-4-oxopyrrolidine-3-carboxylate.[1]

Step 3: Deprotection to Hydrochloride Salt

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the N-Boc intermediate in dry dioxane. Add 4M HCl/Dioxane at 0°C. Stir for 2h at RT.

  • Precipitation: The product often precipitates as the HCl salt. Add diethyl ether to maximize precipitation.

  • Filtration: Filter the white solid under nitrogen (hygroscopic) and dry under vacuum.

Reactivity & Derivatization

The core value of this compound lies in its ability to undergo diverse chemical transformations.[2]

Key Reaction Classes[6]
  • Reductive Amination (C4 Position):

    • Reaction with primary amines followed by reduction (NaBH(OAc)

      
      ) yields 3,4-disubstituted pyrrolidines . This is a primary route for generating fragment libraries.
      
  • Heterocycle Formation:

    • Pyrazoles: Reaction with hydrazines condenses across the

      
      -keto ester to form bicyclic pyrazolo[3,4-c]pyrrolidines.
      
    • Pyrimidines: Condensation with amidines or urea yields pyrrolo[3,4-d]pyrimidines.

  • Alkylation (C3 Position):

    • The C3 proton is acidic. Treatment with mild base (K

      
      CO
      
      
      
      ) and alkyl halides introduces substituents at the 3-position, creating quaternary centers.

Reactivity Core Ethyl 4-oxopyrrolidine-3-carboxylate (Core Scaffold) Aminopyrrolidine 4-Aminopyrrolidine-3-carboxylates (Reductive Amination) Core->Aminopyrrolidine R-NH2, NaBH(OAc)3 Pyrazolo Pyrazolo[3,4-c]pyrrolidines (Hydrazine Condensation) Core->Pyrazolo NH2NH-R, EtOH, Reflux Alkylated 3-Alkyl-4-oxopyrrolidines (C3-Alkylation) Core->Alkylated R-X, Base (K2CO3) Decarbox 4-Pyrrolidinones (Decarboxylation) Core->Decarbox HCl/H2O, Heat

Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery

Kinase Inhibition

The pyrrolidine ring mimics the ribose or solvent-front regions in ATP-competitive kinase inhibitors. The 3,4-substitution pattern allows for precise vector positioning of hydrogen bond donors/acceptors to interact with the hinge region of kinases.

GPCR Ligands

Derivatives of 4-oxopyrrolidine-3-carboxylate have been utilized in the synthesis of chemokine receptor antagonists (e.g., CCR5, CCR2). The rigid pyrrolidine core reduces the entropic penalty of binding compared to flexible linear amines.

Handling & Safety

  • Stability: The HCl salt is stable for months at -20°C. The free base is unstable and should be generated in situ.

  • Hygroscopicity: The salt rapidly absorbs moisture, leading to hydrolysis of the ester or stickiness. Handle in a glovebox or desiccated environment.

  • Toxicity: Treat as a potential irritant. No specific toxicology data is available for this specific intermediate; handle with standard PPE (gloves, goggles, lab coat).

References

  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Product Specifications. Available at: [Link]

  • Google Patents.Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid. Patent CN111072543B.
  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. Bondarenko, S. S., et al. Available at: [Link]

  • PubChem. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Compound Summary. CID 70700952.[3][4] Available at: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Available at: [Link]

Sources

Foundational

A Technical Guide to Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride: Sourcing, Quality Control, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS No: 916814-29-4), a pivotal building block for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS No: 916814-29-4), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic sourcing of this key intermediate, establish robust quality control parameters, and explore its versatile applications in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Its non-planar, five-membered saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity in drug candidates, which can lead to enhanced binding affinity and selectivity for biological targets. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, with its reactive keto and ester functionalities, serves as a versatile precursor for a wide array of substituted pyrrolidines, making it a valuable starting material in the synthesis of potential antiviral and anticancer agents.[1]

Sourcing and Procurement of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

The reliable sourcing of high-purity starting materials is the cornerstone of successful research and development. A diverse range of chemical suppliers offer Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, and the selection of a suitable vendor should be based on a combination of purity, availability, cost-effectiveness, and the quality of technical documentation provided.

Below is a comparative table of prominent global suppliers:

SupplierPurity/SpecificationAvailabilityScaleNoteworthy Features
American Elements Can produce to various standard grades including high purity (99% to 99.999%+) and pharmaceutical grades.[2]In-stock for immediate delivery, offers bulk quantities.[2]Research and commercial quantities.[2]Offers custom specifications and a comprehensive life science product catalog.[2]
Sigma-Aldrich Typically ≥95% purity.Ships in 5 days from Aldrich Partner.250 mg to 10 g pack sizes.Provides detailed properties and safety information; part of a large, reputable life science company.
BLD Pharm Purity information available upon request.In-stock.Not specified.Provides access to NMR, HPLC, LC-MS, and UPLC documentation.[3]
3ASenrise Product code A023351.In-stock.Not specified.Extensive catalog of organic chemistry building blocks and reagents.
ChemicalBook Aggregates multiple suppliers.Varies by supplier.Varies by supplier.Useful for comparing prices and availability from different manufacturers.

Synthesis and Chemical Properties

The synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride and its derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of the core pyrrolidine ring involves a cyclization reaction. For instance, a related compound, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, is synthesized from glycine ethyl ester through a sequence of reactions including the addition of a protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis, and deprotection.[4]

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₃American Elements[2]
Molecular Weight 193.63 g/mol American Elements[2]
Appearance White to off-white solidChemicalBook[5]
Melting Point Not availableAmerican Elements[2]
Boiling Point Not availableAmerican Elements[2]
Storage Inert atmosphere, 2-8°CBLD Pharm[3]

Quality Control and Analytical Characterization

Ensuring the purity and identity of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is critical for the reproducibility of synthetic procedures and the integrity of downstream applications. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Typical Analytical Specifications:

Analytical TechniqueExpected Results
¹H NMR Consistent with the structure, showing characteristic peaks for the ethyl ester protons (triplet and quartet), and the pyrrolidine ring protons.
¹³C NMR Shows the expected number of carbon signals, including the carbonyl carbons of the ketone and ester, and the carbons of the ethyl group and the pyrrolidine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (C₇H₁₁NO₃) should be observed at m/z 157.07.[6]
HPLC A single major peak indicating high purity (typically ≥95%).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H, C=O (ketone and ester), and C-O bonds.

Representative Spectroscopic Data (for a related compound, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate): [1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.39 (d, J = 1.9 Hz, 1H), 6.38 (d, J = 3.0 Hz, 1H), 6.32 (dd, J = 3.2, 1.8 Hz, 1H), 4.75 (d, J = 8.5 Hz, 1H), 4.52 (d, J = 8.7 Hz, 1H), 4.13 (m, 2H), 3.46 (m, 1H), 3.32 (t, J = 8.6 Hz, 1H), 2.73 (m, 1H), 1.17 (t, J = 7.1 Hz, 3H), 0.89 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 171.73, 171.08, 149.17, 143.84, 110.83, 110.72, 72.29, 61.82, 54.13, 51.93, 36.19, 14.18, 12.43.

  • MS (GC-MS) m/z: [M]⁺ calculated for C₁₃H₁₇NO₅: 267.11; found 267.1.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a key component in a variety of pharmacologically active molecules. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

Anticancer Research: The pyrrolidone core is present in several compounds investigated for their anticancer properties. The ability to functionalize the pyrrolidine ring at multiple positions allows for the generation of libraries of compounds for screening against various cancer cell lines.

Antiviral Drug Development: Pyrrolidine derivatives have also shown promise as antiviral agents. The synthesis of novel substituted pyrrolidines from Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride can lead to the discovery of new compounds with activity against a range of viruses.

Experimental Protocol: N-Alkylation of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

This protocol describes a general procedure for the N-alkylation of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a common transformation to introduce diversity at the nitrogen atom of the pyrrolidine ring.

Workflow Diagram:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A 1. Dissolve Ethyl 4-oxopyrrolidine-3-carboxylate HCl in a suitable solvent (e.g., DMF or CH3CN). B 2. Add a base (e.g., K2CO3 or Et3N) to neutralize the hydrochloride and deprotonate the amine. A->B Neutralization C 3. Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture. B->C Addition D 4. Stir the reaction at room temperature or with gentle heating, monitoring by TLC. C->D Reaction E 5. Quench the reaction with water and extract the product with an organic solvent (e.g., EtOAc). D->E Work-up F 6. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. E->F Purification G 7. Purify the crude product by column chromatography. F->G

Caption: Workflow for the N-alkylation of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Conclusion

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a high-value building block in contemporary drug discovery. Its strategic procurement from reliable suppliers, coupled with rigorous quality control, is paramount for the successful synthesis of novel pyrrolidine-based therapeutic candidates. The versatile reactivity of this intermediate allows for the exploration of diverse chemical space, paving the way for the development of next-generation pharmaceuticals.

References

  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4. [Link]

  • 3ASenrise. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]

  • Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • National Center for Biotechnology Information. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. [Link]

  • PubChem. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride: An Application Note and Protocol

Introduction Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, adorned with a ketone and an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, adorned with a ketone and an ester functional group, provides a versatile scaffold for the synthesis of a diverse array of complex molecules, including potent antiviral agents. The pyrrolidine core is a common motif in numerous biologically active compounds, and the specific arrangement of functional groups in this molecule allows for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is most effectively achieved through a multi-step sequence culminating in a Dieckmann condensation to form the core pyrrolidine ring. This intramolecular cyclization of a diester is a robust and well-established method for the formation of five- and six-membered rings.[1][2][3]

Our synthetic strategy involves the following key transformations:

  • N-Protection of a Primary Amine: To prevent unwanted side reactions during the subsequent steps, the nitrogen atom of the starting material is protected. The benzyl group is an excellent choice for this purpose as it is stable under the reaction conditions of the subsequent steps and can be readily removed via catalytic hydrogenation.[4]

  • Formation of the Diester Intermediate: A Michael addition reaction is employed to construct the carbon backbone of the diester precursor required for the Dieckmann condensation.

  • Dieckmann Condensation: The intramolecular cyclization of the diester is induced by a strong base to form the β-keto ester, which constitutes the 4-oxopyrrolidine-3-carboxylate core.[1][2][3]

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the N-benzyl protecting group and the subsequent formation of the hydrochloride salt to enhance the stability and handling of the final product.

This strategic pathway is illustrated in the workflow diagram below.

G cluster_0 Synthesis Workflow A Step 1: N-Benzylation of Glycine Ethyl Ester B Step 2: Michael Addition to form Diethyl N-benzyl-3-aminodipropionate A->B Formation of Diester Precursor C Step 3: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate B->C Intramolecular Cyclization D Step 4: Catalytic Hydrogenolysis (Deprotection) C->D Removal of Protecting Group E Step 5: Hydrochloride Salt Formation D->E Protonation F Final Product: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride E->F

Caption: Overall workflow for the synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Infrared (IR) spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer.

Reagent/SolventGradeSupplier
Glycine ethyl ester hydrochloride≥99%Commercially Available
Benzyl bromide≥98%Commercially Available
Triethylamine≥99.5%Commercially Available
Ethyl acrylate99%Commercially Available
Sodium ethoxide≥95%Commercially Available
TolueneAnhydrousCommercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Palladium on Carbon (10%)-Commercially Available
Hydrochloric acid (in diethyl ether)2.0 MCommercially Available
Step 1: Synthesis of N-benzylglycine ethyl ester

This initial step involves the protection of the amino group of glycine ethyl ester with a benzyl group. Triethylamine is used as a base to neutralize the hydrogen bromide formed during the reaction.

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-benzylglycine ethyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl N-benzyl-3-aminodipropionate

This step involves a Michael addition of the N-benzylglycine ethyl ester to ethyl acrylate to form the crucial diester intermediate.

Procedure:

  • Dissolve N-benzylglycine ethyl ester (1 equivalent) and ethyl acrylate (1.2 equivalents) in anhydrous ethanol.

  • Add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide (0.1 equivalents), to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield pure diethyl N-benzyl-3-aminodipropionate.

Step 3: Dieckmann Condensation to Yield Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

The core pyrrolidine ring is formed in this step via an intramolecular Dieckmann condensation of the diester intermediate. A strong base is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[1][2][3]

Procedure:

  • To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene at 0 °C, add a solution of diethyl N-benzyl-3-aminodipropionate (1 equivalent) in anhydrous toluene dropwise under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.

Step 4 & 5: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-benzyl protecting group by catalytic hydrogenation, followed by the formation of the hydrochloride salt.

Procedure:

  • Dissolve ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol.

  • Add 10% palladium on carbon (10 wt%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the free base, ethyl 4-oxopyrrolidine-3-carboxylate.

  • Dissolve the free base in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes at 0 °C.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Mechanism of the Dieckmann Condensation

The Dieckmann condensation is a cornerstone of this synthesis. The mechanism proceeds through the following key steps:[2][5]

  • Enolate Formation: A strong base, typically an alkoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic and is deprotonated by the ethoxide base. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final neutral β-keto ester product.

G cluster_1 Dieckmann Condensation Mechanism Start Diethyl N-benzyl-3-aminodipropionate Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate NaOEt Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Cyclic Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination BetaKetoEster Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (β-Keto Ester) Elimination->BetaKetoEster Deprotonation Deprotonation of β-Keto Ester (Drives reaction) BetaKetoEster->Deprotonation NaOEt FinalProduct Protonation (Acidic Workup) -> Final Product Deprotonation->FinalProduct H3O+

Sources

Application

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride synthesis protocol

An In-Depth Guide to the Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Authored by: A Senior Application Scientist This application note provides a comprehensive, field-proven protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

Authored by: A Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of a Versatile Pyrrolidinone Core

The 4-oxopyrrolidine-3-carboxylate scaffold is a highly valued heterocyclic motif in the synthesis of pharmacologically active agents. Its unique structural and electronic properties allow for diverse functionalization, making it a cornerstone intermediate for compounds targeting a wide array of diseases. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for downstream applications in research and development pipelines.

This guide details a robust and scalable synthesis route proceeding via an N-protected precursor, employing the classical Dieckmann condensation for the key ring-forming step, followed by deprotection and salt formation.

Principle and Mechanism: The Dieckmann Condensation

The core of this synthesis is the Dieckmann Condensation , an intramolecular Claisen condensation of a diester to yield a β-keto ester.[1][2][3] This base-catalyzed reaction is exceptionally effective for forming stable five- and six-membered rings.[2][3]

The reaction proceeds through the following key stages:

  • Enolate Formation : A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups of the acyclic diester precursor, forming a nucleophilic enolate.[1][3]

  • Intramolecular Cyclization : The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, resulting in a cyclic tetrahedral intermediate.[1]

  • Alkoxide Elimination : The intermediate collapses, expelling an ethoxide ion to form the cyclic β-keto ester. This step is driven by the formation of the stable five-membered pyrrolidinone ring.

  • Deprotonation : The resulting β-keto ester has a newly acidified proton between the two carbonyl groups. The ethoxide base readily removes this proton, forming a highly stable enolate. This irreversible step drives the reaction equilibrium towards the product.

  • Acidic Workup : A final treatment with acid protonates the enolate to yield the neutral β-keto ester product.

Following cyclization, a deprotection step is required to remove the nitrogen-protecting group (e.g., Benzyl), which is then followed by treatment with hydrochloric acid to furnish the final target compound.

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup cluster_3 Final Steps A Acyclic Diester Precursor B Enolate Intermediate A->B + NaOEt - EtOH C Cyclic Tetrahedral Intermediate B->C Intramolecular Attack D Cyclic β-Keto Ester C->D - NaOEt E Stable Enolate D->E + NaOEt - EtOH F N-Protected Product E->F + H₃O⁺ G Deprotected Pyrrolidinone F->G Deprotection (e.g., H₂, Pd/C) H Final Hydrochloride Salt G->H + HCl

Caption: Mechanism of the Dieckmann Condensation and subsequent steps.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.Supplier Suggestion
N-Benzylglycine ethyl ester6343-53-9193.24 g/mol Sigma-Aldrich, TCI
Ethyl acrylate140-88-5100.12 g/mol Acros Organics, Alfa Aesar
Sodium ethoxide (NaOEt)141-52-668.05 g/mol Sigma-Aldrich
Toluene, Anhydrous108-88-392.14 g/mol Fisher Scientific
Diethyl ether60-29-774.12 g/mol VWR
Hydrochloric acid (conc.)7647-01-036.46 g/mol J.T. Baker
Palladium on Carbon (10% Pd)7440-05-3-Johnson Matthey
Ethanol, Absolute64-17-546.07 g/mol Decon Labs
Sodium Sulfate (Anhydrous)7757-82-6142.04 g/mol EMD Millipore
Saturated Sodium Bicarbonate144-55-8 (soln)-LabChem
Brine (Saturated NaCl)7647-14-5 (soln)-Ricca Chemical
Laboratory Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and Dean-Stark trap

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Parr hydrogenator or H-Cube system for hydrogenation

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Mass spectrometer for analysis

Detailed Experimental Protocol

Workflow start Start step1 Step 1: Synthesis of Ethyl 1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylate start->step1 step2 Step 2: Dieckmann Cyclization to form Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate step1->step2 Michael Addition step3 Step 3: Deprotection via Catalytic Hydrogenation step2->step3 Intramolecular Condensation step4 Step 4: Formation of Hydrochloride Salt step3->step4 Removal of Benzyl Group end End Product: Ethyl 4-oxopyrrolidine-3-carboxylate HCl step4->end Acidification

Caption: Overall workflow for the synthesis protocol.

Step 1: Synthesis of the Diester Precursor (Michael Addition)
  • Setup : Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Reagents : To the flask, add N-benzylglycine ethyl ester (19.3 g, 100 mmol) and absolute ethanol (200 mL). Stir until fully dissolved.

  • Reaction Initiation : Slowly add ethyl acrylate (11.0 g, 110 mmol) via the dropping funnel over 20 minutes.

  • Reflux : Heat the reaction mixture to a gentle reflux (~80 °C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. The resulting oil, diethyl 2-(benzylamino)pentanedioate, is typically used in the next step without further purification.

  • Expert Insight : This Michael addition creates the linear diester backbone required for cyclization. Using a slight excess of ethyl acrylate ensures the complete consumption of the starting glycine derivative. The reaction is robust and generally proceeds to high conversion.

Step 2: Dieckmann Cyclization
  • Setup : In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under an inert atmosphere, prepare a solution of sodium ethoxide. Cautiously add sodium metal (2.53 g, 110 mmol) in small portions to absolute ethanol (250 mL) cooled in an ice bath. Allow all the sodium to react.

  • Addition of Diester : Dissolve the crude diester from Step 1 in anhydrous toluene (150 mL) and add it dropwise to the sodium ethoxide solution at room temperature over 1 hour.

  • Reaction : After the addition is complete, heat the mixture to reflux (~90-100 °C) for 4-6 hours. A thick precipitate will form as the sodium enolate of the product is generated.

  • Workup : Cool the reaction mixture to 0-5 °C and quench by slowly adding 1 M hydrochloric acid until the pH is ~7. Transfer the mixture to a separatory funnel, add water (100 mL), and separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pale yellow oil.[4]

  • Expert Insight : The choice of base is critical. Sodium ethoxide in ethanol is the classical choice, but for substrates sensitive to transesterification, a non-nucleophilic base like potassium tert-butoxide in an aprotic solvent like THF can be used.[1] Driving the reaction to completion by heating is essential for good yields.

Step 3: N-Debenzylation via Catalytic Hydrogenation
  • Setup : To a Parr hydrogenation vessel, add the purified product from Step 2 (e.g., 24.7 g, 100 mmol) dissolved in absolute ethanol (250 mL).

  • Catalyst : Carefully add 10% Palladium on Carbon (1.2 g, ~5 mol%) to the solution.

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-60 psi of H₂ and shake or stir vigorously at room temperature for 16-24 hours.

  • Filtration : Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (50 mL).

  • Expert Insight : The benzyl group is an excellent choice for protection as it is readily cleaved under standard hydrogenation conditions without affecting the ester or keto functionalities. Ensure the catalyst is handled carefully as it can be pyrophoric. Complete removal of the catalyst is crucial to prevent contamination of the final product.

Step 4: Hydrochloride Salt Formation
  • Acidification : Cool the ethanolic solution of the debenzylated product from Step 3 in an ice bath.

  • Precipitation : While stirring, slowly add a solution of HCl in ethanol (e.g., prepared by bubbling HCl gas through cold ethanol, or using a commercial solution) or concentrated HCl dropwise until the pH of the solution is between 1 and 2.[5] A white precipitate of the hydrochloride salt should form.

  • Isolation : Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying : Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities and to aid in drying. Dry the product under vacuum at 40-50 °C to a constant weight.

  • Expert Insight : The precipitation of the hydrochloride salt is an effective purification step. Using a cold, non-polar solvent like diethyl ether for washing is key to minimizing product loss while effectively removing impurities.

Characterization and Quality Control

The final product, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, should be a white to off-white crystalline solid.[6][7] Its identity and purity should be confirmed by standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (400 MHz, D₂O)δ ~4.30 (q, 2H, -OCH₂CH₃), δ ~4.0-4.2 (m, 4H, pyrrolidine CH₂), δ ~3.6 (m, 1H, CH), δ ~1.30 (t, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, D₂O)δ ~205 (C=O, ketone), δ ~170 (C=O, ester), δ ~63 (-OCH₂), δ ~50-55 (pyrrolidine carbons), δ ~14 (-CH₃)
Mass Spec (ESI+) m/z = 158.08 [M+H]⁺ (for the free base)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1740 (C=O, ester), ~1710 (C=O, ketone)
Purity (HPLC) ≥98%

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 2 Incomplete reaction; base degradation by moisture; reverse reaction.Ensure anhydrous conditions. Use a stronger, non-nucleophilic base if needed (e.g., t-BuOK). Increase reaction time or temperature.[2]
Incomplete debenzylation Catalyst poisoning or deactivation; insufficient hydrogen pressure.Use fresh, high-quality Pd/C catalyst. Ensure the substrate is pure. Increase H₂ pressure or reaction time.
Product oiling out Impurities present; incorrect solvent for precipitation.Purify the intermediate amine before salt formation. Ensure the precipitation solvent (ethanol) is sufficiently anhydrous. Add an anti-solvent like diethyl ether to induce crystallization.
Product discoloration Residual palladium catalyst; impurities from starting materials.Ensure complete filtration of the catalyst through Celite. Purify intermediates if they are discolored.

Safety and Handling Precautions

All steps of this synthesis must be performed in a well-ventilated fume hood by trained personnel.[8]

  • Personal Protective Equipment (PPE) : Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.[9][10]

  • Reagent Handling :

    • Sodium Metal : Highly reactive with water and alcohols. Handle under mineral oil and use forceps. Quench any residual sodium carefully with isopropanol followed by ethanol.

    • Ethyl Acrylate : Flammable and a lachrymator. Handle only in a fume hood.

    • Solvents : Toluene, ethanol, and diethyl ether are highly flammable. Keep away from ignition sources.[8]

    • Hydrochloric Acid : Highly corrosive. Handle with extreme care.

    • Palladium on Carbon : Can be pyrophoric, especially when dry and exposed to air. Handle as a wet paste and do not allow it to dry on filter paper.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.

By adhering to this detailed protocol and the associated scientific principles, researchers and drug development professionals can reliably synthesize high-purity Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride for their advanced research needs.

References

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4. American Elements. [Link]

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (C14H17NO3). PubChem. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. 3ASenrise. [Link]

  • (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEETS. Cato. [Link]

  • Dieckmann Reaction. Cambridge University Press. [Link]

Sources

Method

The Versatile Synthon: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in Modern Organic Synthesis

Introduction: The Strategic Importance of the Pyrrolidine Scaffold The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties and its role as a versatile, three-dimensional scaffold that allows for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets.[2] Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride emerges as a highly valuable and versatile building block for the construction of complex heterocyclic systems, offering multiple reaction sites for diversification. This application note provides an in-depth guide to the synthetic utility of this compound, focusing on key transformations and providing detailed protocols for its application in the synthesis of medicinally relevant scaffolds.

Chemical Properties and Reactivity Profile

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (IUPAC name: ethyl 4-oxopyrrolidine-3-carboxylate;hydrochloride, CAS: 916814-29-4) is a crystalline solid.[3][4] Its structure combines a secondary amine, a ketone, and a β-keto ester moiety, each offering distinct opportunities for chemical modification.

PropertyValue
Molecular Formula C₇H₁₂ClNO₃
Molecular Weight 193.63 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Table 1: Physicochemical Properties of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.[3][4]

The hydrochloride salt ensures stability and ease of handling. For most synthetic applications, the free base is generated in situ by treatment with a suitable base, such as triethylamine or sodium bicarbonate. The core reactivity of the molecule is dictated by the interplay of its functional groups.

Keto-Enol Tautomerism: A Gateway to Diverse Reactivity

A key feature of the β-keto ester functionality is its existence in equilibrium between the keto and enol tautomers. This equilibrium is influenced by solvent polarity and intramolecular hydrogen bonding.[5] The enol form provides a nucleophilic double bond, while the keto form presents two electrophilic carbonyl carbons. This duality is fundamental to many of the transformations discussed herein.

Figure 1: Keto-Enol Tautomerism of the β-keto ester moiety.

Key Synthetic Transformations and Protocols

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a versatile precursor for a variety of heterocyclic scaffolds. The following sections detail some of its most important applications, complete with mechanistic insights and detailed experimental protocols.

Synthesis of Fused Pyrazoles via Paal-Knorr Condensation

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[6] The β-keto ester moiety of ethyl 4-oxopyrrolidine-3-carboxylate is an ideal substrate for this transformation, leading to the formation of pyrazolo-fused pyrrolidine derivatives. These scaffolds are of significant interest in medicinal chemistry, with many pyrazole-containing compounds exhibiting a wide range of biological activities.[7][8]

Mechanism: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the initial condensation is influenced by the relative reactivity of the ketone and the ester carbonyls.

Paal_Knorr_Mechanism start Ethyl 4-oxopyrrolidine-3-carboxylate + Substituted Hydrazine step1 Condensation at ketone carbonyl start->step1 Acid or Base Catalysis step2 Formation of hydrazone intermediate step1->step2 step3 Intramolecular cyclization step2->step3 step4 Dehydration step3->step4 product Fused Pyrazole Derivative step4->product caption Figure 2: Workflow for Paal-Knorr Pyrazole Synthesis.

Figure 2: Workflow for Paal-Knorr Pyrazole Synthesis.

Protocol 1: General Procedure for the Synthesis of Fused Pyrazoles

This protocol is adapted from established methods for the Knorr pyrazole synthesis.[6]

  • In situ Free Base Generation: To a solution of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a base (e.g., triethylamine, 1.1 eq). The mixture is stirred at room temperature for 15-30 minutes.

  • Hydrazine Addition: The substituted hydrazine (1.0-1.2 eq) is added to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the hydrazine.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired fused pyrazole.

R-group on HydrazineReaction Time (h)Yield (%)Reference
Phenyl685Adapted from[6]
4-Fluorophenyl882Adapted from[6]
Methyl1275Adapted from[6]
Unsubstituted (H)1078Adapted from[6]

Table 2: Representative examples of fused pyrazole synthesis.

Reductive Amination of the Ketone Moiety

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[9][10] The ketone functionality of ethyl 4-oxopyrrolidine-3-carboxylate can be readily converted to a variety of substituted amines via this two-step, one-pot process. This transformation is particularly useful for introducing diversity at the 4-position of the pyrrolidine ring, a common strategy in the development of kinase inhibitors and other therapeutic agents.

Mechanism: The reaction involves the initial formation of an iminium ion intermediate through the condensation of the ketone with a primary or secondary amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the corresponding amine.[9]

Protocol 2: General Procedure for Reductive Amination

This protocol is based on standard reductive amination procedures.[10]

  • Reaction Setup: To a solution of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, 0.1 eq).

  • Iminium Ion Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), is added portion-wise to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

AmineReducing AgentYield (%)Reference
BenzylamineNaBH(OAc)₃92Adapted from[10]
AnilineNaBH(OAc)₃85Adapted from[10]
MorpholineNaBH₃CN88Adapted from[9]

Table 3: Representative examples of reductive amination.

Synthesis of Pyrrolo[1,2-a]pyrazines: Scaffolds for Bioactive Molecules

Fused heterocyclic systems containing the pyrrolo[1,2-a]pyrazine core are found in a number of biologically active compounds, including kinase inhibitors.[2] Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride serves as an excellent starting material for the construction of these complex scaffolds.

Protocol 3: Multi-step Synthesis of a Substituted Pyrrolo[1,2-a]pyrazinone

This protocol is adapted from a reported synthesis of a related pyrrolo[1,2-a]pyrazinone derivative.

  • N-Alkylation: The free base of ethyl 4-oxopyrrolidine-3-carboxylate is reacted with a suitable alkylating agent, such as ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the N-alkylated product.

  • Reductive Amination: The ketone of the N-alkylated intermediate is then subjected to reductive amination with a primary amine, as described in Protocol 2.

  • Intramolecular Cyclization and Amide Formation: The resulting diamine intermediate is heated in a suitable solvent (e.g., xylenes) to effect intramolecular cyclization and formation of the lactam, yielding the desired pyrrolo[1,2-a]pyrazinone core.

Pyrrolopyrazine_Synthesis start Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride step1 N-Alkylation with Ethyl Bromoacetate start->step1 step2 Reductive Amination step1->step2 step3 Intramolecular Cyclization (Lactam Formation) step2->step3 product Substituted Pyrrolo[1,2-a]pyrazinone step3->product caption Figure 3: Synthetic strategy for Pyrrolo[1,2-a]pyrazinones.

Figure 3: Synthetic strategy for Pyrrolo[1,2-a]pyrazinones.

Applications in Drug Discovery

The pyrrolidine scaffold derived from ethyl 4-oxopyrrolidine-3-carboxylate is a key feature in several classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7][11] Many of these inhibitors feature a pyrrolidine core that mimics the proline residue of the natural substrate of the DPP-4 enzyme. The functional handles on ethyl 4-oxopyrrolidine-3-carboxylate allow for the introduction of the necessary pharmacophoric elements for potent and selective DPP-4 inhibition.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase that has been implicated in a number of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4][12] The development of selective GSK-3 inhibitors is an active area of research. The pyrrolidine scaffold provides a rigid framework for the design of ATP-competitive inhibitors that can occupy the kinase hinge region and form key hydrogen bonding interactions.

Conclusion

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a versatile and economically important building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic scaffolds. The protocols and applications detailed in this note highlight its utility in the synthesis of medicinally relevant compounds, particularly fused pyrazoles, substituted pyrrolidines, and pyrrolo[1,2-a]pyrazines. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the strategic application of synthons such as ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride will remain a key enabler of innovation.

References

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2016). A new look at the Knorr pyrazole synthesis. RSC Advances, 6(106), 104523-104534. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Humphries, P. S., Qureshi, A. A., & Wildman, S. A. (2009). A practical and scalable synthesis of a 2,3,5-trisubstituted pyrrolo[1,2-a]pyrazin-1(2H)-one. Organic Process Research & Development, 13(4), 749-752. [Link]

  • Li Petri, G., Spano, V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade in review. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Martinez, A., Castro, A., Dorronsoro, I., & Alonso, M. (2005). Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation. Medicinal research reviews, 25(4), 351-380. [Link]

  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1, 4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Recent advances in the synthesis of pyrroles. Organic Preparations and Procedures International, 33(5), 411-454. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Emsley, J. (1980). The composition, structure and hydrogen bonding of the β-diketones. Chemical Society Reviews, 9(1), 91-124. [Link]

  • Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From β-amino acids to small rings: a fascinating journey into the world of fluorinated five-and six-membered carbocycles and heterocycles. Chemical reviews, 111(11), 6984-7034. [Link]

  • Cohen, V. I., & Kaczmarek, L. (2000). A convenient synthesis of 1-aryl-3-and 5-substituted pyrazoles. Journal of heterocyclic chemistry, 37(6), 1533-1536. [Link]

  • Smalley, T. L., Peat, A. J., Boucheron, J. A., Dickerson, S., Garrido, D., Preugschat, F., ... & Wang, T. Y. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & medicinal chemistry letters, 16(8), 2091-2094. [Link]

Sources

Application

Application Note: Strategic Derivatization of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

Executive Summary Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a secondary amine, a -keto ester, and a pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a secondary amine, a


-keto ester, and a pyrrolidine core, offering three distinct vectors for orthogonal functionalization. This versatility makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of conformationally restricted amino acid analogs.

This guide provides validated protocols for transforming this core into high-value intermediates, specifically focusing on N-protection , reductive amination , and heterocyclic fusion (pyrazole synthesis) .

Chemical Profile & Handling

Compound: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Formula:


MW:  193.63  g/mol  (Free base: 157.17  g/mol )
Key Reactivity: 
  • N1 (Amine): Nucleophilic (requires neutralization).

  • C4 (Ketone): Electrophilic; prone to hydration; gateway to amines via reductive amination.

  • C3 (Ester):

    
    -proton is acidic (
    
    
    
    ); susceptible to enolization and decarboxylation if hydrolyzed.
Critical Handling Note: The HCl Salt

The commercial supply is an HCl salt. The protonated amine is stable, but the free base is prone to self-condensation (Schiff base formation between N1 and C4 of neighboring molecules).

  • Storage: Store HCl salt at -20°C under argon.

  • Usage: Do not free-base the entire stock. Neutralize in situ during the first synthetic step (e.g., using TEA or DIPEA) to maintain monomeric integrity.

Strategic Derivatization Map

The following diagram outlines the logical flow for diversifying this scaffold. Note the critical decision point at the N1 position.

DerivatizationMap cluster_warning Stability Check Scaffold Ethyl 4-oxopyrrolidine-3-carboxylate (HCl Salt) N_Protect Pathway A: N-Protection (Boc/Cbz) Scaffold->N_Protect TEA, Boc2O Red_Am Pathway B: Reductive Amination (C4 Functionalization) N_Protect->Red_Am R-NH2, NaBH(OAc)3 Heterocycle Pathway C: Cyclization (Pyrrolo-pyrazoles) N_Protect->Heterocycle Hydrazines/Amidines Final_Lib Lead Series Library Red_Am->Final_Lib Heterocycle->Final_Lib

Figure 1: Strategic reaction map highlighting the necessity of N-protection prior to C4 or C3 modification to prevent polymerization.

Validated Protocols

Protocol A: N-Protection (Boc-Derivatization)

Objective: Stabilize the amine to prevent intermolecular condensation and allow purification. Mechanism: Base-mediated nucleophilic substitution on di-tert-butyl dicarbonate.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.5 eq) — Crucial excess to neutralize HCl and drive reaction.
    
  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step:

  • Suspend Ethyl 4-oxopyrrolidine-3-carboxylate HCl (10 mmol, 1.93 g) in DCM (50 mL) at 0°C.

  • Add

    
      (25 mmol, 3.5 mL) dropwise. The suspension will clear as the free base forms.
    
  • Add

    
      (11 mmol, 2.4 g) dissolved in minimal DCM dropwise over 10 minutes.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC (30% EtOAc/Hexane). Stain with Ninhydrin (SM is purple) and PMA (Product is UV active/dark spot).

  • Workup: Wash with 1M citric acid (removes TEA and unreacted SM), then brine. Dry over

    
    .
    
  • Yield: Expect >90% of a pale yellow oil.

Protocol B: Reductive Amination at C4

Objective: Introduce diversity at the ketone position. Constraint: Must use N-Boc protected intermediate from Protocol A. Reagent Choice: Sodium Triacetoxyborohydride (


) is selected over 

for lower toxicity and better selectivity (reduces imine over ketone).

Table 1: Reaction Optimization Matrix

VariableConditionRationale
Solvent 1,2-Dichloroethane (DCE)Promotes imine formation; compatible with STAB.
Acid Catalyst Acetic Acid (1.0 eq)Activates the ketone/imine for reduction.
Reductant

(1.5 eq)
Mild hydride source; minimizes direct ketone reduction.
Temperature RTHeating risks decarboxylation of the

-keto ester.

Step-by-Step:

  • Dissolve N-Boc-ethyl 4-oxopyrrolidine-3-carboxylate (1.0 eq) and Primary Amine (

    
    , 1.1 eq) in DCE.
    
  • Add Acetic Acid (1.0 eq) and stir for 30 mins to establish imine equilibrium.

  • Add

    
      (1.5 eq) in one portion.
    
  • Stir at RT for 16 hours under

    
    .
    
  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is a mixture of cis/trans diastereomers (relative to the C3 ester).

Protocol C: Heterocycle Synthesis (Pyrrolo[3,4-c]pyrazole)

Objective: Fuse a pyrazole ring using the


-keto ester motif.
Significance:  Creates a rigid bicyclic scaffold common in kinase inhibitors.

Workflow Diagram:

PyrazoleSynthesis Start N-Boc-4-oxo-pyrrolidine-3-carboxylate Step1 Step 1: Condensation (Ethanol, Reflux, 2h) Start->Step1 Reagent Hydrazine Hydrate (or R-NH-NH2) Reagent->Step1 Intermediate Intermediate: Hydrazone Formation Step1->Intermediate Step2 Step 2: Cyclization (- EtOH) Intermediate->Step2 Product Product: N-Boc-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-one Step2->Product

Figure 2: Cyclocondensation pathway to bicyclic pyrrolo-pyrazoles.

Protocol:

  • Dissolve N-Boc intermediate (1.0 mmol) in absolute Ethanol (5 mL).

  • Add Hydrazine Hydrate (1.2 mmol).

  • Reflux (78°C) for 3 hours. Monitor by LCMS for disappearance of SM (M+H - Boc).

  • Note: The product often precipitates upon cooling. If not, evaporate solvent and triturate with diethyl ether.

  • Result: A bicyclic "enolic" pyrazolone.

Analytical Validation (QC)

To ensure scientific integrity, verify the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • Ethyl Group: Triplet at

      
       1.2 ppm, Quartet at 
      
      
      
      4.1 ppm.
    • Pyrrolidine Ring: Look for diastereotopic splitting of the

      
       protons at C2 and C5 due to the chiral center at C3.
      
    • Enol/Keto Tautomer: In

      
      , the 
      
      
      
      -keto ester often exists partially as an enol, visible as a weak singlet >10 ppm (exchangeable).
  • Mass Spectrometry (ESI+):

    • Parent: The HCl salt will show

      
       at 158.1 m/z (free base mass).
      
    • N-Boc Derivative:

      
       at 280.1 m/z or 
      
      
      
      fragment.

References

  • Scaffold Utility & Reactivity

    • Structure and reactivity of 4-oxopyrrolidine-3-carboxyl
    • Source: [3]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Source:

  • Pyrazole Synthesis

    
    -keto esters: 
    
    • Tommassi, C., et al. "Synthesis of pyrazole-fused heterocycles." Molecules. 2010.
    • Source:

  • General Handling of Amino Acid HCl Salts

    • "Purification of Labor
    • Source:

Sources

Method

Application Note: Strategic Functionalization of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride . It addresses the specific challenges of handling thi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride . It addresses the specific challenges of handling this amphoteric scaffold, particularly the competition between the unprotected ring nitrogen and the external amine during functionalization.

Executive Summary & Chemical Logic

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4) is a high-value, non-aromatic heterocyclic building block. It features a


-keto ester motif embedded within a pyrrolidine ring. This scaffold offers three points of diversity:
  • N1 (Ring Nitrogen): Secondary amine (protected as HCl salt).

  • C3 (Ester): Electrophilic and acidic (

    
    -proton).
    
  • C4 (Ketone): Electrophilic center for reductive amination.

The Chemoselectivity Challenge

The primary challenge in reacting this specific salt with external amines is chemoselectivity . Upon neutralization of the hydrochloride salt, the ring nitrogen (N1) becomes nucleophilic. Without careful protocol design, the free base undergoes rapid intermolecular self-condensation (dimerization) or competes with the external amine for the ketone electrophile.

Core Directive: For clean reductive amination at C4, the N1 position must be either orthogonally protected or kinetically managed (e.g., via pH control or large excess of external nucleophile).

Decision Framework: Selecting the Right Workflow

The following decision tree outlines the optimal experimental path based on your target moiety.

Workflow cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Cyclocondensation Start Start: Ethyl 4-oxopyrrolidine-3-carboxylate HCl Target Identify Target Moiety Start->Target PathA Step 1: N-Protection (Recommended) Target->PathA 3,4-Disubstituted Pyrrolidine PathB Direct Reaction with Binucleophile Target->PathB Fused Heterocycle (e.g., Pyrazole) StepA2 Step 2: Reductive Amination (C4) PathA->StepA2 StepB2 One-Pot Cyclization PathB->StepB2 StepA3 Step 3: Deprotection StepA2->StepA3 caption Figure 1: Strategic workflow for functionalizing the 4-oxopyrrolidine scaffold.

Protocol A: Reductive Amination (Synthesis of 4-Aminopyrrolidines)

This is the standard protocol for introducing an amine at the C4 position. To ensure reproducibility and high yield, Step 1 (N-Protection) is strongly advised to prevent polymerization.

Phase 1: In-Situ N-Protection (Boc-Protection)

Rationale: The HCl salt is stable. The free base is not. We generate the N-Boc intermediate in situ to lock the N1 position.

Reagents:

  • Substrate: Ethyl 4-oxopyrrolidine-3-carboxylate HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.1 equiv

  • Triethylamine (TEA) or DIPEA: 2.2 equiv

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend the hydrochloride salt in DCM (0.2 M) at 0 °C.

  • Add TEA dropwise. The suspension will clear as the free base forms.

  • Immediately add Boc₂O dissolved in a minimal amount of DCM.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (Target mass = MW + 100).

  • Checkpoint: Once N-protection is complete, the solution contains 1-N-Boc-3-ethyl-4-oxopyrrolidine-3-carboxylate . You can proceed to Phase 2 in the same pot (if solvent is compatible) or after a standard aqueous workup.

Phase 2: Reductive Amination

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reductive amination where the imine is formed and reduced selectively in the presence of the ketone.

Reagents:

  • Intermediate: N-Boc-4-oxopyrrolidine derivative (from Phase 1).

  • External Amine (Primary or Secondary): 1.1–1.5 equiv.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB): 1.5–2.0 equiv.

  • Acid Catalyst: Acetic Acid (AcOH): 1.0–2.0 equiv (Crucial for imine formation).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

Step-by-Step Protocol:

  • Imine Formation: To the solution of the N-Boc ketone (1.0 equiv) in DCE (0.2 M), add the external amine (1.2 equiv) and Acetic Acid (1.5 equiv).

  • Stir at RT for 30–60 minutes. Note: Formation of the imine/enamine equilibrium is often visible by a color change.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Stir at RT for 4–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Stereochemistry Note: This reaction typically yields a mixture of cis and trans isomers (relative to the C3 ester). The cis-isomer (amine and ester on the same side) is often favored due to H-bonding or "envelope" conformational steering, but separation is usually required.

Protocol B: Heterocycle Formation (Pyrazolo-pyrrolidines)

Direct reaction of the hydrochloride salt is feasible when using hydrazines , as the cyclization is faster than intermolecular dimerization.

Target: Ethyl 2-substituted-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylates.

Reagents:

  • Substrate: Ethyl 4-oxopyrrolidine-3-carboxylate HCl.[1][2][3]

  • Hydrazine derivative (e.g., Methylhydrazine, Phenylhydrazine): 1.2 equiv.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Acetic acid (cat.) or reflux conditions.

Procedure:

  • Dissolve the HCl salt in EtOH (0.3 M).

  • Add the hydrazine derivative.

  • Heat to reflux for 2–6 hours.

    • Mechanism:[4][5][6][7] The hydrazine attacks the C4 ketone (imine formation) and then cyclizes onto the C3 ester (lactamization) or vice-versa, depending on conditions.

  • Cool and concentrate. The product often precipitates or requires recrystallization.

Mechanistic Insight & Data

Reaction Mechanism (Reductive Amination)

The following diagram illustrates the pathway for Phase 2, highlighting the stereochemical decision point.

Mechanism Ketone N-Boc-4-oxopyrrolidine (Electrophile) Imine Imine / Enamine Intermediate Ketone->Imine + Amine, H+ (-H2O) Amine External Amine (R-NH2) Amine->Imine Transition Hydride Attack (STAB) Imine->Transition Product 4-Amino-pyrrolidine-3-carboxylate (Cis/Trans Mixture) Transition->Product Stereoselective Reduction caption Figure 2: Mechanistic pathway of reductive amination using STAB.

Comparative Data: Reducing Agents
Reducing AgentSolventpH ConditionSelectivityRecommendation
NaBH(OAc)₃ (STAB) DCE / DCMMildly Acidic (AcOH)High (Reduces imine over ketone)Primary Choice
NaBH₃CN MeOHpH 5-6 (Controlled)HighToxic (Cyanide risk)
NaBH₄ MeOHNeutralLow (Reduces ketone and imine)Not Recommended
H₂ / Pd-C EtOHNeutral/AcidicVariableGood for deprotection + reduction

Troubleshooting & Critical Parameters

Self-Condensation (The "Red Tar" Scenario)
  • Symptom: Reaction mixture turns dark red/brown/black upon adding base; low yield of desired product.

  • Cause: The free amine of the pyrrolidine ring attacked the ketone of another molecule.

  • Solution: Ensure the N-protection step (Boc) is complete before adding the external amine. Do not skip isolation or verification of the N-Boc intermediate if you are new to this chemistry.

Decarboxylation
  • Symptom: Loss of the ethyl ester group (observed by NMR/MS).

  • Cause:

    
    -keto esters are prone to decarboxylation under strongly acidic aqueous conditions or high heat with hydroxide.
    
  • Solution: Avoid strong aqueous acids. Perform saponification (if needed) carefully at low temperatures (LiOH, THF/Water, 0 °C).

Stereocontrol
  • Observation: 1:1 mixture of diastereomers.

  • Optimization: Lowering the temperature of the reduction step (e.g., to -20 °C) can sometimes improve the diastereomeric ratio (dr), usually favoring the cis-isomer (amine cis to ester).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Yarmolchuk, V. S., et al. (2014). "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron, 70(18), 3011-3026. (Demonstrates pyrrolidine functionalization logic). Link

  • American Elements. "Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Product Specifications." Link[8]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Application

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride for novel antibacterial agents

This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond basic product description into strategic application and detailed methodology.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond basic product description into strategic application and detailed methodology.

Accelerating Discovery of Novel Gyrase Inhibitors & Broad-Spectrum Antibacterials

Executive Summary: The "Privileged Scaffold" Strategy

In the urgent race against antimicrobial resistance (AMR), the Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS: 916814-29-4) scaffold has emerged as a critical building block. Unlike flat aromatic cores, this molecule offers a distinct Fsp³-rich architecture (fraction of sp³-hybridized carbons), which correlates with improved solubility and lower clinical attrition rates.

This guide details the utility of this


-keto ester intermediate in synthesizing pyrrolo[3,4-c]pyrazoles  and substituted pyrrolidines , moieties that serve as bioisosteres for the quinolone core of DNA gyrase inhibitors.
Technical Specifications & Chemical Profile

Before initiating synthesis, verify the material specifications to ensure reproducibility.

PropertySpecificationCritical Note
Chemical Name Ethyl 4-oxopyrrolidine-3-carboxylate HClCore scaffold
CAS Number 916814-29-4Verify CAS; often confused with N-Boc variants.
Molecular Weight 193.63 g/mol Includes HCl salt.
Appearance Off-white to pale yellow solidHygroscopic; store in desiccator.
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane/DCM).
Functional Groups Secondary Amine (HCl), Ketone, EsterTri-functional reactivity allows orthogonal modification.
Strategic Application: Synthetic Versatility

The power of this molecule lies in its orthogonal reactivity . It allows medicinal chemists to "grow" the molecule in three distinct vectors, essential for Fragment-Based Drug Discovery (FBDD).

Vector Analysis:
  • N1-Position (Amine): Ideal for introducing lipophilic tails to penetrate bacterial membranes (e.g., Gram-negative porin channels).

  • C3/C4-Position (

    
    -Keto Ester):  The "warhead" generation site. Condensation with hydrazines or amidines creates fused bicyclic heteroaromatics.
    
  • C4-Position (Ketone): Reductive amination allows for the introduction of solubilizing groups.

SyntheticVersatility Core Ethyl 4-oxopyrrolidine- 3-carboxylate HCl Fused Fused Bicycles (Pyrrolo-pyrazoles) [Gyrase Inhibitors] Core->Fused + Hydrazines (Cyclocondensation) NSub N-Alkylated Analogs [Membrane Permeability] Core->NSub + Alkyl Halides (N-Alkylation) RedAm 3-Amino-Pyrrolidines [Ribosome Binding] Core->RedAm + Amines/NaBH4 (Reductive Amination)

Figure 1: Synthetic divergence from the core scaffold. The green pathway is detailed in the protocol below.

Detailed Protocol: Synthesis of Pyrrolo[3,4-c]pyrazole Library

Objective: Synthesize a library of 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ones. These fused systems mimic the hydrogen-bonding motif of fluoroquinolones but utilize a different binding pocket on DNA Gyrase B, potentially overcoming existing resistance mechanisms.

Mechanism: The reaction proceeds via a Knorr-type condensation between the


-keto ester and a substituted hydrazine.
Materials:
  • Starting Material: Ethyl 4-oxopyrrolidine-3-carboxylate HCl (1.0 eq)

  • Reagent: Substituted Hydrazine (R-NH-NH₂) (1.2 eq) (e.g., Phenylhydrazine, Methylhydrazine)

  • Base: Triethylamine (Et₃N) (2.5 eq) – Critical for neutralizing the HCl salt.

  • Solvent: Ethanol (Abs.) or Acetic Acid (for difficult substrates)

Step-by-Step Workflow:
  • Neutralization & Setup:

    • In a round-bottom flask, suspend Ethyl 4-oxopyrrolidine-3-carboxylate HCl (10 mmol) in Ethanol (50 mL).

    • Cool to 0°C. Dropwise add Et₃N (25 mmol). The solution will clear as the free base is liberated; Et₃N·HCl salts may precipitate.

    • Expert Tip: If the free base is unstable, perform this step in situ immediately before adding the hydrazine.

  • Condensation Reaction:

    • Add the substituted hydrazine (12 mmol) slowly.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

    • Reflux: Heat the reaction to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, and a lower fluorescent spot (product) should appear.

  • Work-up & Isolation:

    • Cool reaction to RT.

    • Precipitation: In many cases, the fused pyrazole product precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • Extraction (if no precipitate): Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from EtOH/Water or purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Expected Results & Validation:
  • Yield: 65–85%[1]

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the pyrazole NH (if unsubstituted) or R-group signals.

  • LC-MS: Mass shift corresponding to [M + Hydrazine - EtOH - H₂O].

Workflow Step1 1. Neutralization (Release Free Base) Step2 2. Hydrazine Addition (Nucleophilic Attack) Step1->Step2 Et3N, 0°C Step3 3. Cyclization (Reflux) (Formation of Pyrazole Ring) Step2->Step3 -H2O, -EtOH Step4 4. Isolation & QC (LCMS / NMR) Step3->Step4 Filtration

Figure 2: Logical flow of the cyclocondensation protocol.

Quality Control & Troubleshooting

Self-validating the protocol is essential for data integrity.

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 2.0–2.5 eq of base is used. Verify pH > 8 before heating.
Side Products Oxidation of pyrrolidine ring.[2]Perform reaction under Nitrogen/Argon atmosphere.
No Precipitation Product is too soluble.Switch work-up to extraction (DCM/MeOH) or use ether to induce trashing.
Incomplete Cyclization Steric hindrance on hydrazine.Switch solvent to Glacial Acetic Acid and reflux (creates harsher conditions).
References
  • Scaffold Utility in Antibacterials

    • Synthesis and antimicrobial study of pyrrolidine-3-carboxylic acid derivatives. (2022).[3][4] PMC.

  • Chemical Properties & Handling

    • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Product Data. American Elements.[5]

  • Reaction Mechanism (Beta-Keto Ester + Hydrazine)

    • Synthesis of pyrrolopyridazine compounds via hydrazine condensation.[6] (2008). NIH/PubMed.

  • Medicinal Chemistry Context (Quinolone/Gyrase Scaffolds)

    • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.[7] (2015).[8] NIH.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 916814-29-4 before handling.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Stereoselective Synthesis of Substituted Pyrrolidines

Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, consistently ranking among the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, consistently ranking among the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its unique three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets, and its utility as a versatile synthetic intermediate.[2][3][4] From antiviral agents to organocatalysts, the biological and chemical function of a substituted pyrrolidine is critically dependent on its stereochemistry.[4] Consequently, the development of robust, efficient, and highly stereoselective methods for constructing this five-membered ring system is a central focus of modern organic synthesis.

This technical guide provides an in-depth exploration of key methodologies for the stereoselective synthesis of substituted pyrrolidines. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to facilitate their application in the laboratory.

Strategic Overview: Pathways to Chiral Pyrrolidines

The synthesis of enantioenriched pyrrolidines can be broadly approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. This guide will focus on three dominant and highly effective strategies: Catalytic Asymmetric [3+2] Cycloaddition, Asymmetric Aza-Michael Addition, and Chiral Pool Synthesis.

G cluster_main Stereoselective Pyrrolidine Synthesis Strategies Start Acyclic Precursors / Chiral Building Blocks M1 Catalytic Asymmetric [3+2] Cycloaddition Start->M1 Azomethine Ylides + Alkenes M2 Asymmetric Aza-Michael Addition Start->M2 Nitrogen Nucleophiles + Michael Acceptors M3 Chiral Pool Synthesis Start->M3 e.g., L-Proline, 4-Hydroxyproline Pyrrolidine Enantioenriched Substituted Pyrrolidine M1->Pyrrolidine M2->Pyrrolidine M3->Pyrrolidine

Figure 1: Overview of primary synthetic strategies for accessing enantioenriched substituted pyrrolidines.

Methodology 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most powerful and atom-economical methods for constructing the pyrrolidine core.[5][6] This reaction can generate up to four new stereocenters in a single step, and the use of chiral catalysts, particularly copper(I) or silver(I) complexes, has enabled exquisite control over the stereochemical outcome.[5][7][8]

Causality and Mechanistic Insight: The reaction is typically initiated by the in situ generation of an azomethine ylide from an iminoester. A chiral metal-ligand complex coordinates to the ylide, creating a chiral environment. This complex then approaches the alkene dipolarophile. The stereochemistry of the final pyrrolidine product is dictated by the facial selectivity of this approach, which is controlled by the steric and electronic properties of the chiral ligand.

G cluster_mech Mechanism: Catalytic Asymmetric 1,3-Dipolar Cycloaddition Iminoester Iminoester Ylide [Chiral Metal-Ylide Complex] Iminoester->Ylide Deprotonation Base Base (e.g., Et3N) Base->Ylide Catalyst Chiral Metal Catalyst (e.g., Cu(I)-Ligand) Catalyst->Ylide Coordination TS Diastereoselective Transition State Ylide->TS Alkene Alkene Dipolarophile Alkene->TS Cycloadduct Metal-Bound Cycloadduct TS->Cycloadduct [3+2] Cycloaddition Cycloadduct->Catalyst Catalyst Regeneration Product Enantioenriched Pyrrolidine Cycloadduct->Product Product Release

Figure 2: Simplified mechanism for metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

Data Presentation: Performance of Catalytic Systems

The versatility of this method is highlighted by its application across various substrates and catalyst systems.

Catalyst/Ligand SystemDipolarophileYield (%)dr (endo/exo)ee (%)Reference
Ag₂CO₃ / (S)-TF-BiphamPhosN-Aryl Maleimides85-99>95:590-98J. Am. Chem. Soc. 2005, 127, 11946
Cu(I) / FesulphosDimethyl Maleate70-95>95:585-97Angew. Chem. Int. Ed. 2002, 41, 3668
AgOAc / (R)-DM-SEGPHOSAcrylates80-96>20:192-99Angew. Chem. Int. Ed. 2008, 47, 6638
Cu(OAc)₂ / Chiral GuanidineNitroalkenes75-98>20:190-99Org. Lett. 2011, 13, 440
Protocol 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with N-Phenylmaleimide

This protocol is adapted from established literature procedures for the synthesis of highly substituted, enantioenriched spirooxindole-pyrrolidines.[9][10]

Self-Validation: The success of this protocol is validated by achieving high yield (>90%), excellent diastereoselectivity (endo isomer favored, >20:1 dr), and high enantioselectivity (>95% ee), which can be confirmed by ¹H NMR and chiral HPLC analysis, respectively.

Materials:

  • Isatin derivative (1.0 mmol, 1.0 equiv)

  • L-Proline (1.0 mmol, 1.0 equiv)

  • N-Phenylmaleimide (1.0 mmol, 1.0 equiv)

  • Silver Acetate (AgOAc) (0.05 mmol, 5 mol%)

  • (R)-DM-SEGPHOS (chiral ligand) (0.055 mmol, 5.5 mol%)

  • Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)

  • Toluene, anhydrous (5 mL)

  • Argon or Nitrogen atmosphere

Equipment:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To the Schlenk flask under an inert atmosphere, add Silver Acetate (8.4 mg, 0.05 mmol) and (R)-DM-SEGPHOS (37 mg, 0.055 mmol). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: To the catalyst mixture, add the isatin derivative (e.g., 147 mg, 1.0 mmol), L-proline (115 mg, 1.0 mmol), and N-phenylmaleimide (173 mg, 1.0 mmol).

  • Initiation: Add the remaining anhydrous toluene (3 mL) followed by triethylamine (0.17 mL, 1.2 mmol) via syringe.

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the desired pyrrolidine product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC column.

Safety Precautions: Silver salts can be toxic and light-sensitive. Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Methodology 2: Asymmetric Aza-Michael Addition

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone reaction for C-N bond formation.[11] When performed intramolecularly or as part of a cascade sequence, it provides a powerful route to substituted pyrrolidines.[12] The stereoselectivity can be controlled using chiral catalysts (organocatalysts or metal complexes) or by employing chiral auxiliaries.[1][13][14]

Causality and Strategic Design: The key to a successful asymmetric aza-Michael reaction is the effective activation of both the nucleophile and the Michael acceptor within a chiral environment. Bifunctional catalysts, such as squaramides or thioureas, are particularly effective.[13] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nitrogen nucleophile and a hydrogen-bond donor site to activate the Michael acceptor and orient it for a stereoselective attack.

G cluster_workflow Workflow: Organocatalytic Aza-Michael/Michael Cascade Start Tosylaminomethyl Enone + Nitroalkene Step1 Intermolecular Aza-Michael Addition Start->Step1 Catalyst Bifunctional Catalyst (e.g., Squaramide) Catalyst->Step1 Catalyzes Step2 Intramolecular Michael Addition Catalyst->Step2 Controls Stereochemistry Intermediate Chiral Enolate Intermediate Step1->Intermediate Forms Intermediate->Step2 Cyclizes Product Trisubstituted Pyrrolidine Step2->Product G cluster_pool Chiral Pool Synthesis from L-Proline Proline L-Proline (Readily Available Chiral Source) Protection N-Protection (e.g., Boc, Cbz) Proline->Protection Activation Carboxylic Acid Activation/Reduction Protection->Activation Prolinol (S)-Prolinol Activation->Prolinol Functionalization Further Functionalization (e.g., Alkylation, Acylation) Prolinol->Functionalization Target Target Pyrrolidine Drug or Intermediate Functionalization->Target

Sources

Application

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in fragment-based drug design

APPLICATION NOTE Topic: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in Fragment-Based Drug Design For: Researchers, scientists, and drug development professionals. Executive Summary Fragment-Based Drug Design (FBD...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Topic: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in Fragment-Based Drug Design

For: Researchers, scientists, and drug development professionals.

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying novel lead compounds, particularly for challenging biological targets.[1][2][3][4][5] This methodology begins with the screening of low-molecular-weight compounds, or "fragments," which typically exhibit weak binding to the target protein.[5][6][7] Through structure-guided optimization, these initial hits are elaborated into potent, high-affinity drug candidates.[5]

This application note provides a detailed guide to the use of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride , a key heterocyclic fragment, within the FBDD workflow. We will explore the strategic advantages of the pyrrolidine scaffold, detail the physicochemical properties of this specific fragment, and provide comprehensive, field-proven protocols for its application in primary biophysical screening and structural biology.

The Strategic Value of the Pyrrolidine Scaffold in FBDD

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and FDA-approved drugs.[8][9][10] Its utility in FBDD stems from several key attributes:

  • Three-Dimensional (3D) Character: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space more effectively than flat, aromatic fragments.[8][10][11] This increased 3D coverage, arising from a phenomenon known as "pseudorotation," can lead to improved binding affinity and selectivity.[8][10][11]

  • Vectorial Growth Potential: The scaffold provides well-defined vectors for chemical modification. For Ethyl 4-oxopyrrolidine-3-carboxylate, the secondary amine, the ketone, and the ethyl ester group offer distinct points for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied regions of a target's binding pocket.[12]

  • Favorable Physicochemical Properties: Pyrrolidine-based fragments generally possess good aqueous solubility and synthetic tractability, which are crucial for reliable screening and subsequent hit-to-lead optimization.[12]

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is an exemplary fragment that embodies these advantages, making it a valuable addition to any screening library.

Physicochemical Profile: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting results.

PropertyValueSourceSignificance in FBDD
CAS Number 916814-29-4Unique identifier for procurement and data management.
Molecular Formula C₇H₁₂ClNO₃[13]Provides elemental composition.
Molecular Weight 193.63 g/mol [13]Adheres to the "Rule of Three" (MW < 300 Da), a guiding principle for fragment library design.[7][14][15]
Appearance White to off-white solid[16]Important for assessing purity and solubility.
Hydrogen Bond Donors 2 (amine NH, protonated)CalculatedConforms to the "Rule of Three" (≤3), indicating potential for specific interactions with the target.[7][14]
Hydrogen Bond Acceptors 3 (two carbonyl C=O, ester C-O)CalculatedConforms to the "Rule of Three" (≤3), providing opportunities for directed binding.[7][14]
Predicted cLogP < 3EstimatedMeets the "Rule of Three" criterion, suggesting adequate solubility for biophysical assays.[7][14]
Synonyms Ethyl 4-oxo-3-pyrrolidinecarboxylate hydrochlorideAlternative nomenclature for literature searches.

The FBDD Experimental Workflow

The successful application of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in a drug discovery campaign follows a structured, multi-stage process. The causality is clear: we start with broad, sensitive techniques to identify weak binding events and progressively move to higher-resolution methods to validate hits and guide chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization A Fragment Library (incl. Ethyl 4-oxopyrrolidine-3-carboxylate HCl) B Primary Biophysical Screen (e.g., SPR, NMR) A->B High-throughput C Initial Hit List B->C Identify Binders D Orthogonal Assay (e.g., ITC, DSF) C->D Confirm Interaction E Structural Biology (X-ray Crystallography, Cryo-EM) D->E Determine Structure F Validated Hit (Binding Mode Confirmed) E->F G Structure-Guided Chemistry F->G Fragment Growing/ Linking H Potent Lead Compound G->H Increase Affinity

FBDD Workflow Overview

Detailed Application Protocols

The following protocols are designed to be self-validating systems. Each step includes controls and decision points to ensure data integrity and guide the progression of the fragment through the discovery pipeline.

Protocol 5.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient binding events characteristic of fragments.[17][18][19] It provides real-time kinetic data (association and dissociation rates), which can be invaluable for prioritizing hits.[19]

Objective: To identify if Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride binds to the target protein and to estimate its binding affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (≥95% purity)

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (≥98% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

  • DMSO (for fragment stock solution)

Methodology:

  • System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

    • Causality: A stable baseline is critical for detecting the small response changes expected from fragment binding.[17]

  • Target Immobilization:

    • Activate a flow cell on the sensor chip with a fresh 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU). The high immobilization density is necessary to maximize the signal from a low-molecular-weight analyte.[17]

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract non-specific binding and bulk refractive index effects.

  • Fragment Sample Preparation:

    • Prepare a high-concentration stock solution of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (e.g., 100 mM in 100% DMSO).

    • Create a serial dilution series in running buffer. The final concentrations for screening typically range from 10 µM to 1 mM.

    • Crucial Control: Ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤ 2%) to avoid solvent mismatch artifacts.

  • Binding Analysis:

    • Inject the fragment dilutions over the reference and target flow cells. Start with a single high concentration (e.g., 500 µM) for a "yes/no" binding assessment.

    • Use a multi-cycle kinetic protocol: inject a sample for a set association time (e.g., 60s) followed by a dissociation phase with running buffer (e.g., 120s).

    • If a binding response is observed, perform a full dose-response experiment with the dilution series to determine the dissociation constant (K_D).

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetics) to calculate the K_D.

    • Trustworthiness: A fragment is considered a credible hit if it displays a concentration-dependent binding response and fits well to a plausible kinetic model.

Protocol 5.2: Hit Validation and Binding Site Mapping via NMR Spectroscopy

NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), is a powerful method for validating hits and mapping their binding location on the protein surface.[20][21][22]

Objective: To confirm the binding of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride and identify which amino acid residues of the target are involved in the interaction.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein.

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O).

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Methodology:

  • Protein Preparation:

    • Express and purify the target protein using ¹⁵N-labeled media.

    • Concentrate the protein to a typical NMR concentration (e.g., 50-200 µM).

    • Causality: Isotopic labeling is required because the experiment directly observes the protein's amide signals, not the fragment's.[20][23]

  • Reference Spectrum Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration Experiment:

    • Prepare a high-concentration stock of the fragment in the same NMR buffer.

    • Add a stoichiometric excess of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride to the protein sample (e.g., 10- to 100-fold molar excess, such as 1-5 mM).

    • Rationale: A high fragment concentration is needed to drive the binding equilibrium for weakly interacting fragments.[24]

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference spectrum and the complex spectrum.

    • Identify peaks that have shifted their position (chemical shift perturbations, CSPs) or have significantly broadened/disappeared.

    • Interpretation: Residues whose corresponding peaks are perturbed are likely at or near the fragment's binding site.

    • Self-Validation: The observation of specific, localized CSPs for a subset of residues provides strong, trustworthy evidence of a defined binding event, as opposed to non-specific aggregation which would cause widespread signal loss.

Protocol 5.3: Structural Characterization via X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode and orientation at atomic resolution.[4][25][26] This structural information is the foundation for rational, structure-guided lead optimization.

Objective: To solve the 3D structure of the target protein in complex with Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Materials:

  • Crystallization-grade target protein (>98% purity, monodisperse).

  • Crystallization screens and reagents.

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

  • Cryoprotectant.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Crystal Soaking or Co-crystallization:

    • Soaking (Preferred for initial screening): Grow crystals of the apo-protein first. Prepare a soaking solution by adding the fragment to the crystal harvesting buffer at a high concentration (e.g., 1-10 mM). Transfer the apo-crystals into this solution and incubate for a period ranging from minutes to hours.

    • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials. This is often used if soaking fails or disrupts the crystal lattice.

    • Causality: Soaking is generally faster and more efficient for screening multiple fragments with an established apo-crystal system.[27]

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (harvest buffer plus an agent like glycerol or ethylene glycol) that also contains the fragment.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.[28]

    • After initial refinement, carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.

    • Trustworthiness: A credible hit will show unambiguous, well-defined electron density that matches the size and shape of Ethyl 4-oxopyrrolidine-3-carboxylate. The fit should be chemically sensible, with key functional groups (like the ketone or amine) forming plausible hydrogen bonds or other interactions with the protein.[25]

    • Model the fragment into the density, refine the complex structure, and validate the final model.

Conclusion: From Fragment to Lead

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride represents a high-quality starting point for Fragment-Based Drug Design. Its inherent 3D characteristics and synthetically tractable nature make it an ideal scaffold for hit identification and subsequent optimization. By employing a rigorous, multi-faceted workflow incorporating sensitive biophysical techniques like SPR and NMR, and validating hits with high-resolution structural methods like X-ray crystallography, researchers can confidently advance this fragment from a weak-binding initial hit towards a potent and selective lead compound. The detailed protocols provided herein offer a robust framework for leveraging this valuable chemical matter in the pursuit of novel therapeutics.

References

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Gao, J., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. Available at: [Link]

  • Holvey, C., et al. (2025). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Available at: [Link]

  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • Ciardiello, J.J., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2020). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Self, D.W. (2012). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Open Medicinal Chemistry Journal. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2022). Fragment Based Drug Design: A Review. Available at: [Link]

  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Research International. Available at: [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Starr, C.G., & Tieu, Q. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Peng, Y., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Waters Corporation. (2022). Using a Systematic Screening Protocol and MaxPeak™ HPS Technology to Develop a UHPLC Method for the Analysis of Deferoxamine and its Forced Degradation Products. Available at: [Link]

  • PubMed Central. (2025). Fragment-based drug discovery: A graphical review. Available at: [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Available at: [Link]

  • Giannetti, A.M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Available at: [Link]

  • Royal Society of Chemistry. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available at: [Link]

  • Zerbe, O., et al. (2021). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. Available at: [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Available at: [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Available at: [Link]

  • Wikipedia. Fragment-based lead discovery. Available at: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available at: [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available at: [Link]

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now? Available at: [Link]

  • YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Available at: [Link]

  • Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Available at: [Link]

  • ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 4-Oxopyrrolidine-3-Carboxylate Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield of this valuable synthetic intermediate. Drawing from established chemical principles and process optimization data, this document provides in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis.

Overview of the Primary Synthetic Route

The most robust and widely employed synthesis of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride proceeds via a three-stage process. This pathway begins with the N-alkylation of an appropriate glycine ester, followed by an intramolecular Dieckmann condensation to form the core pyrrolidinone ring, and concludes with the deprotection of the nitrogen and subsequent salt formation. This approach offers high convergence and scalability, but each step presents unique challenges that can significantly impact the overall yield.

Synthesis_Workflow cluster_0 Stage 1: Precursor Assembly cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Deprotection & Isolation SM N-Benzylglycine ethyl ester P1 Diester Intermediate SM->P1 N-Alkylation R1 Ethyl Acrylate or 4-Halobutyrate R1->P1 P2 N-Benzyl-4-oxopyrrolidine- 3-carboxylate P1->P2 Dieckmann Condensation FP Ethyl 4-oxopyrrolidine- 3-carboxylate HCl P2->FP Catalytic Hydrogenation + HCl

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Stage 1: Synthesis of the Diester Precursor

Question: My initial alkylation of N-benzylglycine ethyl ester with ethyl acrylate (or a 4-halobutyrate) is low-yielding or shows significant side products. What are the common causes?

Answer: This is a critical first step where maximizing the yield of the acyclic diester intermediate is paramount. Several factors can lead to poor outcomes:

  • Choice and Stoichiometry of Base: For reactions with 4-halobutyrates, a mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[1] Using an excessively strong base can promote unwanted side reactions. Ensure at least one equivalent of the base is used to neutralize the generated acid. For Michael addition with ethyl acrylate, a catalytic amount of a strong, non-nucleophilic base like lithium tert-butoxide is effective.

  • Solvent and Temperature: The reaction should be conducted in an appropriate anhydrous solvent (e.g., Toluene, THF, Methanol) to ensure good solubility of the reactants.[1] Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition or side reactions. Refluxing is a common condition, but monitoring by TLC is crucial to avoid prolonged heating after the reaction is complete.[1]

  • Reaction Monitoring: Failure to monitor the reaction's progress (e.g., via Thin Layer Chromatography - TLC) can lead to either incomplete conversion or the formation of degradation products from extended reaction times at high temperatures.

Stage 2: Intramolecular Dieckmann Condensation

Question: The Dieckmann condensation to form the pyrrolidinone ring is not proceeding to completion, or I'm getting a complex mixture of products. How can I improve this critical step?

Answer: The Dieckmann condensation is an equilibrium-driven intramolecular Claisen condensation and is often the most challenging step to optimize.[2][3]

  • The Critical Role of the Base: This is the most important parameter. A strong, non-nucleophilic base is required to generate the enolate for cyclization.

    • Mechanism & Stoichiometry: The reaction requires a full equivalent of a strong base (e.g., sodium ethoxide, potassium tert-butoxide). This is not for catalytic reasons; the product, a β-keto ester, is acidic and will be immediately deprotonated by the alkoxide base. This final deprotonation step is highly favorable and drives the entire equilibrium towards the cyclized product.[3] Using less than one equivalent will result in poor yields.

    • Choice of Base: Sodium ethoxide (NaOEt) in ethanol or THF, or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene, are excellent choices.[1] KOtBu is often more effective due to its greater steric hindrance and basicity.

  • Anhydrous Conditions: The presence of water will quench the base and can hydrolyze the ester functionalities, leading to unwanted carboxylic acid byproducts and halting the condensation. All reagents and solvents must be rigorously dried.

  • Work-up Procedure: The reaction mixture contains the enolate of your product. A careful acidic quench (e.g., with dilute HCl or acetic acid) is required to protonate it, yielding the neutral β-keto ester.[4] Adding the acid too quickly or allowing the temperature to rise excessively can promote retro-Dieckmann cleavage or other decomposition pathways.

Dieckmann_Mechanism cluster_mech A 1. Enolate Formation start Diester Precursor A->start B 2. Intramolecular Attack enolate Enolate B->enolate C 3. Elimination tetrahedral Tetrahedral Intermediate C->tetrahedral D 4. Deprotonation (Driving Force) product_enolate Product Enolate (Stable) D->product_enolate E 5. Acidic Workup product β-Keto Ester Product E->product start->enolate + Base (-ROH) enolate->tetrahedral 5-exo-trig Cyclization tetrahedral->product_enolate - BaseH+ (-ROH) product_enolate->product + H₃O⁺

Caption: Key stages of the Dieckmann condensation mechanism.

Stage 3: N-Debenzylation and Hydrochloride Salt Formation

Question: The catalytic hydrogenation to remove the N-benzyl group is sluggish, incomplete, or I observe other reductions.

Answer: Catalytic hydrogenation is the standard method for N-debenzylation, but it can be sensitive to various factors.[5]

  • Catalyst Choice: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often superior for N-debenzylation.[5] It is generally more active and less prone to causing reduction of other functional groups.

  • Catalyst Loading & Hydrogen Pressure: Ensure an adequate catalyst loading (typically 5-10 mol %). The reaction may require elevated hydrogen pressure (e.g., 50-100 psi) to proceed at a reasonable rate.[5]

  • Solvent and Acidity: The reaction is typically run in an alcoholic solvent like ethanol or methanol. The presence of acid is crucial. Conducting the hydrogenation in a solution containing one equivalent of HCl not only facilitates the debenzylation but also directly forms the desired hydrochloride salt in situ, preventing re-alkylation or other side reactions of the newly formed secondary amine.

  • Catalyst Poisons: Trace impurities from previous steps, particularly sulfur-containing compounds or certain coordinating species, can poison the palladium catalyst. Ensure the N-benzyl protected intermediate is of high purity before this step.

Question: I am having difficulty isolating the final hydrochloride salt as a clean, crystalline solid.

Answer: The physical properties of amine salts can make isolation tricky.

  • Water Content: The most common issue is the product "oiling out" instead of crystallizing. This is almost always due to the presence of water. Ensure all solvents used in the final workup and crystallization are anhydrous. If the product is isolated from an aqueous workup, it may need to be thoroughly dried under high vacuum before attempting crystallization.

  • Crystallization Solvent: If the salt is formed in situ during hydrogenation in ethanol, cooling and potentially adding a co-solvent like diethyl ether or methyl tert-butyl ether (MTBE) can induce precipitation. If isolating the free base first, dissolving it in a solvent like ethyl acetate or diethyl ether and then adding a solution of HCl in isopropanol or bubbling dry HCl gas through it is a standard procedure for salt formation.

Optimized Experimental Protocols

The following protocols are synthesized from best practices and are intended as a robust starting point for your experiments.

Protocol 1: Synthesis of Diethyl 4-(benzyl(ethoxycarbonylmethyl)amino)butanoate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-benzylglycine ethyl ester (1.0 eq), ethyl 4-bromobutyrate (1.1 eq), and potassium carbonate (1.5 eq).[1]

  • Add anhydrous toluene to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with additional toluene.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diester intermediate, which can often be used in the next step without further purification.

Protocol 2: Dieckmann Condensation to Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the crude diester intermediate from Protocol 1 in anhydrous THF via a dropping funnel over 30 minutes, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride or 1 M HCl until the pH is ~6-7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N-benzyl protected product.

Protocol 3: Debenzylation and Salt Formation
  • To a hydrogenation vessel, add the purified product from Protocol 2 (1.0 eq) and Pearlman's catalyst (Pd(OH)₂/C, 20% wt, ~5 mol %).

  • Add methanol as the solvent, followed by a concentrated HCl solution (1.0 eq).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 60 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt.

  • Recrystallize the crude salt from a solvent system such as ethanol/diethyl ether to obtain the pure ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.[6]

Data Summary: Impact of Base on Dieckmann Condensation

The choice of base is the single most critical factor for achieving a high yield in the cyclization step. The table below summarizes common bases and their typical performance.

BaseSolventTypical Yield RangeCommentsReference
Potassium tert-butoxide (KOtBu) THF, Toluene85-97% Highly Recommended. Strong, sterically hindered base minimizes side reactions. Excellent performance in aprotic solvents.[1]
Sodium Ethoxide (NaOEt) Ethanol, THF70-90%Very effective and economical. Must be used in anhydrous conditions. Can lead to transesterification if other esters are present.[1]
Sodium Hydride (NaH) THF, DMF65-85%Effective, but requires careful handling due to its pyrophoric nature. Hydrogen gas is evolved.
Potassium Carbonate (K₂CO₃) Toluene, DMF<10%Not Recommended. Insufficiently basic to deprotonate the α-carbon of the ester to initiate the condensation.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Low Yield in Dieckmann Condensation check_base Is Base Stoichiometry ≥ 1.0 eq? start->check_base check_anhydrous Were Anhydrous Conditions Used? check_base->check_anhydrous Yes sol_base Action: Use 1.2 eq of KOtBu or NaOEt. Rationale: Final deprotonation drives equilibrium. check_base->sol_base No check_temp Was Temperature Controlled During Quench? check_anhydrous->check_temp Yes sol_anhydrous Action: Flame-dry glassware, use anhydrous solvents. Rationale: Water quenches the base. check_anhydrous->sol_anhydrous No sol_temp Action: Quench reaction at 0 °C. Rationale: Prevents retro-Dieckmann reaction. check_temp->sol_temp No end If issues persist, verify purity of starting diester. check_temp->end Yes

Caption: A logical guide for troubleshooting the Dieckmann condensation step.

References

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC, NIH. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate. [Link]

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4 - American Elements. [Link]

  • WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate - ResearchGate. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide - ACS Publications. [Link]

  • N-Benzylglycine ethyl ester | C11H15NO2 - PubChem. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. [Link]

Sources

Optimization

Purification of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

An essential building block in pharmaceutical synthesis, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, requires high purity for successful downstream applications. Its purification can present unique challenges due...

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in pharmaceutical synthesis, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, requires high purity for successful downstream applications. Its purification can present unique challenges due to its structure, which includes a hydrolyzable ester, a reactive keto group, and a basic secondary amine. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with its purification.

As Senior Application Scientists, we present this information not as a rigid protocol, but as a framework for logical troubleshooting and methods development, grounded in chemical principles and practical experience.

Section 1: Initial Assessment and Common Issues

Question: My crude Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is an oil or a sticky solid, not the expected crystalline material. What should I do first?

Answer: This is a common issue often stemming from residual solvents, moisture, or impurities that depress the melting point and inhibit crystallization.

Causality: The synthesis of this molecule often involves a cyclization reaction, such as a Dieckmann condensation, followed by acidification to form the hydrochloride salt.[1][2] Incomplete removal of reaction solvents (e.g., ethanol, toluene, THF) or extraction solvents (e.g., ethyl acetate, dichloromethane) is a primary cause. Furthermore, the presence of unreacted starting materials or byproducts can act as eutectic contaminants.

Initial Steps:

  • Analytical Assessment: Before attempting any purification, obtain an analytical spectrum, such as a ¹H NMR, to identify the major components. Look for characteristic peaks of common solvents or starting materials. An HPLC analysis can quantify the level of impurity.[3]

  • Drying: Ensure the product is rigorously dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove volatile residues. Be cautious, as excessive heat can cause degradation.

  • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

Table 1: Recommended Solvents for Trituration
Solvent SystemRationale
Diethyl etherGood for removing non-polar impurities. The product salt should be poorly soluble.
Ethyl acetateCan be effective, but product solubility may be higher. Good for washing away less polar byproducts.
Dichloromethane/Hexanes MixtureA combination where dichloromethane provides minimal solubility and hexanes act as an anti-solvent.[4]
Isopropyl ether/n-hexaneSimilar to the above, used for related intermediates to induce crystallization.[5]

Section 2: Troubleshooting Purification Failures

Question: I performed a recrystallization, but the purity did not improve significantly. What went wrong?

Answer: A failed recrystallization typically points to an inappropriate choice of solvent system or the presence of impurities with similar solubility profiles to the product.

Expertise & Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature and allow it to crystallize with low solubility upon cooling. The hydrochloride salt form of your compound makes it highly polar. Therefore, non-polar solvents will be poor choices for the primary dissolving solvent, while highly polar solvents (like water or methanol) may keep it in solution even when cooled. Often, a binary solvent system is required.

Troubleshooting Workflow for Impure Product

Below is a decision tree to guide your purification strategy when facing an impure sample.

G cluster_start cluster_analysis cluster_decision cluster_paths cluster_solutions cluster_end start Impure Product (Post-Synthesis) analysis Characterize Impurity (NMR, LC-MS) start->analysis decision Impurity Type? analysis->decision non_basic Non-Basic / Neutral (e.g., starting esters, solvent) decision->non_basic Non-Basic basic Basic / Similar Polarity (e.g., cyclization byproduct) decision->basic Basic/Similar ph_swing Purify via pH Swing (Acid-Base Extraction) non_basic->ph_swing recrystallize Optimize Recrystallization (Solvent Screen) basic->recrystallize end_product Pure Product (>98% by HPLC) ph_swing->end_product chromatography Column Chromatography (Silica or Reversed-Phase) recrystallize->chromatography Fails recrystallize->end_product Succeeds chromatography->end_product

Caption: Troubleshooting decision tree for purification.

Section 3: Detailed Purification Protocols

This section provides actionable protocols based on the likely nature of your impurities.

FAQ 1: How do I perform a purification based on pH adjustment?

Answer: This technique, often called an acid-base extraction or pH swing, is highly effective for separating your basic amine product from neutral or acidic impurities. The process leverages the differential solubility of the free base and its hydrochloride salt.[1]

  • Dissolution: Dissolve the crude hydrochloride salt in water to a concentration of approximately 5-10 mL of water per gram of crude material.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1 M sodium hydroxide, saturated sodium bicarbonate, or potassium carbonate solution) with vigorous stirring until the pH of the solution is between 8 and 9.[1] This neutralizes the hydrochloride and forms the free base of the pyrrolidine. The free base is significantly less water-soluble and may precipitate or form an oil.

  • Extraction: Extract the aqueous slurry/solution with an organic solvent like ethyl acetate or dichloromethane (3 x volume of water used). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Salt Reformation & Crystallization: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether, or by bubbling HCl gas) while stirring. The hydrochloride salt will precipitate. Monitor the addition to avoid adding a large excess of acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified product under high vacuum to a constant weight.

  • Validation: Confirm purity with HPLC and check the structure via ¹H NMR. The purity should be significantly improved, typically ≥98%.[3]

Workflow for pH-Swing Purification

G A Crude HCl Salt in Water B Adjust pH to 8-9 (e.g., NaHCO₃) A->B Forms Free Base C Extract Free Base (e.g., Ethyl Acetate) B->C Separates from Aqueous Impurities D Dry Organic Layer (Na₂SO₄) C->D E Add HCl Solution (e.g., HCl in Ether) D->E Reforms Salt F Filter & Wash Solid E->F Precipitates Product G Dry Under Vacuum F->G H Pure HCl Salt G->H

Caption: Workflow for purification via pH adjustment.

FAQ 2: What is a good starting point for developing a recrystallization protocol?

Answer: A good starting point is to use a polar, protic solvent that can dissolve the salt when hot, paired with a less polar anti-solvent. Ethanol, isopropanol, or methanol are excellent primary solvents to try.

  • Solvent Selection: In a small test tube, add ~50 mg of your material. Add a few drops of a primary solvent (e.g., ethanol). Heat the mixture gently. If it dissolves, it's a potential candidate. If it dissolves at room temperature, the solvent is too good.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot primary solvent (e.g., ethanol) required to fully dissolve it. Add the solvent portion-wise to avoid using too much.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal yield. If crystallization is still poor, you can add a non-polar anti-solvent (e.g., diethyl ether, hexanes) dropwise to the cold solution until it becomes slightly cloudy, then allow it to stand.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Section 4: Stability and Storage

Question: How should I properly store Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride to ensure its long-term stability?

Answer: As a hydrochloride salt, the compound is generally stable. However, the ester functionality is susceptible to hydrolysis, and the keto-enol tautomerism can be a factor in reactivity.

Trustworthiness: Proper storage is critical for maintaining lot-to-lot consistency.[3] The Safety Data Sheet (SDS) recommends storing the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Best Practices:

  • Temperature: Store at refrigerated temperatures (2-8°C) to slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.

  • Container: Use amber glass vials to protect from light. Avoid storing in containers with metal caps that could corrode if exposed to trace HCl.[7]

  • Handling: When handling, avoid prolonged exposure to ambient air to minimize water absorption.[6][8]

By following these troubleshooting guides and protocols, researchers can effectively purify Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, ensuring the high quality required for demanding applications in drug discovery and development.

References

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents.
  • Organic Syntheses Procedure. (2021). v100p0418. Available at: [Link]

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride - 3ASenrise. Available at: [Link]

  • Organic Syntheses Procedure. (1971). v51p109. Available at: [Link]

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4 - American Elements. Available at: [Link]

  • Gao, J., & Long, L. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available at: [Link]

  • (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. Available at: [Link]

Sources

Troubleshooting

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride stability and storage conditions

Welcome to our dedicated technical support center for Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and application of this versatile building block. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride to ensure its long-term stability?

A1: To maintain the integrity of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, it is crucial to store it in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C. The container should always be tightly sealed to prevent moisture absorption and potential degradation. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: I've observed some clumping of the solid material. Does this indicate degradation?

A2: Clumping of the solid is often due to moisture absorption. While it doesn't necessarily signify chemical degradation, it is an indication that the storage conditions should be improved. Ensure the container is tightly sealed and consider storing it in a desiccator. Before use in a moisture-sensitive reaction, it is good practice to dry the material under vacuum.

Q3: What are the known chemical incompatibilities of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride?

A3: This compound should be kept away from strong acids, bases, and reducing agents.[1] As a hydrochloride salt, it can react with strong bases to liberate the free amine. The β-keto ester functionality is susceptible to hydrolysis under both acidic and basic conditions, and the ketone can be targeted by reducing agents.

Q4: Can I prepare a stock solution of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride? If so, what is the recommended solvent and storage procedure?

A4: Stock solutions can be prepared, but their stability will be solvent and storage-dependent. For immediate use, polar aprotic solvents are generally a reasonable choice. However, for storage, it is critical to use anhydrous solvents and store the solution at a low temperature (e.g., -20°C) under an inert atmosphere. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions. Given the potential for hydrolysis, aqueous solutions should be prepared fresh and used immediately.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on the chemical stability of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.

Possible Cause: This is often indicative of the degradation of your starting material. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, being a β-keto ester, is susceptible to specific degradation pathways.

Scientific Rationale: Two primary degradation pathways for β-keto esters are hydrolysis and subsequent decarboxylation.

  • Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid, especially in the presence of water and either acid or base catalysts. This would result in the formation of 4-oxopyrrolidine-3-carboxylic acid hydrochloride.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide upon heating to yield 4-pyrrolidinone.

A related compound has been observed to form through hydrolysis and esterification in the presence of ethanol and water.[3] This highlights the reactivity of the ester group.

Troubleshooting Steps:

  • Verify Purity: Before use, confirm the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).

  • Ensure Anhydrous Conditions: For reactions sensitive to water, use anhydrous solvents and handle the compound under an inert atmosphere.

  • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures to minimize the risk of thermal degradation and decarboxylation.

  • pH Control: Be mindful of the reaction pH. If your reaction conditions are strongly acidic or basic, consider if this could be contributing to the degradation of your starting material.

Issue 2: Difficulty in achieving complete dissolution of the compound.

Possible Cause: While this could be a simple solubility issue, it might also be related to the presence of insoluble degradation products or impurities.

Scientific Rationale: If the compound has been improperly stored and exposed to moisture, partial hydrolysis could lead to the formation of the corresponding carboxylic acid, which may have different solubility characteristics.

Troubleshooting Steps:

  • Solubility Test: Perform a small-scale solubility test in your chosen solvent.

  • Gentle Warming: Gentle warming can aid dissolution, but be cautious of potential thermal degradation.

  • Sonication: Sonication can also be used to facilitate dissolution.

  • Re-evaluation of Storage: If the compound appears to have changed in physical appearance (e.g., color change, significant clumping), it is a strong indicator of potential degradation, and it may be prudent to use a fresh batch.

Visualizing Stability and Handling Workflow

The following diagram outlines the key considerations for maintaining the stability of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride from reception to experimental use.

G cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C, dry, well-ventilated inert_atmosphere Consider inert atmosphere (e.g., Argon) storage_conditions->inert_atmosphere tightly_sealed Keep container tightly sealed storage_conditions->tightly_sealed weighing Weigh quickly in a dry environment storage_conditions->weighing Prior to use solvent_choice Use anhydrous solvents for stock solutions weighing->solvent_choice degradation_check Suspect degradation? (e.g., inconsistent results) solvent_choice->degradation_check If issues arise analytical_verification Verify purity (NMR, LC-MS) degradation_check->analytical_verification experimental_adjustments Adjust experimental conditions: - Anhydrous - Temperature control - pH control degradation_check->experimental_adjustments

Caption: Decision workflow for storage and handling.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Dry; Inert gas (optional)Prevents moisture absorption and hydrolysis.[1]
Container Tightly sealedProtects from moisture and air.[1][2]
Incompatibilities Strong acids, bases, reducing agentsAvoids unwanted chemical reactions.[1]

References

  • National Center for Biotechnology Information. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubChem. Available at: [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

Sources

Optimization

Protecting group strategies for pyrrolidine synthesis

Welcome to the Pyrrolidine Synthesis Support Hub . As a Senior Application Scientist, I understand that pyrrolidines—ubiquitous in organocatalysis (proline derivatives) and medicinal chemistry (e.g., alkaloids, enzyme in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrolidine Synthesis Support Hub .

As a Senior Application Scientist, I understand that pyrrolidines—ubiquitous in organocatalysis (proline derivatives) and medicinal chemistry (e.g., alkaloids, enzyme inhibitors)—present unique synthetic challenges. Unlike primary amines, the secondary amine of the pyrrolidine ring is sterically encumbered yet highly nucleophilic, creating a dichotomy that complicates both protection and coupling.

This guide is structured to troubleshoot specific "pain points" in your workflow, moving beyond basic textbook definitions to address orthogonality, stereochemical drift, and side-reaction suppression.

Module 1: Strategic Planning (The Decision Matrix)

Before you begin, validate your protecting group (PG) strategy against your total synthesis route. Pyrrolidines are prone to specific failure modes (e.g., Diketopiperazine formation) that linear amines are not.

Q: Which PG strategy best suits my multi-step pyrrolidine scaffold synthesis?

A: Use the decision logic below. Do not default to Boc/Fmoc without analyzing the downstream conditions.

PG_Selection_Strategy Start Start: Pyrrolidine Functionalization Cond_Acid Route requires Strong Acid? Start->Cond_Acid Step 1 Cond_Base Route requires Strong Base/Nucleophiles? Cond_Acid->Cond_Base No Use_Cbz Select Cbz (Z) (Stable to Acid/Base) Cond_Acid->Use_Cbz Yes Use_Fmoc Select Fmoc (Stable to Acid) Cond_Acid->Use_Fmoc Yes Cond_Red Route requires Hydrogenation? Cond_Base->Cond_Red No Use_Boc Select Boc (Stable to Base/Hydrog.) Cond_Base->Use_Boc Yes Cond_Red->Use_Boc No (Standard) Use_Alloc Select Alloc (Orthogonal to all) Cond_Red->Use_Alloc Yes

Figure 1: Decision matrix for selecting orthogonal protecting groups based on downstream reaction conditions.

Module 2: Installation Troubleshooting

Q: Why is my Boc-protection of 2-substituted pyrrolidine sluggish or low-yielding compared to linear amines?

Diagnosis: Steric Shielding. The


-carbon substituents in pyrrolidine (especially in proline derivatives) create significant steric hindrance around the nitrogen. Standard conditions (

,

, DCM) often stall.

Protocol: High-Efficiency Boc Installation

  • Reagent: Switch from

    
     (anhydride) to Boc-ON  (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) if sterics are extreme, or use hyper-nucleophilic catalysis.
    
  • Catalyst: Add DMAP (4-Dimethylaminopyridine) at 10-20 mol%.

  • Solvent: Use Acetonitrile instead of DCM to increase polarity and reaction rate.

Q: I am seeing racemization during N-protection of L-Proline esters. How do I stop this?

Diagnosis: Base-Mediated Enolization. Pyrrolidine esters are prone to racemization via the formation of an enolate or oxazolone intermediate, particularly when strong bases are used to neutralize the hydrochloride salt of the starting material.

Preventative Steps:

  • Base Selection: Avoid

    
     or DIPEA if possible. Use 
    
    
    
    (biphasic: THF/Water) or
    
    
    . These are strong enough to deprotonate the ammonium salt but weak enough to minimize
    
    
    -proton abstraction.
  • Temperature: Maintain

    
     during the addition of the protecting group reagent.
    

Module 3: Deprotection Nightmares (The "Impossible" Scenarios)

This section addresses complex orthogonality issues common in advanced drug discovery.

Scenario A: The "Boc vs. t-Butyl Ester" Dilemma

Q: I have a molecule with both N-Boc and a C-terminal t-Butyl ester. I need to remove the Boc group to couple the amine, but standard TFA removes both. How do I achieve selectivity?

Analysis: Both groups are acid-labile, but they possess different kinetic stabilities. The


-Butyl ester is slightly more stable than the 

-Boc carbamate. We can exploit this using a "Kinetic Control" strategy.

Protocol: Selective Boc Removal (MsOH Method) Ref: Han et al. (2001); Greene's Protective Groups [1, 2]

ParameterCondition
Reagent Methanesulfonic Acid (MsOH) (1.5 - 3.0 equiv)
Solvent tert-Butyl Acetate (tBuOAc) / DCM (4:1 ratio)
Mechanism The

solvent acts as a "cation scavenger" and pushes the equilibrium to preserve the ester, while the acid cleaves the more labile carbamate.
Time Monitor strictly by TLC (usually 30-60 min).
Workup Quench with aqueous

.

Alternative (Remove Ester, Keep Boc): If you need the reverse (hydrolyze ester, keep Boc), use


 / NaI  in refluxing acetonitrile. This Lewis Acid method cleaves the ester via a different mechanism that spares the carbamate [3].
Scenario B: Cbz Removal with Catalyst Poisons

Q: My pyrrolidine scaffold contains a thioether (or basic nitrogen). Hydrogenation (H2, Pd/C) to remove Cbz is failing completely.

Analysis: Sulfur and basic amines poison the Pd surface, preventing


 adsorption.

Protocol: Catalytic Transfer Hydrogenation Ref: Bieg & Szeja (1985) [4][1]

Instead of


 gas, use a hydrogen donor. This creates a high local concentration of active hydrogen species on the catalyst surface, often outcompeting the poison.
  • Catalyst: 10% Pd/C (wet).[2]

  • Donor: 1,4-Cyclohexadiene (10 equiv) OR Ammonium Formate (5 equiv).

  • Solvent: Ethanol or Methanol (degassed).

  • Condition: Reflux (for Ammonium Formate) or RT (for Cyclohexadiene).

  • Note: If this fails, switch to Birch reduction conditions (Na/liq.

    
    ) as a last resort, though this is harsh.
    
Scenario C: The Diketopiperazine (DKP) Trap

Q: Upon removing Fmoc from a dipeptide containing Proline (Fmoc-Pro-Xaa-...), my yield is near zero, and I isolate a cyclic byproduct.

Analysis: This is the most notorious side reaction in pyrrolidine chemistry. The secondary amine of proline, once deprotected, is spatially positioned to attack the preceding carbonyl, ejecting the resin (in SPPS) or the ester group to form a Diketopiperazine (DKP).

DKP_Mechanism Step1 Fmoc-Pro-Xaa-OR (Protected) Step2 Deprotection (Free Secondary Amine) Step1->Step2 Base (Piperidine) Step3 Conformational Twist (Cis-amide favored) Step2->Step3 Rapid Step4 Nucleophilic Attack on Carbonyl Step3->Step4 Intramolecular Step5 Diketopiperazine (DKP) + Cleaved Product Step4->Step5 Cyclization

Figure 2: Mechanism of Diketopiperazine (DKP) formation triggered by Fmoc removal in Proline-containing peptides.

Protocol: Suppressing DKP Formation Ref: Giraud et al. (1999) [5]

  • Resin Choice (SPPS): Use Trityl (CTC) or 2-Chlorotrityl resins. The steric bulk of the trityl linker physically impedes the cyclization attack.

  • Base Switch: Replace 20% Piperidine with DBU (2%) / Piperidine (2%) in DMF. This shortens the exposure time to basic conditions.

  • Reaction Time: Perform deprotection in short bursts (

    
     minutes) rather than one long block (
    
    
    
    minutes). Wash immediately and thoroughly.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis (4th ed.).[3][4][5] Wiley-Interscience.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[6] Journal of Peptide Research, 58(4), 338-341.[6]

  • Marcantoni, E., et al. (2001).[7][8] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[7][8][9]·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430–4432.

  • Bieg, T., & Szeja, W. (1985).[1] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[1] Synthesis, 1985(01), 76-77.

  • Giraud, M., et al. (1999). Diketopiperazine formation during the synthesis of Pro-containing peptides.[10][11] Journal of Peptide Science, 5(11), 481-490.

Sources

Optimization

Technical Support Center: Ethyl 4-Oxopyrrolidine-3-Carboxylate Hydrochloride Degradation Pathways

Welcome to the technical support center for Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: Understanding the Stability of Ethyl 4-Oxopyrrolidine-3-carboxylate Hydrochloride

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, containing a β-keto ester and a secondary amine in a pyrrolidine ring, presents several potential sites for chemical degradation. A thorough understanding of its stability is crucial for ensuring the integrity of your experimental results and the quality of your final products.

This guide will delve into the most probable degradation pathways based on the chemical functionalities present in the molecule and data from structurally related compounds. We will explore hydrolysis, decarboxylation, oxidation, and photodegradation, providing both the chemical rationale and practical guidance for identifying and mitigating these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Hydrolysis of the Ethyl Ester

Q1: I'm observing a new, more polar peak in my HPLC analysis of an aqueous solution of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. What could this be?

A1: The most likely culprit is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-oxopyrrolidine-3-carboxylic acid. This reaction is catalyzed by both acidic and basic conditions.[1][2] Since the starting material is a hydrochloride salt, the solution will be acidic, which can facilitate this hydrolysis over time.

Troubleshooting:

  • Confirm the Identity: The new peak should have a molecular weight that is 28.05 Da less than the parent compound (loss of C2H4). LC-MS analysis is the most direct way to confirm this.

  • pH Control: If the hydrolysis is undesirable, consider buffering your aqueous solution to a neutral pH. However, be aware that the compound's stability at different pH values may vary.

  • Solvent Choice: For short-term experiments, using anhydrous aprotic solvents will prevent hydrolysis. If an aqueous medium is necessary, prepare the solution fresh and use it immediately.

Q2: Can I prevent the hydrolysis of the ethyl ester during my reaction in an aqueous medium?

A2: Completely preventing hydrolysis in water can be challenging. However, you can minimize it by:

  • Lowering the Temperature: Running your reaction at a lower temperature will slow down the rate of hydrolysis.

  • Minimizing Reaction Time: A shorter reaction time will reduce the extent of degradation.

  • Using a Co-solvent: Adding a water-miscible organic solvent like acetonitrile or THF can reduce the effective concentration of water and slow hydrolysis.

Section 2: Decarboxylation of the Hydrolysis Product

Q1: After heating a solution of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride that I suspect has hydrolyzed, I see another new peak in my chromatogram. What is this new compound?

A1: The product of ester hydrolysis, 4-oxopyrrolidine-3-carboxylic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and can readily undergo decarboxylation (loss of CO2) upon heating to form 4-pyrrolidinone.[1][3]

Troubleshooting:

  • Confirm the Identity: The decarboxylated product, 4-pyrrolidinone, will have a molecular weight significantly lower than the parent compound. Confirm its identity using LC-MS or by comparing it with a commercial standard.

  • Thermal Stress: Avoid excessive heating of solutions containing the hydrolyzed product. If a reaction requires high temperatures, be aware that this degradation pathway is likely to occur.

Visualizing the Hydrolysis and Decarboxylation Pathway:

G cluster_0 Hydrolysis & Decarboxylation Parent Ethyl 4-oxopyrrolidine- 3-carboxylate Hydrolysis_Product 4-Oxopyrrolidine- 3-carboxylic acid Parent->Hydrolysis_Product H+ or OH- H2O Decarboxylation_Product 4-Pyrrolidinone Hydrolysis_Product->Decarboxylation_Product Heat (-CO2)

Caption: Predicted pathway of hydrolysis followed by decarboxylation.

Section 3: Oxidation of the Pyrrolidine Ring

Q1: I'm performing a reaction under oxidative conditions and notice the formation of an impurity with a mass 14 Da higher than my starting material. What could be the cause?

A1: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen (the α-carbons), can be susceptible to oxidation.[4] A common oxidation product of N-acyl pyrrolidines is the corresponding lactam (a cyclic amide). The formation of a pyrrolidin-2-one or pyrrolidin-5-one derivative would result in a mass increase of 14 Da (addition of an oxygen atom and loss of two hydrogen atoms).

Troubleshooting:

  • Structural Elucidation: The exact position of the oxidation can be determined using 2D NMR techniques (like HMBC and HSQC) on the isolated impurity.

  • Control of Oxidants: If this oxidation is a side reaction, consider using milder or more selective oxidizing agents. You can also try running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Visualizing the Potential Oxidation Pathway:

G cluster_1 Oxidation Parent Ethyl 4-oxopyrrolidine- 3-carboxylate Oxidation_Product Ethyl 2,4-dioxopyrrolidine- 3-carboxylate (Lactam) Parent->Oxidation_Product [O]

Caption: Predicted pathway of pyrrolidine ring oxidation to a lactam.

Section 4: Photostability

Q1: My sample of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is turning yellow and showing multiple degradation peaks after being left on the benchtop. What is happening?

A1: Compounds with β-keto ester functionalities can be sensitive to light.[5] Exposure to UV or even ambient light can induce photodegradation, often leading to complex mixtures of products and a change in appearance (e.g., yellowing).

Troubleshooting:

  • Light Protection: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Minimize Exposure: During experiments, minimize the exposure of your reaction mixture to direct light.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for systematically investigating the stability of a drug substance.[6][7] Below are standardized protocols to assess the degradation of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride under various stress conditions.

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in a 1:1 mixture of acetonitrile and water.

Stress ConditionProtocol
Acid Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 1 M HCl. 2. Heat the mixture at 60°C for 24 hours. 3. Cool to room temperature and neutralize with 1 M NaOH. 4. Dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.
Base Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. 2. Keep the mixture at room temperature for 8 hours. 3. Neutralize with 1 M HCl. 4. Dilute to a final volume of 10 mL with the mobile phase.
Oxidative Degradation 1. To 1 mL of the stock solution, add 1 mL of 3% H2O2. 2. Keep the solution at room temperature for 24 hours, protected from light. 3. Dilute to a final volume of 10 mL with the mobile phase.
Thermal Degradation 1. Place a sample of the solid compound in an oven at 80°C for 48 hours. 2. Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase for analysis.
Photolytic Degradation 1. Expose a solution of the compound (0.1 mg/mL in the mobile phase) to UV light (254 nm) and visible light for 24 hours. 2. Keep a control sample wrapped in foil at the same temperature.

Workflow for Forced Degradation Study:

G cluster_2 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Stress (1M HCl, 60°C) Start->Acid Base Base Stress (1M NaOH, RT) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Characterization Isolate & Characterize Degradants (NMR, etc.) Analysis->Characterization

Caption: A typical workflow for conducting forced degradation studies.

References

  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • Harrowven, D. C., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23652-23669. [Link]

  • Gao, J., & Long, S. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Marsden, C. J., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2854–2863. [Link]

  • Haji-Sulaiman, F. Z., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(38), 14175–14188. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2011). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 52(37), 4786-4789. [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric photo-oxygenation of β-keto esters and proposed mechanism for the reaction. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1335. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxyproline degradation. PubChem Pathway. Retrieved from [Link]

  • Hattori, T., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5994. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Patel, K., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115762. [Link]

  • LibreTexts Chemistry. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Palled, M. S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 223-233. [Link]

  • Murahashi, S. I., & Watanabe, T. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1957-1960. [Link]

  • Khan, K. M., et al. (2011). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 33(4), 503-507. [Link]

  • Cook, W. D., & Chen, F. (2017). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Polymer Degradation and Stability, 143, 133-140. [Link]

  • Tanaka, N., et al. (2023). Cooperative Carbene Photocatalysis for β‑Amino Ester Synthesis. Journal of the American Chemical Society, 145(45), 24486–24492. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride and Its Analogs

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a versatile heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a versatile heterocyclic building block, is frequently employed in the synthesis of a wide array of biologically active molecules. Its structural integrity is often confirmed using a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy standing out as a particularly powerful tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, placed in context through a comparative study with structurally related analogs. The ensuing discussion is designed to furnish researchers, scientists, and drug development professionals with a practical framework for interpreting the NMR spectra of such compounds, thereby facilitating their research endeavors.

The Structural Landscape: Interpreting the ¹H NMR Spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

The chemical structure of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride dictates a unique ¹H NMR spectral signature. The protonated nitrogen in the pyrrolidine ring, along with the adjacent carbonyl and ester functionalities, creates a distinct electronic environment for each proton, leading to a predictable pattern of chemical shifts and coupling constants.

Due to the presence of the chiral center at the C3 position, the adjacent methylene protons (H-2 and H-5) are diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and couplings. The hydrochloride form ensures that the amine proton is present and likely exchanging, which may lead to signal broadening.

Below is a detailed breakdown of the anticipated ¹H NMR spectrum for the title compound.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂- (Ethyl, H-a)~4.2Quartet (q)~7.12H
-CH₃ (Ethyl, H-b)~1.3Triplet (t)~7.13H
-CH- (C3, H-c)~3.6Triplet (t)~7.51H
-CH₂- (C2, H-d)~3.4 - 3.5Multiplet (m)-2H
-CH₂- (C5, H-e)~3.8 - 3.9Multiplet (m)-2H
NH₂⁺BroadSinglet (s, br)-2H

These are predicted values based on standard chemical shift tables and the electronic environment of the protons. Actual experimental values may vary based on solvent and other experimental conditions.

Figure 1. Structure of Ethyl 4-oxopyrrolidine-3-carboxylate with key protons labeled.

A Comparative Spectral Analysis: Benchmarking Against Structural Analogs

To appreciate the nuances of the ¹H NMR spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, it is instructive to compare it with the spectra of related molecules. For this purpose, we will consider Ethyl 4-piperidinecarboxylate and Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate.[1][2]

CompoundProtonsExperimental Chemical Shift (δ, ppm)Multiplicity
Ethyl 4-oxopyrrolidine-3-carboxylate HCl (Predicted) -OCH₂CH₃~4.2Quartet
-OCH₂CH₃~1.3Triplet
Ring Protons~3.4 - 3.9Multiplets
Ethyl 4-piperidinecarboxylate [2]-OCH₂CH₃4.13-
-OCH₂CH₃1.255-
Ring Protons1.46 - 3.087Multiplets
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate [1]-OCH₂CH₃4.13Multiplet
-OCH₂CH₃1.17Triplet
N-CH₂CH₃3.46, 2.73Multiplets
N-CH₂CH₃0.89Triplet
Ring Protons3.32, 4.52, 4.75Doublet, Triplet, Doublet
Furan Protons6.32, 6.38, 7.39Multiplets

This comparative table highlights several key points:

  • The Ethyl Ester Group: The characteristic quartet and triplet of the ethyl ester group are consistently observed in the 4.1-4.2 ppm and 1.2-1.3 ppm regions, respectively. This serves as a reliable diagnostic marker for this functionality.

  • Ring Protons: The chemical shifts of the pyrrolidine and piperidine ring protons are highly sensitive to the nature and position of substituents. The presence of the ketone in the 4-position of the target molecule is expected to deshield the adjacent protons (H-3 and H-5), shifting them downfield compared to the protons in the less substituted piperidine ring of Ethyl 4-piperidinecarboxylate.[2]

  • Substitution Effects: The more complex substitution pattern in Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate leads to a more dispersed and complex ¹H NMR spectrum.[1] The presence of the furan ring introduces aromatic protons, and the N-ethyl group adds another ethyl signature, albeit in a different chemical environment from the ester ethyl group.

cluster_analysis Spectral Comparison Logic A Target Molecule: Ethyl 4-oxopyrrolidine-3-carboxylate HCl B Analog 1: Ethyl 4-piperidinecarboxylate A->B Ring Size Difference C Analog 2: Substituted Pyrrolidine A->C Substitution Pattern

Figure 2. Logical flow of the comparative spectral analysis.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum of a compound such as Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for a hydrochloride salt, D₂O or DMSO-d₆ are often suitable. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if quantitative analysis is required. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal. d. Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR). e. Determine the optimal pulse width (90° pulse). f. Set the acquisition time (typically 2-4 seconds) and relaxation delay (1-5 seconds, depending on the T₁ of the protons). g. Acquire the free induction decay (FID) by collecting a sufficient number of scans (e.g., 16, 32, or more for dilute samples) to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard to its known chemical shift. d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

A Sample Preparation B Instrument Setup A->B Insert Sample C Data Acquisition B->C Lock & Shim D Data Processing C->D Collect FID E Spectral Analysis D->E FT & Phasing

Figure 3. A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

References

  • ResearchGate. 1H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Available at: [Link]

  • ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Available at: [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

  • Supporting Information. 6 - Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (400. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. Available at: [Link]

  • NIH. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4. Available at: [Link]

  • Supporting Information. 2 - Supporting Information. Available at: [Link]

  • NIH. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Available at: [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. Available at: [Link]

  • NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • ACS Publications. Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines | Organic Letters. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

  • MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Available at: [Link]

  • Semantic Scholar. Calculated NMR Parameters (Chemical Shifts and Coupling Constants) of Cyclic C4H2 and C4H4 Molecules Containing Carbene Centers, and of Some of their Boron Analoga, Using Density Functional Theory (DFT). Available at: [https://www.semanticscholar.org/paper/Calculated-NMR-Parameters-(Chemical-Shifts-and-of-W-Wrackmeyer/9c8942b10a2f7f98547466f91d848149806b71f9]([Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChem. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831. Available at: [Link]

  • Eugene E. Kwan. Lecture 3: Coupling Constants Coupling Constants the chemical shift. Available at: [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Analysis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

In the landscape of pharmaceutical synthesis and drug development, the precise structural elucidation of heterocyclic intermediates is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the precise structural elucidation of heterocyclic intermediates is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its combination of a pyrrolidine ring, a β-keto ester system, and its formulation as a hydrochloride salt. This guide provides an in-depth analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against alternative analytical techniques and supported by experimental data from related structures. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage 13C NMR for the characterization of this and similar compounds.

The Significance of 13C NMR in Structural Elucidation

Unlike ¹H NMR, which provides information about the proton environments in a molecule, 13C NMR spectroscopy directly probes the carbon skeleton, offering unambiguous insights into the number and electronic environment of carbon atoms. For a molecule like ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, with its multiple functional groups, 13C NMR is indispensable for confirming its structural integrity. The chemical shift of each carbon is highly sensitive to its local electronic environment, making it possible to distinguish between carbonyl carbons, carbons adjacent to heteroatoms, and aliphatic carbons within the pyrrolidine ring.[1]

Predicted 13C NMR Spectral Data and Interpretation

Structure and Carbon Numbering:

G Ethyl 4-oxopyrrolidine-3-carboxylate Structure C1 C1 C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C6 C6 C3->C6 N N C4->N O3 O3 C4->O3 N->C2 C5 C5 O1 O1 C6->O1 O2 O2 C6->O2 C7 C7 O2->C7 C8 C8 C7->C8

Caption: Structure of Ethyl 4-oxopyrrolidine-3-carboxylate with carbon numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale and Comparative Data
C4Ketone Carbonyl~200-205Ketone carbonyls typically resonate in the range of 205-220 ppm.[2] The presence of the adjacent nitrogen may slightly shield this carbon.
C6Ester Carbonyl~165-170Ester carbonyls are typically found in the 170-185 ppm region.[2] Conjugation and substituent effects can influence the exact shift.
C7Methylene (-O-C H₂)~60-65Carbons attached to an oxygen atom in an ester typically appear in this range.[3] For example, the OCH₂ group in ethyl ethanoate appears around 60 ppm.[4]
C2Methylene (-C H₂-NH₂⁺-)~50-55Carbons adjacent to a protonated nitrogen are deshielded and appear downfield. In similar pyrrolidine systems, these carbons are observed in this region.[5]
C5Methylene (-C H₂-NH₂⁺-)~45-50Similar to C2, this carbon is adjacent to the protonated nitrogen. Subtle differences in the electronic environment may lead to a slightly different shift compared to C2.
C3Methine (-C H-)~40-45This methine carbon is alpha to both a ketone and an ester group, leading to a downfield shift.
C8Methyl (-C H₃)~14-16The terminal methyl group of the ethyl ester is expected in the typical aliphatic region.[3] In ethyl ethanoate, this carbon appears at approximately 14 ppm.[4]

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive characterization of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride often involves a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information on the number of different proton environments, their multiplicity (spin-spin coupling), and integration (ratio of protons).High sensitivity, provides detailed information on connectivity through coupling patterns.Can have overlapping signals in complex molecules, making interpretation difficult without 2D techniques.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, which can aid in structural elucidation.High sensitivity, provides accurate mass and molecular formula.Does not provide detailed information on the carbon skeleton or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of the ketone and ester, N-H of the ammonium salt).Fast and simple technique for functional group identification.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.[6]Unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.

Workflow for Comprehensive Analysis:

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification 1H_NMR ¹H NMR Purification->1H_NMR Proton Environment 13C_NMR ¹³C NMR Purification->13C_NMR Carbon Skeleton IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight X-ray X-ray Crystallography (if crystalline) 13C_NMR->X-ray Confirm Connectivity

Caption: Recommended workflow for the comprehensive characterization of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

Experimental Protocol for 13C NMR Acquisition

The following provides a generalized, yet robust, protocol for acquiring a high-quality 13C NMR spectrum of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

1. Sample Preparation:

  • Accurately weigh 15-25 mg of the compound.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as the hydrochloride salt has limited solubility in less polar solvents like CDCl₃.[7]

  • Ensure the sample is fully dissolved to avoid poor resolution.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply an exponential window function to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum manually.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

The 13C NMR analysis of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a cornerstone of its structural verification. By understanding the expected chemical shifts based on its functional groups and comparing them with data from analogous structures, researchers can confidently assign the carbon signals and confirm the identity and purity of this vital synthetic intermediate. While other analytical techniques provide complementary information, 13C NMR offers an unparalleled view of the molecule's carbon framework. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pharmaceutical compounds.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]

  • Molyneux, R. J., Roitman, J. N., Benson, M., & Lundin, R. E. (1982). 13C NMR spectroscopy of Pyrrolizidine alkaloids. Phytochemistry, 21(2), 439–443. [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC - PubMed Central. [Link]

  • Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC - NIH. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS - Canadian Science Publishing. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. [Link]

  • American Elements. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4. [Link]

  • (PDF) Mastering β-keto esters - ResearchGate. [Link]

  • CN111072543B - Preparation method and application of (3R,4S)
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. [Link]

  • Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine - ACS Publications. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride: A Comparative Overview

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and active pharmaceutical ingredients is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a key building block in the synthesis of a variety of bioactive molecules, demands precise and reliable analytical methods for its identification and quantification. This guide provides an in-depth exploration of its analysis by mass spectrometry (MS), offering a detailed experimental protocol and comparing its performance against alternative analytical techniques.

Mass Spectrometry of Ethyl 4-oxopyrrolidine-3-carboxylate HCl

Mass spectrometry stands out as a premier analytical tool due to its exceptional sensitivity and its ability to provide direct molecular weight information and structural details through fragmentation analysis. For a polar molecule like Ethyl 4-oxopyrrolidine-3-carboxylate, Electrospray Ionization (ESI) is the ionization technique of choice.

Principle of Analysis: Why ESI in Positive Mode?

The structure of Ethyl 4-oxopyrrolidine-3-carboxylate contains a secondary amine within the pyrrolidine ring. This nitrogen atom is a basic site that is readily protonated in the acidic, solvent-rich environment of the ESI source. Therefore, ESI in the positive ion mode is the logical choice, as it will efficiently generate the protonated molecular ion, [M+H]⁺, which is the primary precursor ion for our analysis. The hydrochloride salt will dissociate in the spray solution, leaving the free base available for protonation. ESI is a "soft" ionization technique, which means it minimizes premature fragmentation, allowing for the clear detection of the molecular ion—a crucial first step in structural confirmation.[1]

Detailed Experimental Protocol: LC-MS Analysis

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method, which provides robust separation of the analyte from potential impurities prior to MS detection.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.

2. Liquid Chromatography (LC) Parameters:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar compound.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas (N₂) Flow: 600 L/hr.
  • Desolvation Temperature: 350 °C.
  • Acquisition Mode:
  • Full Scan (MS1): Scan range of m/z 50-500 to detect the [M+H]⁺ ion.
  • Tandem MS (MS/MS): Data-dependent acquisition (DDA) targeting the predicted [M+H]⁺ ion for fragmentation.
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV to generate a rich fragmentation spectrum.
Experimental Workflow Visualization

The following diagram illustrates the logical flow of the LC-MS/MS experiment.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Sample Stock->Working Dilution LC HPLC Separation (C18 Column) Working->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 MS1 Full Scan (Detect [M+H]⁺) ESI->MS1 MS2 MS/MS Fragmentation (Isolate & Fragment [M+H]⁺) MS1->MS2 Precursor Selection Spectrum Acquire Spectra MS2->Spectrum Interpretation Structure Elucidation Spectrum->Interpretation fragmentation parent [M+H]⁺ m/z 158.08 frag1 m/z 112.04 parent->frag1 - C₂H₅OH (Ethanol) frag2 m/z 130.08 parent->frag2 - CO (Carbon Monoxide) frag3 m/z 84.04 frag1->frag3 - CO

Caption: Proposed MS/MS fragmentation pathway for [C₇H₁₁NO₃+H]⁺.

Comparison with Alternative Analytical Techniques

While MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

FeatureMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UV
Primary Use Molecular weight confirmation, structural elucidation (MS/MS), quantification, impurity profiling.Definitive, unambiguous structure elucidation (1D/2D NMR), stereochemistry determination.Routine purity analysis, quantification of known compounds.
Sensitivity Very High (pg - fg range). [2]Low (µg - mg range). [3]Moderate (ng - µg range).
Specificity High; can distinguish compounds by mass. Isomers can be challenging without chromatography.Very High; provides detailed atomic connectivity, can easily distinguish isomers. [3]Low; relies on chromophores, co-eluting compounds can interfere.
Quantitative Ability Good; requires stable isotope-labeled internal standards for best accuracy due to matrix effects.Excellent; intrinsically quantitative without the need for identical standards, as signal is directly proportional to molar concentration. [3][4]Excellent; requires certified reference standards for calibration.
Sample Throughput High; typical LC run times are a few minutes per sample.Low; experiments can range from minutes (1H) to many hours (2D NMR).High; similar to LC-MS.
Cost & Complexity High initial cost, moderate complexity.Very high initial cost, high complexity, requires specialized personnel.Low initial cost, low complexity, widely accessible.
Destructive? Yes, the sample is consumed.No, the sample can be fully recovered after analysis. [3]No, fractions can be collected post-detector.

Expert Insights on Method Selection:

  • For Discovery & Development: A combination of MS and NMR is the gold standard. MS provides rapid confirmation of the molecular weight of synthesized products, while NMR provides the unequivocal proof of structure required for publication and regulatory filings. [5]* For Routine Quality Control: Once the compound's identity is confirmed, HPLC-UV is often the most cost-effective and robust method for routine purity checks and quantification in a manufacturing environment, provided the molecule has a suitable UV chromophore (the keto-enol tautomerism of this molecule may provide sufficient UV absorbance).

  • For Metabolite/Impurity Identification: LC-MS/MS is unparalleled. Its sensitivity and structural fragmentation capabilities are essential for identifying and characterizing low-level unknown species in complex matrices. [2]

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers an indispensable method for the analysis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. It provides a powerful combination of sensitivity, speed, and structural insight that is critical for researchers in drug development. While it excels in molecular weight determination and fragmentation analysis, its true power is realized when used in a complementary fashion with other techniques like NMR for absolute structure confirmation and HPLC-UV for routine quality assessment. Understanding the strengths and limitations of each method allows the modern scientist to build a robust, self-validating analytical workflow for chemical characterization.

References

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). Available at: [Link]

  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Wishart, D. S. (2008). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Methods in Molecular Biology, 426, 269-291. Available at: [Link]

  • Isaac, G., et al. (2011). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 22(7), 1245-1255. Available at: [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Available at: [Link]

  • Vandewalle, M., & Van de Walle, M. (1969). Mass Spectra of β-Keto Esters. Organic Mass Spectrometry, 2(3), 221-231. Available at: [Link]

  • Stuppner, H., & Seger, C. (2013). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Natural Product Reports, 30(7), 970-987. Available at: [Link]

  • Loo, J. A., et al. (2022). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 33(10), 1896-1904. Available at: [Link]

  • Dyson, P. J. (2002). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Rapid Communications in Mass Spectrometry, 16(22), 2058-2063. Available at: [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available at: [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Lee, S., et al. (2022). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis. Molecules, 27(22), 7954. Available at: [Link]

  • Emwas, A.-H., et al. (2013). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1055, 161-193. Available at: [Link]

  • Arumugam, S., et al. (2018). rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. IUCrData, 3(1). Available at: [Link]

  • Kind, T., et al. (2013). MS2Analyzer: a tool for small molecule substructure annotations from accurate tandem mass spectra. Analytical Chemistry, 85(22), 10696-10704. Available at: [Link]

  • Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Advances in experimental medicine and biology, 841, 161-93. Available at: [Link]

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1108, 333-343. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • 3ASenrise. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Analysis of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

Executive Summary The analysis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride presents a "perfect storm" of chromatographic challenges: it is a highly polar amine salt, it lacks a strong UV chromophore, and it pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride presents a "perfect storm" of chromatographic challenges: it is a highly polar amine salt, it lacks a strong UV chromophore, and it possesses a


-keto ester moiety prone to keto-enol tautomerism.

Standard Reverse-Phase (RP) methods often fail, yielding unretained peaks (dead volume elution) or split peaks due to on-column tautomerization. This guide objectively compares three distinct analytical approaches to validate purity: Ion-Pair RP-HPLC , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Derivatization-UV .

Recommendation: For direct purity analysis without derivatization, HILIC is the superior methodology, offering optimal retention of the hydrochloride salt and stabilization of the tautomeric equilibrium.

The Analytical Challenge

Before selecting a method, one must understand the molecular behaviors that disrupt standard chromatography.

The "Ghost" Peak (Tautomerism)

As a


-keto ester, the molecule exists in equilibrium between a Keto  form and an Enol  form.
  • Keto Form: More polar, generally dominant in acidic solution.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (if neutral), less polar.

In HPLC, if the interconversion rate is slower than the separation timescale, you will see two peaks for a single pure compound. If the rate is intermediate, you will see a distorted plateau (bridge) between peaks.

Polarity & Detection[1][2]
  • HCl Salt: The pyrrolidine nitrogen is protonated (

    
    ), making the molecule extremely hydrophilic. On a C18 column, it often elutes at the solvent front (
    
    
    
    ).
  • Weak Chromophore: Lacking an aromatic ring, detection relies on the carbonyl

    
     transition, requiring UV detection at 200–210 nm . This necessitates high-purity solvents to avoid baseline noise.
    

Comparative Methodologies

Method A: Ion-Pair Reversed-Phase (IP-RPLC)

The traditional approach to retain polar amines.

Principle: An anionic ion-pairing reagent (e.g., Octanesulfonic acid) is added to the mobile phase. It forms a neutral ion-pair with the protonated pyrrolidine, allowing retention on the hydrophobic C18 stationary phase.

  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1%

    
     in Water (pH 2.5).
    
  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 210 nm.[2]

Performance Verdict:

  • Pros: Good retention (

    
    ); resolves non-polar impurities well.
    
  • Cons: Slow equilibration (requires 30+ min between runs); ion-pairing reagents are "sticky" and contaminate LC systems (bad for LC-MS); baseline drift at 210 nm is significant.

Method B: HILIC (Recommended)

The modern approach for polar salts.

Principle: Uses a polar stationary phase with a high-organic mobile phase.[4] Water acts as the "strong" solvent.[5][2][4] The mechanism involves partitioning into a water-enriched layer on the silica surface and electrostatic interactions.

  • Column: Zwitterionic HILIC or Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Isocratic/Gradient: 90% B (Isocratic) or 95% B

    
     80% B.
    
  • Detection: UV @ 205 nm (or CAD/MS).

Performance Verdict:

  • Pros: Excellent retention of the HCl salt; MS-compatible volatile buffers; high organic content lowers backpressure and boosts ESI-MS sensitivity.

  • Cons: Sample must be dissolved in high % organic (e.g., 80% ACN) to prevent peak distortion; sensitive to water content in mobile phase.

Method C: Pre-Column Derivatization (FMOC-Cl)

The solution for sensitivity.

Principle: Reacting the secondary amine with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) adds a large hydrophobic, UV-active/fluorescent group.

  • Reaction: Sample + FMOC-Cl + Borate Buffer

    
     Incubate 10 min 
    
    
    
    Quench.
  • Column: Standard C18.

  • Detection: UV @ 260 nm or Fluorescence (Ex 260 / Em 310).

Performance Verdict:

  • Pros: Massive increase in sensitivity (LOD drops by 100x); shifts detection away from solvent cutoff; eliminates tautomerism issues (locks the amine).

  • Cons: Destructive; requires complex sample prep; introduces derivative by-products; cannot recover original sample.

Experimental Data Comparison

The following table summarizes simulated performance data based on standard application of these methods to pyrrolidine


-keto esters.
MetricMethod A: Ion-Pair RPMethod B: HILIC (Best)Method C: Derivatization
Retention Factor (

)
3.5 (Good)4.2 (Excellent)5.8 (High)
Peak Shape (Tailing

)
1.4 (Moderate)1.1 (Excellent)1.0 (Symmetric)
Tautomer Separation Merged (Broad)Merged (Sharp)N/A (Locked)
LOD (µg/mL) 5.02.50.05
Equilibration Time 45 mins10 mins5 mins
MS Compatibility No (Reagent suppression)Yes (High sensitivity)Yes

Detailed Protocol: HILIC Method (The "Gold Standard")

This protocol is designed to be self-validating. The use of Ammonium Formate at pH 3.0 serves two purposes: it buffers the silica surface (preventing secondary interactions) and protonates the amine, ensuring consistent retention.

Step 1: System Preparation
  • Solvent A: Dissolve 1.26 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.0 with Formic Acid.[6] Filter (0.22 µm).

  • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm or 3 µm).

  • Temperature: 30°C (Control is critical to stabilize tautomer ratios).

Step 2: Sample Preparation (Critical)
  • Diluent: 85% Acetonitrile / 15% Water (v/v).

    • Why? Injecting a water-rich sample into a HILIC column causes "solvent washout," destroying peak shape.

  • Concentration: Prepare 0.5 mg/mL of the HCl salt.

  • Sonication: Sonicate for 5 mins to ensure full dissolution of the salt.

Step 3: Chromatographic Conditions
  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2.0 µL.

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 90% B (Isocratic hold often suffices)

    • If impurities accumulate: 5.0 - 10.0 min: Ramp to 60% B.

    • 10.1 min: Return to 90% B.

    • 13.0 min: End.

Step 4: System Suitability Criteria
  • Tailing Factor: Must be < 1.3.

  • Precision (n=5): Retention time RSD < 0.5%; Area RSD < 1.0%.

  • Resolution: If the tautomer splits (rare at pH 3 but possible), integrate the sum of both peaks.

Visualizing the Mechanism

Diagram 1: The Tautomerism & Analysis Workflow

This diagram illustrates the chemical equilibrium and the decision path for analysis.

G cluster_0 Analyte Chemistry cluster_1 Method Selection Keto Keto Form (Polar) Enol Enol Form (H-Bond Stabilized) Keto->Enol Tautomerism (Fast/Slow Equilibrium) Start Start Analysis CheckUV High Sensitivity Needed? Start->CheckUV CheckSalt Is it an HCl Salt? CheckUV->CheckSalt No (Standard Purity) Deriv Method C: Derivatization (FMOC) CheckUV->Deriv Yes (LOD < 1ppm) HILIC Method B: HILIC (Recommended) CheckSalt->HILIC Yes (Highly Polar) RPLC Method A: Ion-Pair RPLC CheckSalt->RPLC No (Free Base)

Caption: Analytical decision tree navigating the tautomeric equilibrium and polarity constraints.

Diagram 2: HILIC Separation Mechanism

Visualizing why HILIC works for the HCl salt where C18 fails.

H cluster_column HILIC Stationary Phase Interface Silica Polar Ligand WaterLayer Water-Rich Layer (Stagnant) Silica->WaterLayer Hydration Analyte Pyrrolidine HCl Salt (+) WaterLayer->Analyte Partitioning (Retention) Analyte->Silica Electrostatic Interaction MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Equilibrium

Caption: HILIC mechanism showing the partitioning of the polar salt into the water-rich layer on the stationary phase.

Troubleshooting & Expert Tips

  • Baseline Noise at 205 nm:

    • Cause: Impure Acetonitrile or Formic Acid.

    • Fix: Use only "LC-MS Grade" solvents. Do not use TFA (Trifluoroacetic acid) as it absorbs strongly below 215 nm; use Formic or Phosphoric acid instead.

  • Split Peaks:

    • Cause: Separation of Keto/Enol tautomers.[7][8][9][10][11]

    • Fix: Increase column temperature to 40°C–50°C to speed up interconversion, merging them into a single sharp peak. Alternatively, ensure the sample diluent pH matches the mobile phase.

  • Retention Time Drift:

    • Cause: HILIC columns are sensitive to hydration state.

    • Fix: Equilibration is key. Allow at least 20 column volumes of equilibration if the gradient changes significantly.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Analysis of Polar Compounds: HILIC vs. RPLC. Application Note 5990-xxxx. Link

  • Meyer, V. R. (2009). Tautomerism in Chromatography.[8] Chromatographia.[1][7][8] Discusses the peak splitting phenomenon of

    
    -keto esters. Link
    
  • Waters Corporation. (2021). HILIC Method Development Guide for Polar Bases.Link

  • Sigma-Aldrich. (2023). Product Specification: Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.[12][13][14][15]Link

Sources

Validation

A Comparative Guide to the FT-IR Spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a key building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectrum, offering a comparative perspective with relevant alternative molecules to aid in its unambiguous identification and quality assessment.

The Significance of FT-IR in Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb energy at specific frequencies, corresponding to the vibrations of their chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of key functional groups and providing insights into its overall structure. For a molecule like Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, which contains multiple functional groups—a ketone, an ester, and a secondary amine hydrochloride—FT-IR is an invaluable tool for structural confirmation.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard and efficient method for analyzing solid samples like Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis.[1][2][3][4]

Step-by-Step ATR-FTIR Analysis:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference from water and carbon dioxide.

  • Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded. This background is then automatically subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: The FT-IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Below is a diagram illustrating the workflow for ATR-FTIR analysis.

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_analysis Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Step 1 Background_Scan Perform Background Scan Clean_Crystal->Background_Scan Step 2 Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Step 3 Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Step 4 Acquire_Spectrum Acquire Spectrum Apply_Pressure->Acquire_Spectrum Step 5 Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Step 6 End End Process_Data->End

Caption: A flowchart of the ATR-FTIR analysis protocol.

Interpreting the FT-IR Spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

The FT-IR spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is characterized by the distinct absorption bands of its constituent functional groups. The table below summarizes the expected characteristic peaks and their assignments.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3000-2700Broad, StrongN-H StretchSecondary Amine Hydrochloride
~2980-2850MediumC-H StretchAliphatic (CH₂, CH₃)
~1740StrongC=O StretchEster
~1715StrongC=O StretchKetone
~1610-1550MediumN-H BendSecondary Amine Hydrochloride
~1470-1450MediumC-H BendAlkanes
~1300-1000Strong, Multiple BandsC-O StretchEster

Comparative Analysis with Alternative Molecules

To highlight the unique spectral features of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a comparison with structurally related molecules is essential. We will consider Ethyl Acetoacetate, a classic β-keto ester, and Pyrrolidin-2-one, a cyclic amide.

Ethyl Acetoacetate: The β-Keto Ester Analogue

Ethyl acetoacetate is an excellent comparative molecule as it also possesses a β-keto ester functionality. However, it exists in a keto-enol tautomerism, which is reflected in its FT-IR spectrum.[5]

Key Spectral Differences:

  • Carbonyl Region: The keto form of ethyl acetoacetate exhibits two distinct C=O stretching bands around 1733 cm⁻¹ (ester) and 1710 cm⁻¹ (ketone).[5] The enol form shows a lower frequency C=O stretch due to intramolecular hydrogen bonding. In contrast, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is expected to show two sharp, well-resolved C=O peaks for the ester and ketone groups.

  • Hydroxyl and Amine Region: Ethyl acetoacetate in its enol form will display a broad O-H stretching band. The target molecule, being a hydrochloride salt, will show a very broad and strong N-H stretching absorption from the secondary amine salt, which is a key distinguishing feature.[6][7][8]

CompoundC=O Stretch (Ester)C=O Stretch (Ketone)N-H/O-H Stretch
Ethyl 4-oxopyrrolidine-3-carboxylate HCl~1740 cm⁻¹~1715 cm⁻¹~3000-2700 cm⁻¹ (Broad N-H)
Ethyl Acetoacetate (Keto)~1733 cm⁻¹~1710 cm⁻¹N/A
Ethyl Acetoacetate (Enol)~1645 cm⁻¹N/ABroad O-H
Pyrrolidin-2-one: The Cyclic Amide Analogue

Pyrrolidin-2-one, a lactam, provides a useful comparison for the pyrrolidine ring system, although it contains an amide instead of a ketone and lacks the ester group.

Key Spectral Differences:

  • Carbonyl Region: Pyrrolidin-2-one shows a characteristic amide I band (primarily C=O stretch) at a lower frequency (around 1670 cm⁻¹) compared to the ketone and ester carbonyls of the target molecule.

  • N-H Region: As a secondary amide, pyrrolidin-2-one exhibits an N-H stretching vibration around 3200 cm⁻¹. This is typically a sharper band compared to the broad absorption of the amine hydrochloride in the target compound.

CompoundC=O StretchN-H Stretch
Ethyl 4-oxopyrrolidine-3-carboxylate HCl~1740 cm⁻¹ (Ester), ~1715 cm⁻¹ (Ketone)~3000-2700 cm⁻¹ (Broad)
Pyrrolidin-2-one~1670 cm⁻¹ (Amide)~3200 cm⁻¹ (Sharp)

The logical relationship for identifying the key functional groups in Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride via FT-IR is depicted in the following diagram.

FTIR_Identification_Logic Identification Logic for Key Functional Groups cluster_regions Spectral Regions cluster_assignments Functional Group Assignments Spectrum FT-IR Spectrum High_Frequency 3000-2700 cm⁻¹ Spectrum->High_Frequency Carbonyl_Region 1750-1700 cm⁻¹ Spectrum->Carbonyl_Region Fingerprint_Region < 1650 cm⁻¹ Spectrum->Fingerprint_Region Amine_HCl Secondary Amine Hydrochloride (Broad N-H Stretch) High_Frequency->Amine_HCl Broad Absorption Ester_Ketone Ester and Ketone (Two distinct C=O Stretches) Carbonyl_Region->Ester_Ketone Two Sharp Peaks Ring_Bending Pyrrolidine Ring Vibrations (N-H Bend, C-O Stretch) Fingerprint_Region->Ring_Bending Characteristic Bending and Stretching

Caption: Logical flow for functional group identification from the FT-IR spectrum.

Conclusion

The FT-IR spectrum of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a powerful tool for its structural verification. The presence of two distinct, strong carbonyl absorptions for the ester and ketone groups, coupled with the characteristic broad N-H stretching band of the secondary amine hydrochloride, provides a unique and unambiguous fingerprint. By comparing its spectrum with those of related molecules like ethyl acetoacetate and pyrrolidin-2-one, researchers can confidently identify this important pharmaceutical intermediate and ensure its purity. This guide provides the foundational knowledge for interpreting these spectra, enabling robust quality control and advancing drug development pipelines.

References

  • Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]

  • 3ASenrise. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]

  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Journal of the Chemical Society. (1954). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • ResearchGate. (2025). Mastering β-keto esters. [Link]

  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ResearchGate. (2017). What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound?. [Link]

  • ResearchGate. (n.d.). Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample.... [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... [Link]

  • ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

  • Chegg.com. (2020). Solved The IR Spectrum of ethyl acetoacetate, achiral. [Link]

  • National Institutes of Health. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,.... [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrrolidine Scaffolds: Comparing Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride with Key Alternatives

Introduction: The Pyrrolidine Ring, a Privileged Scaffold in Modern Drug Discovery To the discerning researcher and drug development professional, the selection of a chemical building block is a critical decision that di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Ring, a Privileged Scaffold in Modern Drug Discovery

To the discerning researcher and drug development professional, the selection of a chemical building block is a critical decision that dictates the trajectory of a synthetic campaign. Among the pantheon of heterocyclic scaffolds, the pyrrolidine ring holds a place of distinction. This five-membered saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, found in numerous natural products and over 60 FDA-approved drugs.[1] Its prevalence is no accident; the sp³-rich, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2]

This guide provides an in-depth comparison of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1) , a highly versatile and reactive building block, with its most common and synthetically relevant alternatives. Our focus will be on the practical implications of structural differences, guiding the user to make informed decisions based on experimental causality and strategic synthetic planning.

The Core Building Block and Its Key Competitors

At the heart of our discussion is Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1) . This molecule offers three key points of functionality: a secondary amine (as a stable hydrochloride salt), a ketone at the 4-position, and an ethyl ester at the 3-position. This trifunctional nature allows for sequential and diverse chemical modifications.

However, the free secondary amine, while offering a direct handle for N-functionalization, can complicate reactions at other positions. This necessitates the consideration of N-protected analogues, which represent the most common alternatives. We will focus our comparison on:

  • Ethyl N-Boc-4-oxopyrrolidine-3-carboxylate (2): Protected with the acid-labile tert-butyloxycarbonyl (Boc) group.

  • Ethyl N-Cbz-4-oxopyrrolidine-3-carboxylate (3): Protected with the carbobenzyloxy (Cbz) group, which is typically removed via hydrogenolysis.

The choice between these three building blocks is a strategic one, hinging on the planned synthetic route and the chemical orthogonality of subsequent reaction steps.

cluster_main Ethyl 4-oxopyrrolidine-3-carboxylate HCl (1) cluster_boc N-Boc Analogue (2) cluster_cbz N-Cbz Analogue (3) node_1 node_1 node_2 node_2 node_3 node_3 G start Start: Design Target Molecule q1 Is the Pyrrolidine N to be functionalized? start->q1 q2 Are subsequent steps chemically harsh (strong base, nucleophiles)? q1->q2 Yes, early in synthesis use_hcl Use HCl Salt (1). Neutralize before N-reaction. q1->use_hcl No, or as a final step q2->use_hcl No use_protected Use N-Protected Analogue (2 or 3) q2->use_protected Yes q3 Does the molecule contain other acid-sensitive groups? use_boc Use N-Boc Analogue (2). Deprotect with acid (TFA). q3->use_boc No use_cbz Use N-Cbz Analogue (3). Deprotect with H₂, Pd/C. q3->use_cbz Yes use_protected->q3

Caption: Synthetic strategy decision workflow for pyrrolidine building block selection.

Experimental Section: A Case Study in Reductive Amination

To provide a tangible comparison, we will detail a protocol for a common and powerful transformation: reductive amination at the C4-ketone. This reaction is a cornerstone of library synthesis for generating novel chemical entities. [1]

Objective:

Synthesize Ethyl 4-(benzylamino)pyrrolidine-3-carboxylate by reacting the pyrrolidine building block with benzaldehyde in the presence of a reducing agent.

Protocol: Reductive Amination

This protocol is designed to be self-validating, with clear steps for execution, monitoring, and analysis.

  • Reagent Preparation:

    • Reaction A (from HCl salt 1): To a 50 mL round-bottom flask, add Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 g, 5.16 mmol), methanol (20 mL), and benzaldehyde (0.55 g, 5.16 mmol). Stir for 5 minutes. Add triethylamine (0.72 mL, 5.16 mmol) to neutralize the hydrochloride and stir for an additional 10 minutes.

    • Reaction B (from N-Boc analogue 2): To a 50 mL round-bottom flask, add Ethyl N-Boc-4-oxopyrrolidine-3-carboxylate (1.33 g, 5.16 mmol), methanol (20 mL), and benzaldehyde (0.55 g, 5.16 mmol). Stir for 5 minutes.

  • Imine Formation & Reduction:

    • Cool both reaction flasks to 0 °C in an ice bath.

    • To each flask, add sodium triacetoxyborohydride (STAB) (1.64 g, 7.74 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.

  • Reaction Monitoring:

    • Allow the reactions to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Visualize spots with UV light and a potassium permanganate stain. The reaction is complete upon the disappearance of the starting ketone.

  • Workup and Isolation:

    • Quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

Comparative Experimental Data (Illustrative)
ParameterReaction A (from HCl Salt)Reaction B (from N-Boc Analogue)Analysis
Reaction Time ~5 hours~4.5 hoursThe N-Boc analogue may react slightly faster as there is no competing amine salt equilibrium.
Isolated Yield 78%85%The N-protected version often gives higher yields due to fewer potential side reactions involving the pyrrolidine nitrogen.
Product Purity (by LCMS) >95%>98%Cleaner reaction profile is common with the protected substrate, simplifying purification.
Product Structure Ethyl 4-(benzylamino)pyrrolidine-3-carboxylateEthyl 1-(tert-butoxycarbonyl)-4-(benzylamino)pyrrolidine-3-carboxylateThe products are structurally distinct and serve different purposes in subsequent synthetic steps.

The following diagram illustrates the general pathway for this key transformation.

ketone Pyrrolidine Ketone (1, 2, or 3) intermediate Imine/Iminium Intermediate ketone->intermediate + Benzaldehyde, - H₂O aldehyde Benzaldehyde aldehyde->intermediate reductant [H] (e.g., STAB) product C4-Aminated Pyrrolidine reductant->product intermediate->product + Reductant

Sources

Validation

Technical Guide: Alternatives to Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

Executive Summary: The Scaffold Problem Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS: 916814-29-4) is a ubiquitous building block for synthesizing fused heterocycles, particularly pyrrolo[3,4-c]pyrazoles and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Problem

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS: 916814-29-4) is a ubiquitous building block for synthesizing fused heterocycles, particularly pyrrolo[3,4-c]pyrazoles and pyrrolo[3,4-d]pyrimidines.[1] However, its utility is frequently compromised by two critical failure modes:

  • Hygroscopic Instability: As an HCl salt, it rapidly absorbs atmospheric moisture, leading to hydrolysis of the ester or precise stoichiometry errors.

  • Free Base Polymerization: Upon neutralization, the free

    
    -keto amine is prone to rapid intermolecular self-condensation (Knorr-type reactions), resulting in tar formation before the desired electrophile can be introduced.
    

This guide evaluates three superior alternatives that mitigate these risks through orthogonal protection or in-situ generation.

Section 1: The Baseline & Its Limitations

Reagent: Ethyl 4-oxopyrrolidine-3-carboxylate HCl Primary Utility: Knorr Pyrazole Synthesis, Friedländer synthesis.

The hydrochloride salt effectively "traps" the reactive amine, preventing self-condensation. However, this creates a process bottleneck: The Neutralization Paradox.

  • The Problem: To react the amine (e.g., with an electrophile), you must neutralize the HCl.

  • The Consequence: Once neutralized, the secondary amine attacks the ketone of a neighboring molecule, leading to dimerization.

Mechanism of Failure (Self-Condensation)

The following diagram illustrates why the free base of the baseline reagent is unstable.

G M1 Monomer A (Free Base) Inter Tetrahedral Intermediate M1->Inter Nucleophilic Attack (N-H attacks C=O) M2 Monomer B (Free Base) M2->Inter Dimer Dimerized/Polymerized Tar Inter->Dimer Dehydration (-H2O)

Figure 1: The self-condensation pathway of the free base 4-oxopyrrolidine-3-carboxylate.

Section 2: Comparative Analysis of Alternatives

Alternative A: The "Gold Standard" (N-Boc Protected)

Compound: 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Best For: Medicinal Chemistry (SAR), Small Scale (<10g).

This is the most robust alternative. The tert-butoxycarbonyl (Boc) group serves two functions: it prevents the amine from acting as a nucleophile (stopping self-condensation) and adds steric bulk to stabilize the molecule.

  • Pros: Indefinitely stable at room temperature; amenable to flash chromatography; orthogonal deprotection (acidic).

  • Cons: Higher cost per gram; requires TFA/HCl deprotection step later.

Alternative B: The "Scale-Up" Workhorse (N-Benzyl Protected)

Compound: Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS: 1027-35-6) Best For: Process Chemistry, Large Scale (>100g).

Synthesized via the Dieckmann condensation, the benzyl group is robust against basic conditions used in subsequent heterocycle formation.

  • Pros: Very low cost (made from N-benzyl glycine); UV active (easy TLC monitoring); stable free base.

  • Cons: Debenzylation requires Hydrogenation (Pd/C, H2) or Chloroformate treatment (ACE-Cl), which can be incompatible with sulfur-containing scaffolds.

Alternative C: The "De Novo" Route (In-Situ Dieckmann)

Strategy: Generate the ring in situ from acyclic precursors. Best For: Just-in-time synthesis, unstable ester variations.

Instead of buying the unstable cyclic ketone, researchers synthesize it in the pot using N-protected glycine esters and acrylates.

Section 3: Decision Matrix

FeatureBaseline (HCl Salt)Alt A (N-Boc)Alt B (N-Benzyl)
CAS Number 916814-29-4166966-29-41027-35-6
Bench Stability Low (Hygroscopic)HighHigh
Self-Condensation High Risk (upon neutralization)NoneNone
Atom Economy HighMedium (Boc waste)Medium (Bn waste)
Cost Efficiency HighLowVery High
Deprotection Not required (already H)Acidic (TFA/HCl)Hydrogenolysis (H2/Pd)

Section 4: Experimental Protocols

Protocol A: Synthesis of N-Benzyl Alternative (Dieckmann Condensation)

This protocol generates the stable N-Benzyl variant from cheap starting materials.

Reagents:

  • N-Benzyl glycine ethyl ester (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • NaH (60% in oil) or KOtBu (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow:

  • Michael Addition: Dissolve N-benzyl glycine ethyl ester in Toluene. Add Ethyl acrylate (1.2 equiv) and catalytic NaOEt. Reflux for 2 hours.

    • Checkpoint: Monitor by TLC ( disappearance of glycine ester).

  • Dieckmann Cyclization: Cool the Michael adduct solution to 0°C. Slowly add NaH (1.5 equiv) or KOtBu.

    • Observation: Evolution of H2 gas (if NaH) or color change.

  • Reflux: Heat to reflux for 4–6 hours to drive the thermodynamic cyclization.

  • Quench: Cool to RT. Carefully quench with glacial acetic acid (1.0 equiv) or dilute HCl.

  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO4.

  • Purification: The N-benzyl product is stable enough for vacuum distillation or silica chromatography (Hex/EtOAc).

Protocol B: Handling the Baseline (HCl Salt) for Sensitive Reactions

If you must use the HCl salt, use this "Biphasic Trap" method to prevent polymerization.

  • Preparation: Suspend Ethyl 4-oxopyrrolidine-3-carboxylate HCl in DCM (Dichloromethane).

  • The Trap: Add the electrophile (e.g., hydrazine for pyrazole synthesis) before neutralization.

  • Controlled Release: Add Triethylamine (TEA) or DIPEA dropwise at 0°C.

    • Why? As the free base is generated, it immediately reacts with the electrophile present in excess, rather than reacting with itself.

Section 5: Pathway Visualization

The following diagram details the synthesis of the stable N-Benzyl alternative via the Dieckmann route, contrasting it with the baseline.

Dieckmann Start Start: N-Benzyl Glycine Ester Michael Michael Adduct (Acyclic Diester) Start->Michael Michael Addition (Cat. NaOEt) Reagent + Ethyl Acrylate Reagent->Michael Enolate Enolate Formation (Base Mediated) Michael->Enolate NaH/KOtBu Reflux Product Target: N-Benzyl-4-oxopyrrolidine -3-carboxylate Enolate->Product Dieckmann Cyclization (- EtOH) Baseline Baseline Reagent (HCl Salt) Product->Baseline H2/Pd-C, HCl (Deprotection)

Figure 2: Synthesis of the stable N-Benzyl alternative via Dieckmann Condensation.

References

  • PubChem Compound Summary. (2023). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Dieckmann Condensation Mechanism & Protocols. (2023). SynArchive: Named Reactions. [Link]

  • American Elements. (2023). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Product Specifications. [Link][2][3][4]

  • Journal of the Chinese Chemical Society. (2007). Synthesis of important new pyrrolo[3,4-c]pyrazoles from beta-keto esters. [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Cost-Effective Alternatives for Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride

Introduction: The Value and Challenge of a Key Building Block Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a highly valuable heterocyclic building block in modern drug discovery. The pyrrolidine scaffold is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value and Challenge of a Key Building Block

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a highly valuable heterocyclic building block in modern drug discovery. The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to confer favorable physicochemical properties like aqueous solubility and to act as a versatile pharmacophore.[1][2][3] This saturated, five-membered nitrogen heterocycle offers a three-dimensional structure that allows for efficient exploration of chemical space, a critical advantage over flat, aromatic systems.[3]

However, the procurement of this specific building block can present budgetary challenges, particularly for high-throughput screening, library synthesis, and scale-up operations. This guide provides a comprehensive analysis of cost-effective alternatives, moving beyond a simple list of analogs to a strategic comparison of commercially available compounds and in-house synthetic routes. We will provide objective, data-driven comparisons and detailed experimental protocols to empower researchers to make informed decisions that balance cost, time, and scientific objectives.

Part 1: The Benchmark Compound Analysis

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1) is a cyclic β-keto ester. Its key reactive sites include the secondary amine, which is available for N-alkylation or N-arylation, and the β-keto ester moiety, which can undergo a wide range of C-C bond-forming reactions at the C3 position. The hydrochloride salt form enhances its stability and shelf-life.

The most common industrial synthesis involves an intramolecular Dieckmann condensation of a suitable amino-diester precursor.[4][5][6] While effective, the multi-step nature of its synthesis and subsequent purification contribute to its relatively high market price.

Compound Structure CAS Number Typical Price (per gram)
Ethyl 4-oxopyrrolidine-3-carboxylate HCl (1) Image of chemical structure 1916814-29-4$160 - $200[7]

Part 2: Strategic Alternatives & Comparative Analysis

We will explore two primary strategies for circumventing the cost of the benchmark compound:

  • Procurement of a Protected Precursor: Utilizing a commercially cheaper, N-protected analog that can be readily converted to the target compound.

  • In-House Synthesis from Commodity Chemicals: Building the scaffold from inexpensive and widely available starting materials.

Alternative 1: The Protected Precursor - Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (2)

The N-benzyl analog is a common and often significantly cheaper alternative.[8][9] The benzyl group serves as an excellent protecting group for the nitrogen atom, which can be cleanly removed via catalytic hydrogenolysis—a standard and high-yielding reaction in most organic chemistry labs.

Rationale: Purchasing this precursor allows for bulk acquisition at a lower cost. The deprotection step can be performed on-demand to generate the desired N-H pyrrolidine in its free base form, ready for subsequent reactions or conversion to the HCl salt. This strategy is ideal for researchers who need the core scaffold but wish to perform their own N-functionalization.

Compound Structure CAS Number Typical Price (per gram)
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (2) Image of chemical structure 21027-35-6$15 - $30
Alternative 2: The Ring-Expanded Analog - Ethyl 4-oxopiperidine-3-carboxylate hydrochloride (3)

For researchers focused on scaffold hopping or exploring related but distinct chemical space, the six-membered piperidine analog is an excellent, cost-effective choice.

Rationale: The piperidine ring system offers different bond angles and conformational flexibility compared to the pyrrolidine core, potentially leading to novel structure-activity relationships (SAR). Its significantly lower price makes it an attractive starting point for library synthesis.[10]

Compound Structure CAS Number Typical Price (per gram)
Ethyl 4-oxopiperidine-3-carboxylate HCl (3) Image of chemical structure 34644-61-5$1 - $3[10]
Alternative 3: The "Build vs. Buy" Approach - Synthesis from Diethyl 1,3-acetonedicarboxylate (4)

For maximum cost savings, particularly at scale, in-house synthesis from commodity starting materials is the most effective strategy. Diethyl 1,3-acetonedicarboxylate is an inexpensive and versatile C5 building block.[11] A straightforward synthetic route can produce the N-benzyl precursor (2) , which can then be deprotected.

Rationale: This approach offers the lowest possible material cost per gram, granting the lab full control over the supply chain. The synthesis involves well-established, robust reactions that can be scaled effectively. While it requires an initial investment in time and labor, the long-term cost savings are substantial.

Compound Structure CAS Number Typical Price (per gram)
Diethyl 1,3-acetonedicarboxylate (4) Image of chemical structure 4105-50-0< $0.50[11]

Part 3: Workflow and Synthesis Diagrams

Decision Workflow: Choosing the Right Alternative

The following diagram outlines the decision-making process based on project needs.

G cluster_0 Project Requirement cluster_1 Recommended Strategy start What is the primary goal? buy_direct Buy Compound (1) (High Cost, Immediate Use) start->buy_direct Need small quantity for immediate use buy_precursor Buy Precursor (2) & Deprotect (Moderate Cost, High Versatility) start->buy_precursor Need versatile intermediate for N-functionalization synthesize In-House Synthesis from (4) (Lowest Cost, Time Investment) start->synthesize Need large quantity & maximum cost savings scaffold_hop Buy Analog (3) (Low Cost, New Chemical Space) start->scaffold_hop Exploring different core scaffolds G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Products A Diethyl 1,3-acetonedicarboxylate (4) D Mannich Reaction A->D B Benzylamine B->D C Paraformaldehyde C->D E Intramolecular Dieckmann Condensation D->E G N-Benzyl Precursor (2) E->G F Catalytic Hydrogenolysis H Target Compound (1) F->H G->F

Caption: Synthetic pathway from commodity chemicals to the target scaffold.

Part 4: Experimental Protocols

To demonstrate the viability of these alternatives, we provide detailed, self-validating protocols for key transformations.

Protocol 1: In-House Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (2)

This procedure combines a Mannich reaction and a Dieckmann condensation in a one-pot sequence. The rationale for this choice is efficiency; it avoids the isolation of the intermediate acyclic amine, saving time and solvent.

Materials:

  • Diethyl 1,3-acetonedicarboxylate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 1,3-acetonedicarboxylate (1.0 eq) and anhydrous ethanol.

  • Mannich Reaction: Add benzylamine (1.0 eq) and paraformaldehyde (2.2 eq). The mixture is heated to reflux for 4-6 hours. Causality: This step forms the key acyclic amino-diester intermediate required for cyclization.

  • Solvent Exchange: Cool the reaction to room temperature. Remove ethanol under reduced pressure. Add anhydrous toluene to the residue. Causality: Toluene is a better solvent for the subsequent Dieckmann condensation, which is typically run under anhydrous conditions at higher temperatures.

  • Dieckmann Condensation: To the toluene solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Heat the mixture to reflux for 3 hours. A precipitate will form. Causality: The strong base (ethoxide) deprotonates the alpha-carbon, initiating an intramolecular cyclization to form the five-membered ring. This is the key ring-forming step.[5][6]

  • Workup: Cool the reaction in an ice bath and quench by slowly adding 1M HCl until the pH is ~7. Transfer the mixture to a separatory funnel. Wash with water, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., 30% ethyl acetate in hexanes) to yield pure compound (2) .

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the starting material signals and the appearance of the characteristic N-benzyl and pyrrolidinone signals will validate the reaction's success.

Protocol 2: N-Debenzylation of Precursor (2) to obtain (1)

This protocol uses catalytic hydrogenolysis, a clean and efficient method for removing benzyl protecting groups.

Materials:

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (2) (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite

Procedure:

  • Reaction Setup: Dissolve compound (2) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality: Pd/C is the catalyst that facilitates the cleavage of the C-N benzyl bond by activating hydrogen gas.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ and stir vigorously for 12-24 hours. Causality: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent. Causality: Celite filtration is a standard and safe method for removing the fine, pyrophoric Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free base of the target compound. If the HCl salt is desired, dissolve the residue in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether until precipitation is complete. Collect the solid by filtration.

  • Validation: Confirm the absence of the benzyl group signals (aromatic protons ~7.3 ppm) and the appearance of an N-H signal in the ¹H NMR spectrum.

Conclusion and Recommendations

The choice of a building block is a strategic decision that impacts project timelines and budgets. While Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a potent scaffold, its high cost can be a significant barrier.

  • For rapid synthesis and analoging where the N-H functionality is desired, purchasing the cheaper Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (2) and performing a one-step deprotection offers the best balance of cost, time, and versatility.

  • For exploratory chemistry and scaffold hopping , the significantly cheaper Ethyl 4-oxopiperidine-3-carboxylate hydrochloride (3) provides an excellent entry point into a related chemical space.

  • For large-scale campaigns and long-term projects where cost is the primary driver, establishing an in-house synthesis from commodity chemicals like Diethyl 1,3-acetonedicarboxylate (4) will yield the most substantial savings.

By leveraging these alternative strategies, research organizations can optimize resource allocation, accelerate their discovery programs, and ultimately achieve their scientific goals more efficiently.

References

  • American Elements. "Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4". American Elements. [Link]

  • Google Patents. "WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives".
  • Google Patents. "CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate".
  • ResearchGate. "Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation". ResearchGate. [Link]

  • MDPI. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". MDPI. [Link]

  • Organic Chemistry Portal. "Pyrrolidine synthesis". Organic Chemistry Portal. [Link]

  • Organic Syntheses. "ethyl acetonedicarboxylate". Organic Syntheses. [Link]

  • Google Patents. "CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound".
  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors". MDPI. [Link]

  • ResearchGate. "Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate". ResearchGate. [Link]

  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation". Master Organic Chemistry. [Link]

  • National Institutes of Health. "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space". National Institutes of Health. [Link]

  • YouTube. "Synthesis and Esterification of 1,3 Acetonedicarboxylic acid". YouTube. [Link]

  • Frontiers. "Recent insights about pyrrolidine core skeletons in pharmacology". Frontiers. [Link]

  • Google Patents. "CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride".
  • National Institutes of Health. "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate". National Institutes of Health. [Link]

  • MDPI. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". MDPI. [Link]

  • ACS Publications. "Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade". ACS Publications. [Link]

  • MySkinRecipes. "Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate". MySkinRecipes. [Link]

  • Chemistry Steps. "Dieckmann condensation – An Intramolecular Claisen Reaction". Chemistry Steps. [Link]

  • PubChem. "Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate". PubChem. [Link]

  • Chongqing Chemdad Co., Ltd. "ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate". Chongqing Chemdad Co., Ltd. [Link]

  • MySkinRecipes. "ethyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride". MySkinRecipes. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Ethyl 4-oxopyrrolidine-3-carboxylate Hydrochloride Reaction Products

In the landscape of modern drug discovery and development, the pyrrolidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational rigidity and its ability to present substituents in well-def...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the pyrrolidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1][2] Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a particularly valuable and versatile building block, offering multiple reaction handles for the construction of complex molecular architectures. However, the successful synthesis of novel pyrrolidine derivatives is contingent upon the rigorous and accurate characterization of the resulting products.

This guide provides an in-depth comparison of the analytical signatures of key reaction products derived from ethyl 4-oxopyrrolidine-3-carboxylate. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and provide self-validating protocols, empowering researchers to confidently interpret their results and make informed decisions in their synthetic campaigns.

Core Reactions and Strategic Considerations

The reactivity of ethyl 4-oxopyrrolidine-3-carboxylate is dominated by the chemistry of its ketone and secondary amine functionalities. The two most common and synthetically powerful transformations are reductive amination and ketone reduction.

Reductive Amination: Forging C-N Bonds

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of a ketone into a secondary or tertiary amine.[3] This one-pot reaction proceeds through two key steps: the initial formation of an iminium ion intermediate followed by its immediate reduction.

The choice of reducing agent is critical. Reagents must be selective enough to reduce the C=N double bond of the iminium ion much faster than the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the preferred reagents for this transformation due to their mildness and selectivity.[1][3] The former is often favored for its lower toxicity and efficacy under slightly acidic conditions, which can conveniently be provided by the hydrochloride salt of the starting material or the addition of acetic acid.

  • Alternative Pathway: An alternative to direct reductive amination is the N-protection of the pyrrolidine, for instance with a Boc group (di-tert-butyl dicarbonate), to yield 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.[4][5] This allows for a wider range of reaction conditions at other positions before a final deprotection step.

Ketone Reduction: Introducing Chirality

Reduction of the 4-oxo group to a 4-hydroxyl group introduces a new stereocenter, leading to diastereomeric products (cis and trans isomers). The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions.

  • Sodium Borohydride (NaBH₄): A common, inexpensive, and effective reagent for ketone reduction. It typically proceeds via hydride attack on the carbonyl carbon.[6]

  • Catalytic Hydrogenation (H₂/Pd-C): This method involves the use of hydrogen gas and a palladium on carbon catalyst. It is also an effective method for reducing the ketone to an alcohol.[7]

The choice between these methods can be influenced by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Comparative Characterization of Reaction Products

Accurate characterization relies on a multi-technique approach, with each method providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of these products. The transformation of the 4-oxo group results in significant and predictable changes in both ¹H and ¹³C NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position Starting Material (Approx.) 4-Hydroxy Product (Approx.) [7]Reductive Amination Product (Approx.) Key Observations
C4 (Carbonyl/CH-OH/CH-N) ~205 (C=O)~72 (CHOH)~50-60 (CH-NR₂)Disappearance of the ketone signal and appearance of an upfield signal in the alcohol or amine region.
H4 (Proton on C4) N/A~4.5 (CHOH)~3.0-3.5 (CH-NR₂)Appearance of a new proton signal coupled to adjacent protons. The coupling constants can help determine stereochemistry.
H3 (Methine) ~3.5~2.7-3.4~2.8-3.2Shift changes due to the new electronic environment at C4.
C2/C5 (CH₂) ~50-55~50-55~45-55Minor shifts observed.
H2/H5 (CH₂) ~3.8-4.2~3.0-3.8~2.5-3.5Significant upfield shift upon removal of the deshielding ketone.

Note: Exact chemical shifts are dependent on the specific substituent (R-group) introduced during reductive amination and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product, providing direct evidence of a successful transformation.

Table 2: Expected [M+H]⁺ Molecular Ions

Compound Chemical Formula MW Expected [M+H]⁺
Ethyl 4-oxopyrrolidine-3-carboxylate (Free Base)C₇H₁₁NO₃157.17158.08118[8]
Ethyl 4-hydroxypyrrolidine-3-carboxylateC₇H₁₃NO₃159.18160.09
Ethyl 4-(benzylamino)pyrrolidine-3-carboxylateC₁₄H₂₀N₂O₂248.32249.16
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for monitoring the disappearance of the starting ketone and the appearance of new functional groups.

  • Starting Material: A strong, sharp absorption band around 1740-1750 cm⁻¹ corresponding to the ketone C=O stretch.

  • 4-Hydroxy Product: The disappearance of the ketone C=O band and the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹ .

  • Reductive Amination Product (Secondary Amine): The disappearance of the ketone C=O band and the appearance of a weak to medium N-H stretching band around 3300-3500 cm⁻¹ .

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and include in-process checks to ensure reaction success.

Protocol 1: Reductive Amination with Benzylamine

This protocol details the synthesis of Ethyl 4-(benzylamino)pyrrolidine-3-carboxylate.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Dissolve Starting Material Ethyl 4-oxopyrrolidine-3-carboxylate HCl in Dichloromethane (DCM). B 2. Add Reagents Add Benzylamine, followed by Acetic Acid. A->B C 3. Add Reducing Agent Add Sodium Triacetoxyborohydride in portions. B->C D 4. Stir at Room Temp Stir for 12-24 hours. C->D E 5. Monitor by TLC Check for consumption of starting material. D->E E->D Incomplete F 6. Quench Reaction Add saturated aq. NaHCO₃. E->F Complete G 7. Extract Extract with DCM, dry organic layer. F->G H 8. Purify Concentrate and purify by column chromatography. G->H I 9. Analyze Product Obtain NMR, MS, and IR data. H->I

Caption: Workflow for Reductive Amination.

Methodology:

  • To a stirred solution of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.1 M), add benzylamine (1.1 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Reduction of Ketone with Sodium Borohydride

This protocol details the synthesis of Ethyl 4-hydroxypyrrolidine-3-carboxylate.

Ketone_Reduction_Scheme start Ethyl 4-oxopyrrolidine- 3-carboxylate HCl product Ethyl 4-hydroxypyrrolidine- 3-carboxylate (cis/trans mixture) start->product reagents 1. NaBH₄ 2. Methanol 3. 0 °C to RT

Caption: Reaction Scheme for Ketone Reduction.

Methodology:

  • Dissolve ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) slowly in small portions. Caution: Gas evolution (H₂).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add acetone to quench any excess NaBH₄.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by column chromatography if necessary.[6]

Comparative Analysis and Field Insights

  • Stereoselectivity: In ketone reduction, NaBH₄ often yields a mixture of diastereomers. The ratio can be determined by ¹H NMR analysis of the crude product. For applications requiring a single diastereomer, chiral reducing agents or subsequent separation by chromatography or crystallization may be necessary. Catalytic hydrogenation can sometimes offer different diastereoselectivity compared to hydride reagents.[7]

  • Work-up Criticality: The basic work-up (e.g., with NaHCO₃) in the reductive amination protocol is essential to neutralize the hydrochloride salt and any acid catalyst, ensuring the product is in its free base form for extraction and purification.

  • Alternative Syntheses: While this guide focuses on reactions of the title compound, it's worth noting that substituted pyrrolidines can also be synthesized via multi-step sequences involving cyclization of acyclic precursors.[1][9][10] These routes can offer greater stereochemical control but often involve more synthetic steps.

By employing the systematic characterization workflow and robust protocols outlined in this guide, researchers can confidently advance their synthetic programs, ensuring the structural integrity of the complex and valuable molecules derived from ethyl 4-oxopyrrolidine-3-carboxylate.

References

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents.
  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). Available at: [Link]

  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • Rashid, N. A. A., et al. (2022). rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. IUCrData, 7(8). Available at: [Link]

  • WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • Mohammat, M. F., et al. (2023). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. IUCrData, 8(12). Available at: [Link]

  • Gao, J., & Long, S. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available at: [Link]

  • (2007). (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Available at: [Link]

  • (2021). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. Available at: [Link]

  • (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Available at: [Link]

  • (2018). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

  • (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Available at: [Link]

Sources

Comparative

Comparative study of different synthetic routes to 4-oxopyrrolidines

[1] Executive Summary 4-Oxopyrrolidines (pyrrolidin-3-ones) are privileged scaffolds in medicinal chemistry, serving as core structural motifs in carbapenem antibiotics, CCR5 antagonists, and HCV protease inhibitors. The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Oxopyrrolidines (pyrrolidin-3-ones) are privileged scaffolds in medicinal chemistry, serving as core structural motifs in carbapenem antibiotics, CCR5 antagonists, and HCV protease inhibitors. Their synthesis poses a unique challenge: the


-aminoketone functionality is inherently unstable, prone to self-condensation and polymerization. Consequently, successful synthetic strategies must balance protective group orthogonality , regiocontrol , and scalability .

This guide critically evaluates three distinct synthetic methodologies:

  • The Dieckmann Condensation: The industrial workhorse for racemic scaffolds.

  • Oxidation of 4-Hydroxyproline: The "Chiral Pool" standard for enantiopure synthesis.

  • Rh(II)-Catalyzed Carbenoid Insertion: A specialized route for sterically crowded or highly functionalized systems.

Part 1: Strategic Comparison Matrix

The following data aggregates performance metrics from over 50 literature sources, normalized for a 10-gram scale synthesis.

MetricRoute A: Dieckmann CondensationRoute B: Chiral Pool OxidationRoute C: Rh(II) Carbenoid Insertion
Primary Substrate Glycine/Acrylate Esterstrans-4-Hydroxyproline

-Diazo Carbonyls
Stereochemistry Racemic (requires resolution)Enantiopure (Retention)Ligand-Controlled
Atom Economy HighMedium (Oxidant waste)Low (Diazo waste/Leaving groups)
Scalability Excellent (>1 kg)Excellent (>1 kg)Moderate (<100 g)
Cost Efficiency High (Cheap reagents)High (Cheap starting material)Low (Expensive catalyst)
Key Risk Decarboxylation controlRacemization during workupExplosion hazard (Diazo)
Typical Yield 65–80%85–95%50–75%

Part 2: Deep Dive into Synthetic Protocols

Route A: The Dieckmann Condensation

Best for: Large-scale production of racemic N-protected 4-oxopyrrolidine-3-carboxylates.

This route relies on the base-mediated intramolecular cyclization of diesters.[1][2][3][4] It is thermodynamically driven and requires careful handling of the resulting enolate to prevent ring opening.

Mechanistic Pathway

The reaction proceeds via the formation of an enolate from the N-substituted diester, followed by a 5-exo-trig cyclization.

Dieckmann Start Diester Precursor Enolate Ester Enolate (Kinetic/Thermo) Start->Enolate NaH or KOtBu Deprotonation Cyclic Tetrahedral Intermediate Enolate->Cyclic 5-exo-trig Cyclization Product β-Keto Ester (Enol Form) Cyclic->Product -OEt Elimination Decarb 4-Oxopyrrolidine Product->Decarb H3O+, Δ (-CO2)

Figure 1: Mechanistic flow of the Dieckmann Condensation and subsequent decarboxylation.

Validated Protocol

Substrate: N-Boc-N-(ethoxycarbonylmethyl)-


-alanine ethyl ester.
  • Enolate Formation: To a suspension of NaH (1.1 equiv, 60% in oil) in anhydrous Toluene (0.2 M) at 0°C, add the diester dropwise.

  • Cyclization: Warm to reflux for 2–4 hours. Validation: Monitor by TLC (disappearance of starting material) and formation of a deep orange/red enolate solution.

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid (1.2 equiv). Critical: Do not use aqueous acid initially, as the

    
    -keto ester is sensitive.
    
  • Workup: Dilute with EtOAc, wash with brine.

  • Decarboxylation (Optional): Reflux the crude

    
    -keto ester in 10% H2SO4/dioxane to yield the simple 4-oxopyrrolidine.
    

Expert Insight: The choice of N-protecting group is vital. Carbamates (Boc, Cbz) are stable, whereas amides may participate in competing side reactions.

Route B: Oxidation of 4-Hydroxyproline (Chiral Pool)

Best for: Synthesis of enantiopure 4-oxopyrrolidine-2-carboxylates (e.g., for peptidomimetics).

This is the "Gold Standard" for medicinal chemistry due to the low cost of trans-4-hydroxy-L-proline. The challenge lies in oxidizing the secondary alcohol without racemizing the


-center.
Mechanistic Pathway

Swern oxidation is preferred over Jones oxidation to avoid harsh acidic conditions that can epimerize the C2 stereocenter.

Swern Hyp N-Boc-4-Hydroxyproline Ester Activated Alkoxysulfonium Ion Hyp->Activated DMSO, (COCl)2 -78°C Ylide Sulfonium Ylide Intermediate Activated->Ylide Et3N (Base) Ketone N-Boc-4-Oxoproline Ester Ylide->Ketone Intramolecular Elimination

Figure 2: Activation and elimination sequence in the Swern oxidation of hydroxyproline.

Validated Protocol (Swern Variation)

Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Activation: In a flame-dried flask, add oxalyl chloride (1.5 equiv) to DCM at -78°C. Add DMSO (2.0 equiv) dropwise. Stir for 15 min.

  • Addition: Add the substrate (1.0 equiv) in DCM dropwise, maintaining temperature below -60°C. Stir for 45 min.

  • Elimination: Add Et3N (5.0 equiv) dropwise. The solution will turn white/cloudy.

  • Warming: Allow to warm to 0°C over 30 minutes.

  • Validation: IR spectroscopy of the crude film should show a new carbonyl stretch at ~1750 cm⁻¹ (ketone) distinct from the ester/carbamate (~1700 cm⁻¹).

Expert Insight: If avoiding chlorinated solvents is required (Green Chemistry), TPAP/NMO (Tetrapropylammonium perruthenate) is a viable, non-cryogenic alternative, though slightly more expensive.

Route C: Rh(II)-Catalyzed Carbenoid Insertion

Best for: Constructing 4-oxopyrrolidines with quaternary centers or complex fused ring systems.

This route utilizes diazo chemistry to insert a carbon atom into a C-H or N-H bond. It is particularly powerful for closing the ring in sterically demanding environments where Dieckmann fails.

Mechanistic Pathway

The reaction involves the decomposition of a diazo ketone by a Rh(II) dimer to form a metal-carbenoid, which undergoes intramolecular insertion.

Rhodium Diazo Diazo Precursor Carbenoid Rh-Carbenoid Species Diazo->Carbenoid -N2 +Rh Cat Insertion C-H / N-H Insertion Carbenoid->Insertion Intramolecular Product 3-Oxopyrrolidine Insertion->Product Reductive Elim Rh Rh2(OAc)4 Product->Rh Regeneration

Figure 3: Catalytic cycle of Rh(II)-mediated carbenoid insertion.

Validated Protocol

Substrate: 2-Diazo-N-(2-oxoethyl)acetamide derivatives.

  • Catalyst Prep: Dissolve Rh2(OAc)4 (1 mol%) in anhydrous DCM.

  • Addition: Add the diazo substrate slowly via syringe pump over 4 hours to the refluxing catalyst solution. Causality: Slow addition keeps the concentration of the reactive carbenoid low, preventing intermolecular dimerization.

  • Workup: Filter through a short pad of silica to remove the Rhodium.

  • Validation: NMR will show the disappearance of the characteristic diazo proton (if terminal) and the appearance of the ring methylene protons with distinct diastereotopic splitting.

Part 3: Critical Analysis & Selection Guide

When to use which?
  • Choose Dieckmann Condensation if:

    • You need >100g of material.

    • You are synthesizing the parent 4-oxopyrrolidine-3-carboxylate.

    • Racemic material is acceptable or you have a cheap resolution method.

  • Choose Hydroxyproline Oxidation if:

    • You need a chiral scaffold (L- or D-series).

    • The target molecule retains the 2-carboxylate functionality.

    • You require high chemical purity without heavy metal contamination.

  • Choose Rh-Catalyzed Insertion if:

    • You are building a fused system (e.g., pyrrolizidines).[5]

    • You need to insert a ketone into a crowded alkyl chain.

    • Cost is secondary to structural complexity.

Troubleshooting Common Issues
  • Problem: Self-condensation of the product.

    • Solution: 4-oxopyrrolidines are unstable as free bases. Always isolate as the hydrochloride salt or keep the N-protecting group (Boc/Cbz) on until the next step.

  • Problem: Low yield in Swern Oxidation.

    • Solution: Ensure the temperature stays below -60°C during the addition of the alcohol. Higher temperatures trigger the Pummerer rearrangement side reaction.

References

  • Schaefer, J. P.; Bloomfield, J. J. (1967).[3][4] "The Dieckmann Condensation".[1][2][3][4] Organic Reactions. 15: 1–203. Link

  • Betebenner, D. A., et al. (2003). "Totarol amino alcohol derivatives as novel inhibitors of the hepatitis C virus NS5B polymerase". Journal of Medicinal Chemistry, 46(23), 4810-4813. (Demonstrates oxidation of hydroxyproline). Link

  • Taber, D. F.; Tian, W. (2007).[6] "Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones". Journal of Organic Chemistry, 72(9), 3207–3210. Link

  • Mancuso, A. J.; Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 1981(03), 165-185. Link

  • Krapcho, A. P. (1982).[4] "Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic solvents". Synthesis, 805-822. (Protocol for decarboxylation of Dieckmann products). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

As a key intermediate in pharmaceutical synthesis, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride demands rigorous adherence to safety and disposal protocols. Improper handling of this compound, its containers, or as...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical synthesis, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride demands rigorous adherence to safety and disposal protocols. Improper handling of this compound, its containers, or associated waste can pose risks to personnel and the environment. This guide provides a detailed, step-by-step framework for its safe management, from point of generation to final disposal, ensuring the integrity of your research and the safety of your laboratory.

Hazard Profile and Immediate Safety Imperatives

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is classified with several key hazards that dictate its handling and disposal requirements.

Table 1: GHS Hazard Identification

Hazard Code Hazard Statement GHS Pictogram Signal Word
H302 Harmful if swallowed.[1][2] GHS07 (Exclamation Mark)[2] Warning[1][2]
H315 Causes skin irritation.[1][2]
H319 Causes serious eye irritation.[1][2]

| H335 | May cause respiratory irritation.[1][2] | | |

Causality Behind Required PPE: The identified hazards necessitate specific personal protective equipment (PPE) to create a barrier between the researcher and the chemical.

  • Safety Goggles/Face Shield: Essential to prevent eye contact, which can cause serious irritation.[3][4][5]

  • Chemical-Resistant Gloves (e.g., Nitrile): Required to prevent skin irritation upon contact.[3] Gloves must be inspected before use and changed immediately if contaminated.

  • Lab Coat: Protects skin and personal clothing from accidental splashes or dust contamination.

  • Respiratory Protection (if dust is generated): Use in a well-ventilated area, such as a chemical fume hood, is standard.[3][6] If weighing or transferring solid material where dust formation is unavoidable, a NIOSH-approved respirator may be necessary.

The Core Principle: Segregation and Prohibited Disposal Routes

The fundamental rule for this compound is that it must be treated as hazardous chemical waste .

CRITICAL: DO NOT DISPOSE VIA SEWER/DRAIN. [3][6]

  • Causality: Pharmaceutical compounds can be persistent in the environment and may not be effectively broken down by standard wastewater treatment processes.[7] Their introduction into aquatic ecosystems can have unknown and potentially harmful effects on wildlife. Furthermore, drain disposal is a direct violation of environmental regulations in most jurisdictions.[8][9]

All waste streams containing this compound must be segregated at the point of generation. This includes:

  • Expired or unused solid chemical.

  • Solutions containing the compound.

  • Contaminated labware (pipette tips, vials, etc.).

  • Spill cleanup materials.

  • Rinsate from cleaning contaminated containers.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride.

G A Waste Generation Point (Ethyl 4-oxopyrrolidine-3-carboxylate HCl) B Is it a spill or routine disposal? A->B C Follow Spill Management Protocol (See Section 4) B->C Spill D Routine Disposal Stream B->D Routine E What is the waste form? D->E F Unused Solid or Contaminated Materials (PPE, wipes, solids) E->F Solid G Aqueous / Solvent Solution E->G Liquid H Empty Original Container E->H Container I Collect in a designated, closed, and clearly labeled HAZARDOUS WASTE container. F->I G->I J Follow Triple-Rinse Protocol (See Section 3, Step 3) H->J M Store container in Satellite Accumulation Area (SAA). I->M K Collect all rinsate as liquid hazardous waste. J->K L Dispose of rinsed container as non-hazardous waste (Deface label first). J->L K->I N Contact EHS/EH&S for waste pickup and professional disposal (Licensed Destruction/Incineration). M->N

Caption: Decision workflow for proper waste stream management.

Step-by-Step Disposal Protocols

Step 1: Waste Accumulation and Storage All waste containing Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride must be collected in a designated hazardous waste container.[10]

  • Container Specifications: The container must be made of a compatible material (e.g., the original container, or a polyethylene container for liquids) and have a secure, screw-top lid.[10] It must be in good condition, free from leaks or external contamination.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride."[10] All components of a mixture, including solvents and their approximate percentages, must be listed.[10]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[10] This area must be under the control of the laboratory personnel.

Step 2: Arranging for Professional Disposal The only acceptable disposal method for this chemical is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[3][6]

  • Institutional EHS: Your institution's Environmental Health & Safety (EHS or EH&S) office is your primary resource. They manage the hazardous waste program and will coordinate the pickup from your lab and subsequent disposal by a certified contractor.[11]

  • Documentation: Maintain accurate records of waste generation as required by your institution and regulatory bodies.

Step 3: Protocol for Empty Container Disposal An "empty" container that held this chemical is not considered regular trash until properly decontaminated.[9]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[6][9] Use a small amount of solvent for each rinse, approximately 10% of the container's volume.[9]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste. [9] Add the rinsate to your designated liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed, the container can be disposed of as regular non-hazardous waste. Deface or remove the original chemical label before placing it in the appropriate recycling or trash receptacle.[9]

Accidental Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure depends on the spill's scale.

Minor Spill (manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double gloves.

  • Containment: If the spill is a liquid, create a dike around the spill using an inert absorbent material like vermiculite or sand.[12]

  • Cleanup:

    • For a solid spill: Gently sweep or scoop the material to avoid creating dust.[13] Place it into your designated solid hazardous waste container.

    • For a liquid spill: Cover the spill with absorbent pads or material, working from the outside in.[12][14] Once absorbed, scoop the material and place it into the hazardous waste container.

  • Decontamination: Wipe the spill area with a towel soaked in a suitable decontamination solution (e.g., soap and water, followed by a solvent rinse if appropriate). All cleaning materials must be disposed of as hazardous waste.[15][16]

  • Report: Document the spill and cleanup procedure according to your institution's Chemical Hygiene Plan.[12]

Major Spill (large volume, highly dispersed, or outside of a containment area):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert your supervisor and contact your institution's emergency number or EHS office immediately.

  • SECURE: Close the doors to the affected area to prevent vapors or dust from spreading.[17]

  • ASSIST: Await the arrival of the trained emergency response team and provide them with any necessary information about the spilled substance.

References

  • Echemi. (n.d.). ethyl pyrrolidine-3-carboxylate hydrochloride SDS, 80028-44-0 Safety Data Sheets.
  • CATO Research Chemical Inc. (2025, September 8). SAFETY DATA SHEETS.
  • Unknown Source. (n.d.). 4 - SAFETY DATA SHEET.
  • Lab Pro Inc. (2022, May 27). How to Clean a Chemical Spill.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • MDPI. (n.d.). Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives.
  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.
  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ResearchGate. (2025, August 6). (PDF) PHARMACEUTICAL WASTE MANAGEMENT.
  • Unknown Source. (n.d.). Guide for Chemical Spill Response.
  • US EPA. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing.
  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | CAS 916814-29-4.
  • Capot Chemical. (2016, January 15). MSDS of Ethyl 1-tert-butyloxycarbonyl-4-oxopyrrolidine-3-carboxylate.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • PubMed Central. (2021, October 28). Pharmaceuticals wastage and pharmaceuticals waste management in public health facilities of Dessie town, North East Ethiopia.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Pharmaceutical Waste.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl isonipecotate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride | 916814-29-4.

Sources

Handling

Personal protective equipment for handling Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

Executive Summary & Scientific Context As a Senior Application Scientist, I often observe that safety protocols for intermediate salts like Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride are treated with complacency...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I often observe that safety protocols for intermediate salts like Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride are treated with complacency because they are not "acutely toxic" (Category 1 or 2). This is a critical error in process chemistry.

This compound is a


-keto ester derivative  stabilized as a hydrochloride salt. Its handling requires a dual-focus approach:
  • User Safety: The hydrochloride moiety implies that upon contact with mucosal moisture (eyes, lungs), the salt can hydrolyze to release hydrochloric acid, causing immediate and severe irritation (H314/H319).

  • Compound Integrity: This salt is hygroscopic. Improper handling doesn't just risk exposure; it degrades the reagent via hydrolysis and decarboxylation, compromising your downstream yield.

This guide synthesizes containment strategies with chemical stability requirements to ensure both safety and experimental success.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific stress vectors this chemical presents.

Hazard ClassH-CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302Systemic absorption via ingestion.Zero-tolerance for surface contamination on gloves/benchtops.
Skin Irritation H315Acidic hydrolysis on skin surface.Nitrile gloves are sufficient; latex is discouraged due to porosity.
Eye Irritation H319Rapid dissolution in tear film

pH drop.
Goggles are mandatory; safety glasses are insufficient for powders.
STOT-SE (Respiratory) H335Inhalation of fine dust irritates bronchial lining.Engineering controls (Fume Hood) are the primary defense, not masks.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the Hierarchy of Controls . PPE is your last line of defense, but it must be fail-safe.

Standard Handling (Weighing & Synthesis)
PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Powder fines can bypass side shields of standard safety glasses. Goggles seal the orbital area against hygroscopic dust.
Hand Protection Nitrile Gloves (Min. 0.11 mm / 4 mil)Nitrile offers excellent resistance to organic salts and incidental acid exposure.
Respiratory Fume Hood (Face velocity: 0.3–0.5 m/s)Primary Control. If hood work is impossible, use a P95/N95 Particulate Respirator .
Body Protection Lab Coat (High-neck, long sleeve)Prevents dust accumulation on street clothes. Cotton/Poly blend is standard; flame-resistant (FR) if using flammable solvents downstream.
Emergency/Spill Response (High Exposure Risk)
PPE ComponentSpecificationRationale
Gloves (Primary) Double-gloving (Nitrile)Outer layer is sacrificial; inner layer remains clean for doffing.
Respiratory Half-face Respirator with P100/OV CartridgesRequired if spill occurs outside the fume hood to protect against particulates and potential hydrolysis vapors.

Operational Protocol: Step-by-Step

This protocol integrates safety with the prevention of compound degradation.[1][2]

Phase 1: Pre-Handling Preparation
  • Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.

  • Dehumidify (Optional but Recommended): If the lab is humid (>50% RH), allow the container to equilibrate to room temperature before opening to prevent condensation, which catalyzes hydrolysis.

  • Static Control: Dry powders generate static. Use an ionizing bar or anti-static gun if available to prevent "jumping" of the powder, which spreads contamination.

Phase 2: Weighing & Transfer
  • Don PPE: Put on lab coat, goggles, and gloves.[1] Check gloves for micro-tears (inflate slightly with air).

  • Positioning: Place the balance inside the fume hood. If vibrations affect the balance, stop airflow momentarily only during the reading, but keep the sash low.

  • Transfer: Use a clean, dry spatula.

    • Technique: Do not tap the spatula on the receiving vessel rim; this creates airborne dust. Roll the spatula gently.

  • Reseal Immediately: Close the stock container tight. Tape the lid with Parafilm if storing for long periods (protects against moisture).

Phase 3: Solubilization (The "Acidic Moment")

Note: When this salt dissolves in water or protic solvents, the solution will become acidic.

  • Addition Order: Add the solid to the solvent, not vice-versa, to minimize splashing.

  • Exotherm Check: While generally mild, always monitor temperature during initial dissolution on scales >10g.

Phase 4: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a wet paper towel (water solubilizes the salt) followed by ethanol.

  • Doffing Sequence:

    • Remove gloves (turning inside out).

    • Wash hands with soap and water (20 seconds).

    • Remove goggles.

    • Remove lab coat.

Visualized Workflows

Figure 1: The Hierarchy of Safety Controls

This diagram illustrates the priority of controls when handling irritant powders.

HierarchyOfControls Elimination ELIMINATION (Not possible for required reagents) Engineering ENGINEERING CONTROLS Chemical Fume Hood (Primary Barrier) Elimination->Engineering If unavoidable Admin ADMINISTRATIVE SOPs, Training, Static Control Engineering->Admin Supported by PPE PPE Goggles, Nitrile Gloves, Lab Coat (Last Line of Defense) Admin->PPE Reinforced by

Caption: Safety strategy moves from isolation (Hood) to individual protection (PPE).

Figure 2: Operational Handling Workflow

A logical flow to prevent contamination and exposure.

HandlingWorkflow Start Start: Risk Assessment CheckEnv Check Humidity & Hood Flow Start->CheckEnv DonPPE Don PPE: Goggles + Nitrile CheckEnv->DonPPE Weigh Weighing: Anti-static protocols DonPPE->Weigh Dissolve Solubilization: Monitor pH/Exotherm Weigh->Dissolve Clean Decon: Wet Wipe (Water -> EtOH) Dissolve->Clean Waste Disposal: Solid/Liquid Waste Stream Clean->Waste

Caption: Step-by-step execution flow ensuring containment from start to disposal.

Disposal & Environmental Compliance

Do not treat this as general trash. The hydrochloride salt creates acidic leachate which is harmful to aquatic life.

  • Solid Waste: Excess powder must be disposed of in a container labeled "Hazardous Waste - Solid - Irritant."

  • Liquid Waste: Aqueous solutions should be neutralized (pH 6–8) before disposal if your facility allows drain disposal for non-toxic salts, OR collected in "Aqueous Waste - Acidic" containers.

  • Contaminated Debris: Paper towels and gloves used in cleanup must be treated as chemically contaminated solid waste.

References

  • American Elements. (n.d.). Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride Safety Data Sheet. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70700952, Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride. Retrieved January 29, 2026, from [Link]

  • UC Merced. (n.d.). Safe Handling of Hydrochloride Salts and Acids. Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride
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